molecular formula C5H7F2NO B1396180 5,5-Difluoropiperidin-2-one CAS No. 1255666-50-2

5,5-Difluoropiperidin-2-one

Cat. No.: B1396180
CAS No.: 1255666-50-2
M. Wt: 135.11 g/mol
InChI Key: GAGZNRUIVHZKQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-Difluoropiperidin-2-one is a valuable fluorinated piperidine derivative that serves as a key synthetic intermediate in medicinal chemistry and drug discovery. This compound is notably recognized for its role as a precursor in the development of potent dipeptidyl peptidase IV (DPP-4) inhibitors for the treatment of type 2 diabetes . Research has demonstrated that incorporating the gem-difluoro substituent into the piperidin-2-one (valerolactam) scaffold significantly improves the overall inhibitory profile of these drug candidates compared to non-fluorinated analogs . The 5,5-difluoro modification is a strategic maneuver in rational drug design, often employed to enhance metabolic stability, influence the pKa of nearby nitrogen atoms, and improve membrane permeability, thereby optimizing the pharmacokinetic properties of potential therapeutic agents . Beyond its application in diabetes research, the piperidine structural motif is one of the most prevalent heterocycles in approved pharmaceuticals, present in over twenty classes of drugs targeting a wide range of conditions, including central nervous system disorders, infectious diseases, and more . As such, this compound offers researchers a versatile and high-value building block for the synthesis of novel bioactive molecules and the exploration of new chemical space in agrochemical and pharmaceutical R&D. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,5-difluoropiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2NO/c6-5(7)2-1-4(9)8-3-5/h1-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGZNRUIVHZKQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1=O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255666-50-2
Record name 5,5-difluoropiperidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Foreword: The Strategic Value of Fluorine in Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5,5-Difluoropiperidin-2-one: A Core Scaffold for Modern Drug Discovery

The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1] The piperidine ring, a ubiquitous scaffold in pharmaceuticals, is frequently a target for such strategic fluorination.[2][3] This guide focuses on a particularly valuable building block: this compound. The gem-difluoro group at the 5-position introduces unique electronic and conformational constraints, making this molecule a highly sought-after intermediate for developing novel therapeutics.[4] This document provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, intended for researchers, scientists, and drug development professionals.

Core Physicochemical and Spectroscopic Profile

This compound (CAS No: 1255666-50-2) is a synthetically versatile building block that combines the structural rigidity of a lactam with the unique electronic properties of a gem-difluoro group.[5]

General Properties

A summary of the compound's fundamental properties is presented below.

PropertyValueSource(s)
CAS Number 1255666-50-2[5],[6]
Molecular Formula C₅H₇F₂NO[5]
Molecular Weight 135.11 g/mol [5]
Appearance White to off-white solid[7]
Purity Typically ≥97%[5],[6]
Storage Sealed in dry, 2-8°C[5],[7]
Canonical SMILES O=C1CCC(F)(F)CN1[6]
InChI InChI=1S/C5H7F2NO/c6-5(7)2-1-4(9)8-3-5/h1-3H2,(H,8,9)[6]
Spectroscopic Signature Analysis

The structural features of this compound give rise to a predictable and distinct spectroscopic profile. Understanding this signature is critical for reaction monitoring and quality control.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals corresponding to the three sets of methylene protons (CH₂). The protons at C3 and C4 will likely appear as complex multiplets due to coupling with each other and long-range coupling to the fluorine atoms. The protons at C6, adjacent to the nitrogen, will also be a multiplet. The integration of these signals will be in a 2:2:2 ratio.

  • ¹³C NMR Spectroscopy: The carbon spectrum will display four signals for the carbon backbone. The carbonyl carbon (C2) will appear significantly downfield (~165-175 ppm). The key feature is the signal for the C5 carbon, which will appear as a triplet due to one-bond coupling with the two fluorine atoms. The C4 and C6 carbons will also show coupling to the fluorine atoms (²J-CF), appearing as triplets, while the C3 carbon will exhibit a smaller triplet coupling (³J-CF).

  • ¹⁹F NMR Spectroscopy: The fluorine NMR spectrum will show a single signal, as both fluorine atoms are chemically equivalent. This signal will be a multiplet due to coupling with the adjacent protons on C4 and C6.

  • Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups.[8] A strong, sharp absorption band is expected in the region of 1680-1640 cm⁻¹ corresponding to the C=O stretch of the cyclic amide (lactam). A broad absorption in the 3400-3200 cm⁻¹ region will indicate the N-H stretch. The C-F bonds will exhibit strong absorptions in the fingerprint region, typically between 1100-1000 cm⁻¹.[8][9]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula (C₅H₇F₂NO) by providing an accurate mass measurement of the molecular ion [M]+ or, more commonly, the protonated species [M+H]+ in techniques like electrospray ionization (ESI).[8]

Synthesis and Purification

While multiple synthetic routes to fluorinated piperidines exist, a common strategy involves the cyclization of a suitable acyclic precursor.[1][10] One plausible and efficient approach is an intramolecular aminocyclization.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from a commercially available fluorinated ester, as outlined in the workflow below. This approach leverages a well-established amide formation followed by a base-mediated intramolecular cyclization.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Intramolecular Cyclization A Ethyl 3,3-difluoro-5-bromopentanoate C 3,3-Difluoro-5-bromopentanamide A->C Reaction B Ammonia (in MeOH) B->C Reagent D 3,3-Difluoro-5-bromopentanamide F This compound C->F Intermediate D->F Reaction E Strong Base (e.g., NaH) E->F Reagent G A This compound B N-Alkylated/Acylated Products A->B Base, R-X C 5,5-Difluoropiperidine A->C LiAlH₄ D Ring-Opened Amino Acid A->D H₃O⁺ or OH⁻, Heat G cluster_0 Molecular Design Input cluster_1 Physicochemical & Pharmacokinetic Outcomes A This compound Scaffold B Improved Metabolic Stability (Blocks C5 Oxidation) A->B C Modulated Lipophilicity (LogP) A->C D Altered Basicity (pKa) of Ring Nitrogen A->D E Conformational Rigidity A->E F Enhanced Drug Candidate Profile B->F C->F D->F E->F

Sources

Technical Guide: Mass Spectrometry Profiling of 5,5-Difluoropiperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mass spectrometry profile of 5,5-Difluoropiperidin-2-one, synthesizing physicochemical data, ionization behaviors, and fragmentation mechanics.

Executive Summary

This compound (CAS: 1255666-50-2) is a critical fluorinated building block used in medicinal chemistry to introduce the gem-difluoro motif into drug candidates. This structural modification is employed to modulate pKa, enhance metabolic stability (blocking oxidation at the C5 position), and alter lipophilicity without significant steric perturbation.

This guide provides a comprehensive mass spectrometry (MS) analysis framework for researchers characterizing this scaffold. It covers ionization preferences, theoretical and observed fragmentation pathways, and validated experimental protocols for LC-MS and GC-MS analysis.

Physicochemical Profile

Before MS analysis, the fundamental properties determining ionization behavior must be established.

PropertyDataNotes
IUPAC Name This compoundAlso known as 5,5-difluoro-δ-valerolactam.
Molecular Formula C₅H₇F₂NO
Molecular Weight 135.11 g/mol Average mass.
Monoisotopic Mass 135.0496 DaUse for HRMS calculations.
[M+H]⁺ (ESI) 136.0569 m/zProtonated species (Positive Mode).
[M-H]⁻ (ESI) 134.0423 m/zDeprotonated species (Negative Mode).
LogP (Predicted) ~0.2 - 0.5Moderately polar; suitable for Reverse Phase LC.

Mass Spectrometry Analysis

Ionization Techniques[1]
  • Electrospray Ionization (ESI): The preferred method for liquid chromatography. The lactam nitrogen is weakly basic but readily protonates under acidic conditions (0.1% Formic Acid), yielding a distinct [M+H]⁺ peak at m/z 136 .

  • Electron Impact (EI): Used in GC-MS. The molecular ion (M⁺ , m/z 135) is typically observable but may be of low intensity due to fragmentation.

Fragmentation Pathways (MS/MS)

The fragmentation of this compound follows characteristic pathways driven by the stability of the lactam ring and the leaving group ability of the fluorine atoms.

Key Fragment Ions (ESI+ / EI)
m/z (Nominal)Ion IdentityMechanism
136 [M+H]⁺Parent Ion (ESI).
116 [M+H - HF]⁺Neutral Loss of HF (20 Da). The most dominant pathway for aliphatic fluorides. The gem-difluoro group facilitates HF elimination, forming a double bond.
108 [M+H - CO]⁺Neutral Loss of CO (28 Da). Characteristic of cyclic lactams (valerolactam derivatives). Ring contraction occurs.[1]
88 [M+H - HF - CO]⁺Sequential loss of HF and Carbon Monoxide.
64 [C₂H₂F₂]⁺Ring fission product containing the gem-difluoro moiety.
Mechanistic Pathway Diagram

The following diagram illustrates the logical flow of fragmentation, prioritizing the energetic favorability of HF elimination and CO extrusion.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 136.06 RingOpen Ring Opening Isomerization Parent->RingOpen Activation Frag_HF [M+H - HF]+ m/z 116.05 (Elimination) Frag_Dual [M+H - HF - CO]+ m/z 88.05 Frag_HF->Frag_Dual - CO (28 Da) Frag_CO [M+H - CO]+ m/z 108.06 (Ring Contraction) Frag_CO->Frag_Dual - HF (20 Da) RingOpen->Frag_HF - HF (20 Da) RingOpen->Frag_CO - CO (28 Da)

Figure 1: Proposed ESI+ fragmentation pathway for this compound. The loss of HF is a primary diagnostic step for fluorinated aliphatics.

Experimental Protocols

LC-MS Method (Reverse Phase)

This protocol is designed for purity assessment and metabolite identification.

  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.

  • Column: C18 (e.g., Waters XSelect HSS T3), 2.1 x 100 mm, 1.8 µm. Note: T3 columns are preferred for polar analytes like lactams to prevent early elution.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar retention)

    • 1-6 min: 5% -> 95% B

    • 6-8 min: 95% B

  • Flow Rate: 0.4 mL/min.

  • Detection: ESI Positive Mode. Source Temp: 350°C. Desolvation Gas: 800 L/hr.

GC-MS Method

Direct injection is possible due to the volatility of the lactam, though derivatization (TMS) improves peak shape.

  • Inlet: Splitless, 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium, 1.0 mL/min constant flow.

  • Oven Program:

    • 50°C hold for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • MS Source: EI (70 eV), 230°C. Scan range 40-300 amu.

Applications & Interpretation

Impurity Profiling

In synthetic workflows, this compound is often synthesized from 5-amino-3,3-difluoropiperidine or via fluorination of piperidin-2-one .

  • Impurity A (Monofluoro): Look for m/z 118 ([M+H]⁺). Indicates incomplete fluorination.

  • Impurity B (Non-fluorinated): Look for m/z 100 ([M+H]⁺). Piperidin-2-one starting material.

Metabolic Stability

When used as a drug scaffold, the gem-difluoro group at C5 blocks metabolic oxidation.

  • Observation: In microsomal stability assays, monitor for +16 Da (Hydroxylation).

  • Interpretation: If the C5 position is successfully blocked, hydroxylation shifts to C3 or C4. If defluorination occurs (metabolic instability), look for Loss of HF (-20) followed by oxidation.

References

  • PubChem. this compound (Compound). National Library of Medicine. Available at: [Link]

  • NIST Mass Spectrometry Data Center. Mass Spectra of Fluorocarbons and Derivatives. National Institute of Standards and Technology. Available at: [Link]

  • Le Roch, M., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Journal of Organic Chemistry. Available at: [Link]

  • Champagne, P. A., et al. (2015). Synthetic routes toward new 5-amino- and 5-hydroxy-3,3-difluoropiperidines. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

Foreword: The Rising Prominence of Fluorinated Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis, Crystallization, and Structural Analysis of 5,5-Difluoropiperidin-2-one for Drug Development Professionals

The introduction of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery. The unique stereoelectronic properties of fluorine can profoundly influence a molecule's conformation, metabolic stability, lipophilicity, and binding affinity to biological targets. Among the privileged heterocyclic structures in medicinal chemistry, the piperidine ring is a ubiquitous motif found in numerous pharmaceuticals.[1][2] Consequently, fluorinated piperidines and their derivatives, such as this compound, represent a class of compounds with significant potential for the development of novel therapeutics.[3][4] This guide provides a comprehensive overview of the synthesis, purification, and structural elucidation of this compound, a valuable building block for researchers and scientists in the field of drug development. Although a publicly available crystal structure of this compound is not available as of this writing, this guide will leverage data from related fluorinated heterocycles to provide insights into its likely solid-state conformation and offer a roadmap for its crystallographic analysis.

Part 1: Synthesis and Purification of this compound

A robust synthetic route is paramount for obtaining high-purity this compound suitable for crystallographic studies. While a specific, documented synthesis for this exact molecule is not readily found in the literature, a plausible and efficient pathway can be designed based on established methodologies for the synthesis of related fluorinated piperidines and lactams.[5][6]

Proposed Synthetic Pathway

The proposed synthesis of this compound initiates from a suitable difluorinated precursor, followed by a cyclization step to form the lactam ring. A potential route is outlined below:

Synthetic_Pathway_5_5_Difluoropiperidin_2_one start Commercially Available Difluorinated Precursor step1 Functional Group Interconversion start->step1 Reagents step2 Cyclization (e.g., via N-halosuccinimide) step1->step2 Intermediate step3 Oxidation step2->step3 Cyclized Intermediate product This compound step3->product Final Product

Figure 1: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
  • Step 1: Preparation of a Suitable Precursor: A potential starting material is a commercially available difluorinated pentenoic acid or a related derivative. Functional group interconversions may be necessary to install the required amine functionality for the subsequent cyclization.

  • Step 2: Cyclization: An N-halosuccinimide-induced cyclization of a difluorinated pentenylamine intermediate could be employed to form the piperidine ring, a strategy that has been successful in the synthesis of 5-halo-3,3-difluoropiperidines.[5]

  • Step 3: Formation of the Lactam: The resulting cyclic amine can then be oxidized to the corresponding lactam, this compound.

Purification and Crystallization

Obtaining single crystals of high quality is essential for X-ray diffraction analysis. The purification of the crude product is the first critical step.

Table 1: Recommended Purification and Crystallization Solvents

Solvent SystemRationale
EthanolA common and effective solvent for the recrystallization of piperidin-4-one derivatives.[7]
AcetonitrileHas been successfully used for the crystallization of piperidine derivatives for X-ray diffraction analysis.[8]
Methanol / Ethyl Acetate MixtureA solvent/anti-solvent system that can be effective for inducing crystallization of polar molecules.[7]
Dichloromethane / Methanol (1:1 v/v)Another mixed solvent system that has proven useful for the crystallization of piperidin-4-one derivatives.[7]
Ethyl Acetate (EtOAc)A common solvent for the purification of β-lactams by crystallization.[6]

Experimental Protocol for Crystallization:

  • Solvent Screening: Begin by dissolving a small amount of the purified compound in a range of solvents at elevated temperatures to determine solubility.

  • Slow Evaporation: Once a suitable solvent is identified, prepare a saturated solution and allow the solvent to evaporate slowly at room temperature.

  • Vapor Diffusion: Alternatively, dissolve the compound in a good solvent and place it in a sealed container with a vial of a miscible anti-solvent. The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.

  • Cooling Crystallization: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then further in a refrigerator or freezer.

Part 2: Conformational Analysis and Predicted Crystal Structure

In the absence of an experimentally determined crystal structure, valuable insights into the three-dimensional arrangement of this compound can be gained from computational modeling and spectroscopic data of analogous compounds.

The Influence of Fluorine on Conformational Preference

Studies on fluorinated piperidines have demonstrated that the presence of fluorine atoms significantly influences the conformational equilibrium of the ring.[9][10] The axial preference of fluorine in some fluorinated piperidines is a well-documented phenomenon, driven by a combination of factors including:

  • Gauche Effect: The tendency of a molecule to adopt a conformation where adjacent electron-withdrawing groups are positioned gauche to each other.[11]

  • Hyperconjugation: The interaction of the electrons in a sigma bond with an adjacent empty or partially filled non-bonding p-orbital or antibonding molecular orbital.

  • Charge-Dipole Interactions: Electrostatic interactions between the partial charges of the fluorine atoms and other atoms in the ring.[12]

For this compound, the two fluorine atoms at the 5-position will have a profound impact on the ring's conformation, which is expected to adopt a chair or a slightly distorted chair conformation, a common feature for piperidin-4-one derivatives.[7][13]

Conformational_Analysis Molecule This compound Conformation Predicted Chair Conformation Molecule->Conformation Spectroscopy Spectroscopic Evidence (NMR) Conformation->Spectroscopy Crystallography X-ray Crystallography (Goal) Conformation->Crystallography Factors Influencing Factors Factors->Conformation Gauche Gauche Effect Factors->Gauche Hyperconjugation Hyperconjugation Factors->Hyperconjugation ChargeDipole Charge-Dipole Interactions Factors->ChargeDipole

Figure 2: Factors influencing the predicted conformation of this compound.
Predicted Solid-State Packing

The crystal packing of this compound is likely to be influenced by intermolecular interactions such as hydrogen bonding involving the lactam N-H and C=O groups, as well as weaker C-H···O and C-H···F interactions. The presence of the difluoromethylene group may also lead to interesting solid-state phenomena, such as the formation of specific supramolecular synthons.

Part 3: Implications for Drug Design and Development

The this compound scaffold is a highly attractive building block for medicinal chemistry programs for several reasons:

  • Metabolic Stability: The gem-difluoro group can block metabolic oxidation at the C5 position, a common site of metabolism for piperidine rings.[1]

  • Modulation of Physicochemical Properties: The electronegativity of the fluorine atoms can alter the pKa of the lactam nitrogen and influence the molecule's lipophilicity and membrane permeability.[3]

  • Conformational Restriction: The fluorine substituents can lock the piperidine ring into a specific conformation, which can be advantageous for optimizing binding to a target protein.[14]

Table 2: Potential Therapeutic Applications of this compound Derivatives

Therapeutic AreaRationale
OncologyLactam-containing compounds have shown promise as anticancer agents.[3]
Infectious DiseasesFluorinated piperidines can be designed as inhibitors of key enzymes in bacteria and viruses, such as dihydrofolate reductase (DHFR).[15]
Central Nervous SystemThe piperidine scaffold is a common feature in drugs targeting CNS disorders.[14][16]

Conclusion and Future Directions

While the crystal structure of this compound remains to be experimentally determined, this guide provides a solid foundation for its synthesis, crystallization, and structural analysis. The insights from related fluorinated piperidines and lactams strongly suggest a molecule with intriguing conformational properties and significant potential in drug discovery. The elucidation of its crystal structure will provide invaluable information for the rational design of novel therapeutics and will be a significant contribution to the field of medicinal chemistry. The protocols and predictive analyses presented herein are intended to empower researchers to undertake this important endeavor.

References

  • Couturier, C., et al. (2015). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. ResearchGate. Available at: [Link]

  • Koval, V. V., et al. (2022). Synthesis of Calamitic Fluorinated Mesogens with Complex Crystallization Behavior. MDPI. Available at: [Link]

  • Bilska-Markowska, M., et al. (2025). Trifluoromethylated lactams: promising small molecules in the search for effective drugs. Chemical Communications. Available at: [Link]

  • Hunter, L., et al. (2010). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. PubMed. Available at: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available at: [Link]

  • Khan, I., et al. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Nature. Available at: [Link]

  • Romero-Estudillo, I., et al. (2016). Crystal structures of two chiral piperidine derivatives. Acta Crystallographica Section E. Available at: [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PMC - NIH. Available at: [Link]

  • Kadjbaf, M., & Teimouri, F. (2013). One-Step Synthesis of β-Lactams Using Cyanuric Fluoride. Journal of Chemical Research. Available at: [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). N-(5,5-Dioxodibenzothiophen-2-Yl)-4,4-Difluoro-Piperidine-1-Carboxamide. PubChem. Available at: [Link]

  • Black, G. P., et al. (2022). Tricyclic Fused Lactams by Mukaiyama Cyclisation of Phthalimides and Evaluation of their Biological Activity. MDPI. Available at: [Link]

  • Dömling, A., et al. (2014). One-Pot Ugi/Aza-Michael Synthesis of Highly Substituted 2,5-Diketopiperazines with Anti-Proliferative Properties. MDPI. Available at: [Link]

  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available at: [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal. Available at: [Link]

  • Pabel, J., et al. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega. Available at: [Link]

  • Nairoukh, Z., et al. (2020). The conformational preferences of 3,5-difluoropiperidine derivatives. ResearchGate. Available at: [Link]

  • Mackenzie, J. D. (1988). Synthesis and Crystallization Behavior of Fluoride Glasses. Defense Technical Information Center. Available at: [Link]

  • Kinzhybalo, V. V., et al. (2021). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. PubMed Central. Available at: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available at: [Link]

  • Al-Majid, A. M., et al. (2023). X-ray Diffraction, Spectroscopy, Optical Properties, NPA, NBO, FMO, and Hirshfeld Surface Analyses of Two Newly Synthesized Piperidinium Ionic Liquids. MDPI. Available at: [Link]

Sources

Technical Guide: Solubility Profiling & Handling of 5,5-Difluoropiperidin-2-one

[1]

Executive Summary

This compound is a critical fluorinated building block used in the synthesis of bioactive molecules.[1] Its gem-difluoro moiety alters the electronic landscape of the piperidinone ring, significantly impacting its solubility compared to the non-fluorinated analog (2-piperidinone).[1] While the parent lactam is highly water-soluble, the introduction of fluorine increases lipophilicity (LogP shift ~ +0.7 units) and lattice energy.[1] This guide provides a structured solubility profile, mechanistic insights into solvent interactions, and validated protocols for solubility determination in drug discovery workflows.

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9][10][11][12]

PropertyDataSource/Context
CAS Number 1255666-50-2Unique Identifier
Formula C₅H₇F₂NOMW: 135.11 g/mol
Physical State White to off-white solidDistinct from liquid 4,4-difluoropiperidine
LogP (Predicted) ~0.3More lipophilic than 2-piperidinone (LogP -0.[1]4)
H-Bond Donors 1 (Amide NH)Acidity increased by

-fluorine induction
H-Bond Acceptors 3 (C=O, 2x F)Carbonyl basicity reduced by electron withdrawal
Mechanistic Insight: The Fluorine Effect

The 5,5-difluoro substitution exerts a strong electron-withdrawing effect (

11

structure_propertiescluster_0Structural Featurescluster_1Physicochemical Impactnode_F5,5-Difluoro Group(Electron Withdrawing)node_NHLactam N-H(H-Bond Donor)node_F->node_NHInductive Effectnode_LogPIncreased Lipophilicity(LogP ~0.3)node_F->node_LogPLipophilicitynode_AcidityIncreased N-H Acidity(Better Donor)node_NH->node_AcidityModulationnode_COCarbonyl C=O(H-Bond Acceptor)node_LatticeHigh Lattice Energy(Solid State)node_CO->node_LatticeDipole Interactions

Figure 1: Structural-property relationships driving solubility behavior.

Solubility Profile Matrix

The following matrix categorizes solvent suitability based on polarity and experimental precedence in fluorinated lactam chemistry.

Solvent ClassRepresentative SolventsSolubility RatingTechnical Notes
Polar Aprotic DMSO, DMF, DMAc, NMPHigh (>100 mg/mL)Preferred for Stock Solutions. Strong dipole interactions disrupt crystal lattice effectively.[1]
Polar Protic Methanol, Ethanol, WaterModerate to High Soluble, but less so than non-fluorinated analog. Water solubility is sufficient for aqueous workups but may require co-solvents for high concentrations.[1]
Chlorinated Dichloromethane (DCM), ChloroformGood Preferred for Extraction. The increased lipophilicity makes DCM an excellent solvent for extraction from aqueous phases.[1]
Esters/Ethers Ethyl Acetate, THF, MTBEModerate Standard solvents for chromatography. Solubility may decrease significantly at low temperatures (0°C).[1]
Hydrocarbons Hexanes, Heptane, ToluenePoor (<1 mg/mL)Antisolvent. Use these to precipitate the compound during recrystallization or purification.
Critical Handling Note
  • Hygroscopicity: The lactam moiety is capable of hydrogen bonding with water.[1] Store under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent moisture uptake, which can complicate accurate weighing and stoichiometry.[1]

Experimental Protocol: Thermodynamic Solubility Determination

For precise solubility data in a specific formulation or reaction solvent, use the Saturation Shake-Flask Method .[1] This protocol is self-validating via HPLC/UV quantification.[1]

Materials Required[1][6][7][9][11][13][14][15]
  • This compound (Solid)[1][2][3]

  • Target Solvent (e.g., Phosphate Buffer pH 7.4, Methanol)

  • 0.45 µm PTFE Syringe Filters (do not use Nylon for fluorinated compounds without compatibility check)[1]

  • HPLC or UV-Vis Spectrophotometer[1]

Step-by-Step Methodology
  • Supersaturation:

    • Add excess solid (~10-20 mg) to a glass vial containing 1.0 mL of the target solvent.

    • Check: Ensure solid particles remain visible at the bottom.[1] If fully dissolved, add more solid until precipitation persists.[1]

  • Equilibration:

    • Seal the vial tightly to prevent solvent evaporation.[1]

    • Agitate (shake or stir) at constant temperature (25°C ± 1°C) for 24 hours.

    • Why: 24 hours ensures thermodynamic equilibrium is reached, distinguishing it from kinetic solubility.[1]

  • Phase Separation:

    • Centrifuge the sample at 10,000 rpm for 5 minutes or allow to settle.

    • Filter the supernatant through a 0.45 µm PTFE filter .[1]

    • Caution: Discard the first 100 µL of filtrate to account for potential non-specific binding to the filter membrane.[1]

  • Quantification:

    • Dilute the filtrate 1:10 or 1:100 with mobile phase to fit within the linear dynamic range of the detector.[1]

    • Inject into HPLC (Reverse Phase C18).[1]

    • Calculate concentration using a standard calibration curve of this compound dissolved in DMSO.[1]

solubility_protocolstartStart: Solid Samplestep1Add Excess Solid to Solvent(Supersaturation)start->step1step2Agitate 24h @ 25°C(Equilibration)step1->step2step3Centrifuge & Filter (PTFE)(Phase Separation)step2->step3step4Dilute & Quantify (HPLC/UV)step3->step4resultThermodynamic Solubility (mg/mL)step4->result

Figure 2: Workflow for validating thermodynamic solubility.

Applications in Drug Development

Bioisosterism and Scaffold Utility

This compound serves as a metabolically stable bioisostere for the valerolactam ring.[1] The fluorine atoms block metabolic oxidation at the C5 position, a common soft spot in piperidine-based drugs.[1]

  • Solvent Selection for Reactions:

    • Alkylation (N-substitution):[1] Use DMF or THF .[1] The increased acidity of the N-H (due to F-induction) allows for deprotonation using milder bases (e.g., K₂CO₃, Cs₂CO₃) compared to non-fluorinated lactams.

    • Reduction (to Piperidine): Use THF or Diethyl Ether with LiAlH₄.[1] Ensure the solvent is anhydrous.[1]

Stability[1][6]
  • Hydrolysis: The lactam ring is generally stable at neutral pH but can hydrolyze under strong acidic (6N HCl, reflux) or basic conditions.[1]

  • Storage: Store at 2-8°C in a tightly sealed container. Long-term exposure to humid air may lead to cake formation, though chemical degradation is slow.[1]

References

  • PubChem. this compound (CID 55296739).[1] National Library of Medicine.[1] Available at: [Link][1]

  • Hoang, K. C., & Mecozzi, S. (2004).[1] Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants.[1] Langmuir, 20(18), 7347-7350. (Contextual reference for fluorinated hydrophobicity). Available at: [Link]

Technical Guide: Stability Profiling of 5,5-Difluoropiperidin-2-one

[1]

Executive Summary & Strategic Rationale

5,5-Difluoropiperidin-2-one represents a critical scaffold in modern medicinal chemistry, serving as a metabolically robust bioisostere of valerolactam (piperidin-2-one).[1] The incorporation of a gem-difluoro motif at the C5 position is not merely a structural decoration; it is a strategic modification designed to:

  • Block Metabolic Soft Spots: Prevent oxidative metabolism (hydroxylation) at the C5 position, a common liability in piperidine rings.

  • Modulate pKa and Lipophilicity: Lower the basicity of the adjacent amine (in reduced forms) or alter the hydrogen-bond acceptor capability of the lactam carbonyl via through-bond inductive effects.

  • Induce Conformational Constraints: Leverage the gauche effect to lock the ring into specific puckered conformations, potentially enhancing binding affinity.

This guide outlines the technical framework for assessing the stability of this compound, providing rigorous protocols for hydrolytic, thermal, and metabolic profiling.

Chemical Stability Profile

Theoretical Underpinnings

The stability of this compound is governed by the interplay between the robust lactam bond and the electron-withdrawing nature of the gem-difluoro group.[1]

  • Inductive Effect (-I): The fluorine atoms at C5 exert a strong electron-withdrawing effect.[1] While C5 is

    
     to the carbonyl, the propagation of this effect can slightly increase the electrophilicity of the carbonyl carbon, theoretically making it more susceptible to nucleophilic attack (hydrolysis) compared to the non-fluorinated parent. However, this is often offset by the increased steric bulk and lipophilicity.
    
  • Hydrolytic Pathway: The primary degradation pathway is ring-opening hydrolysis to form 4,4-difluoro-5-aminopentanoic acid.[1]

Degradation Mechanism Visualization

The following diagram illustrates the acid-catalyzed hydrolysis pathway, which is the primary stress test for this scaffold.

HydrolysisPathwayStartThis compound(Intact Lactam)ProtonationO-Protonation(Activated Electrophile)Start->Protonation+ H+TetrahedralTetrahedral IntermediateProtonation->Tetrahedral+ H2ORingOpenRing Opening(C-N Bond Cleavage)Tetrahedral->RingOpenRate LimitingProduct4,4-Difluoro-5-aminopentanoic Acid(Hydrolysis Product)RingOpen->ProductTautomerization

Figure 1: Acid-catalyzed hydrolysis mechanism of this compound leading to ring opening.

Experimental Protocols

Protocol A: pH-Rate Profiling (Hydrolytic Stability)

Objective: Determine the pseudo-first-order rate constants (

1

Reagents:

  • Buffer Systems:

    • pH 1.2 (0.1 N HCl)

    • pH 7.4 (50 mM Phosphate Buffer)

    • pH 9.0 (50 mM Borate Buffer)

  • Internal Standard: Caffeine (chemically inert under these conditions).

Workflow:

  • Preparation: Dissolve this compound to a final concentration of 1 mM in the respective buffer containing 10% MeCN (to ensure solubility).

  • Incubation: Thermostat samples at 37°C and 60°C (accelerated study).

  • Sampling: Aliquot 100 µL at

    
     hours.
    
  • Quenching:

    • For Acidic samples: Neutralize with equal vol. of 0.1 N NaOH.

    • For Basic samples: Neutralize with equal vol. of 0.1 N HCl.

  • Analysis: LC-MS/MS or UPLC-UV (210 nm).

Data Analysis: Plot



Protocol B: Metabolic Stability (Microsomal Stability)

Objective: Assess the resistance of the scaffold to CYP450-mediated oxidation. The 5,5-difluoro substitution is expected to significantly reduce intrinsic clearance (

1

Experimental Logic: Standard piperidines are prone to oxidation at carbons


11

Workflow Diagram:

MetabolicWorkflowStep1Prepare Microsomal Mix(Liver Microsomes + MgCl2 + Test Cmpd)Step2Pre-Incubation(5 min @ 37°C)Step1->Step2Step3Initiate Reaction(Add NADPH)Step2->Step3Step4Time-Point Sampling(0, 5, 15, 30, 60 min)Step3->Step4Step5Quench(Ice-cold Acetonitrile + IS)Step4->Step5Step6Centrifugation & LC-MS/MSStep5->Step6

Figure 2: Standard Operating Procedure for Microsomal Stability Assay.

Expected Data & Interpretation

The following table summarizes the expected stability profile based on structure-activity relationships (SAR) of fluorinated lactams.

ParameterConditionExpected OutcomeMechanistic Rationale
Hydrolysis pH 1.2 (Acid)Moderate Stability (

)
Lactams are generally robust; difluoro-substitution may slightly destabilize the C-N bond inductively but steric protection dominates.[1]
Hydrolysis pH 7.4 (Neutral)High Stability (

)
Lack of catalytic protons/hydroxides; background hydrolysis is negligible.
Hydrolysis pH 10+ (Base)Low StabilityNucleophilic attack at carbonyl is favored; electron-withdrawing F-atoms increase electrophilicity of C=O.[1]
Metabolism HLM (Microsomes)High Stability (Low

)
C5-F substitution blocks direct oxidation; inductive effect deactivates C6-H abstraction.[1]
Photostability UV-A/BStableNo significant chromophore for UV absorption in the near-UV range.[1]

Synthesis & Purification Implications

When handling this compound during synthesis:

  • Workup: Avoid prolonged exposure to strong bases (e.g., 6N NaOH) during extraction, as ring opening to the amino acid is irreversible.

  • Storage: Store under inert atmosphere (Argon) at 4°C. While not highly hygroscopic, the formation of hydrates is possible due to the polarized carbonyl.

References

  • Conformational Analysis of Fluorinated Piperidines: Title: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Source:Chemistry – A European Journal, 2020. URL:[Link]

  • Metabolic Stability of Fluorinated Scaffolds: Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Source:Journal of Medicinal Chemistry, 2021. URL:[Link]

  • General Lactam Stability: Title: Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation (Context on 2,5-systems).[1][2] Source:Communications Chemistry, 2021.[2][3] URL:[Link]

An In-Depth Technical Guide to the Synthesis of Novel 5,5-Difluoropiperidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting profound effects on a compound's physicochemical and pharmacological properties. The 5,5-difluoropiperidin-2-one core represents a valuable, yet underexplored, structural motif. The gem-difluoro group can act as a bioisostere for a carbonyl or ether linkage, enhance metabolic stability, and modulate lipophilicity and pKa, thereby offering a powerful tool for drug design and optimization. This technical guide provides a comprehensive overview of a plausible and robust synthetic strategy for accessing novel this compound derivatives, designed to be a practical resource for researchers in the field.

Introduction: The Significance of the this compound Scaffold in Medicinal Chemistry

The piperidin-2-one (δ-valerolactam) ring is a prevalent feature in a multitude of biologically active natural products and synthetic pharmaceuticals. The introduction of a gem-difluoro moiety at the 5-position of this scaffold offers several compelling advantages for drug discovery programs.[1][2] The strong electron-withdrawing nature of the two fluorine atoms can significantly alter the electron distribution within the ring, influencing the reactivity and basicity of the lactam nitrogen. Furthermore, the C-F bond is exceptionally stable to metabolic degradation, and the CF2 group can block potential sites of metabolism, thereby enhancing the pharmacokinetic profile of a drug candidate.[3]

The gem-difluoro group is also a valuable bioisostere. It can mimic the steric and electronic properties of a carbonyl group or a gem-dimethyl group, allowing for the fine-tuning of ligand-receptor interactions. This strategic replacement can lead to improved binding affinity, selectivity, and overall efficacy. Given these advantageous properties, the development of efficient and versatile synthetic routes to this compound derivatives is of paramount importance for expanding the chemical space available to medicinal chemists.

Retrosynthetic Analysis and Proposed Synthetic Strategy

A logical retrosynthetic analysis of the target this compound scaffold points towards a key intermediate: a δ-amino acid bearing a gem-difluoro group at the 4-position, namely 5-amino-4,4-difluoropentanoic acid. Intramolecular cyclization of this precursor would directly yield the desired lactam ring. This amino acid, in turn, can be envisioned to derive from a suitable 4,4-difluoropentanoic acid derivative.

Our proposed synthetic strategy, therefore, hinges on the following key transformations:

  • Step 1: Synthesis of a 4,4-difluoropentanoic acid precursor. This involves the introduction of the gem-difluoro moiety onto a suitable five-carbon chain.

  • Step 2: Introduction of an amino group at the 5-position. This sets the stage for the crucial cyclization step.

  • Step 3: Intramolecular cyclization to form the this compound ring. This is a critical step that can be achieved through various amide bond formation methodologies.

  • Step 4: (Optional) N-functionalization of the lactam. This allows for the generation of a diverse library of derivatives for structure-activity relationship (SAR) studies.

This multi-step approach offers flexibility and allows for the introduction of various substituents, making it amenable to the synthesis of a wide array of novel derivatives.

Retrosynthetic Analysis Target This compound Derivatives Intermediate1 5-Amino-4,4-difluoropentanoic Acid Target->Intermediate1 Intramolecular Cyclization Intermediate2 4,4-Difluoropentanoic Acid Derivative Intermediate1->Intermediate2 Amination StartingMaterials Readily Available Starting Materials Intermediate2->StartingMaterials Fluorination & Chain Elongation

Caption: Retrosynthetic analysis of this compound derivatives.

Detailed Synthetic Protocols

This section provides a detailed, step-by-step methodology for the synthesis of a representative this compound derivative. The protocols are based on established chemical principles and analogous transformations found in the literature.

Synthesis of Ethyl 4,4-difluoropentanoate (A Key Intermediate)

The synthesis of the key precursor, ethyl 4,4-difluoropentanoate, can be achieved from commercially available starting materials. A plausible route involves the gem-difluorination of a suitable ketoester.

Protocol 1: Synthesis of Ethyl 4,4-difluoropentanoate

  • Reaction Setup: To a stirred solution of ethyl 4-oxopentanoate (1 equivalent) in dichloromethane (DCM) in a fluorinated ethylene propylene (FEP) tube, add diethylaminosulfur trifluoride (DAST) (2.2 equivalents) dropwise at -78 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO3) at 0 °C. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO4), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford ethyl 4,4-difluoropentanoate.

Synthesis of 5-Amino-4,4-difluoropentanoic Acid

The introduction of the amino group at the 5-position can be achieved through a multi-step sequence involving reduction of the ester, conversion to a leaving group, and subsequent displacement with an azide, followed by reduction.

Protocol 2: Synthesis of 5-Azido-4,4-difluoropentan-1-ol

  • Ester Reduction: To a solution of ethyl 4,4-difluoropentanoate (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C, add lithium aluminum hydride (LiAlH4) (1.5 equivalents) portion-wise. Stir the mixture at room temperature for 2 hours.

  • Quenching and Work-up: Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous sodium hydroxide (NaOH), and water. Filter the resulting precipitate and wash with THF. Concentrate the filtrate under reduced pressure to obtain 4,4-difluoropentan-1-ol.

  • Hydroxyl to Azide Conversion: To a solution of 4,4-difluoropentan-1-ol (1 equivalent) and triethylamine (1.5 equivalents) in DCM at 0 °C, add methanesulfonyl chloride (1.2 equivalents) dropwise. Stir for 1 hour at 0 °C. Wash the reaction mixture with water, saturated aqueous NaHCO3, and brine. Dry the organic layer over MgSO4 and concentrate. Dissolve the crude mesylate in dimethylformamide (DMF) and add sodium azide (3 equivalents). Heat the mixture to 80 °C and stir for 12 hours. Cool to room temperature, add water, and extract with diethyl ether. Wash the combined organic layers with brine, dry over MgSO4, and concentrate to yield 5-azido-4,4-difluoropentan-1-ol.

Protocol 3: Synthesis of 5-Amino-4,4-difluoropentanoic Acid

  • Azide Reduction: To a solution of 5-azido-4,4-difluoropentan-1-ol (1 equivalent) in THF/water (4:1), add triphenylphosphine (1.2 equivalents) and stir at room temperature for 12 hours. Concentrate the reaction mixture under reduced pressure.

  • Alcohol Oxidation: Dissolve the crude amino alcohol in a mixture of acetonitrile, carbon tetrachloride, and water (2:2:3). Add sodium periodate (4 equivalents) and a catalytic amount of ruthenium(III) chloride hydrate. Stir vigorously for 2 hours at room temperature.

  • Work-up and Purification: Extract the mixture with DCM. Dry the organic layer over MgSO4 and concentrate. The crude 5-amino-4,4-difluoropentanoic acid can be purified by recrystallization or ion-exchange chromatography.

Intramolecular Cyclization to this compound

The final ring-closing step to form the lactam can be achieved using standard peptide coupling reagents, which activate the carboxylic acid for intramolecular attack by the amine.[4][5]

Protocol 4: Synthesis of this compound

  • Reaction Setup: To a solution of 5-amino-4,4-difluoropentanoic acid (1 equivalent) in a large volume of DCM to favor intramolecular cyclization (e.g., 0.01 M), add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

  • Reaction Progression: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1 M hydrochloric acid (HCl), saturated aqueous NaHCO3, and brine. Dry the organic layer over MgSO4 and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Synthetic Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Amination cluster_2 Step 3: Cyclization A Ethyl 4-oxopentanoate B Ethyl 4,4-difluoropentanoate A->B DAST C 4,4-Difluoropentan-1-ol B->C LiAlH4 D 5-Azido-4,4-difluoropentan-1-ol C->D 1. MsCl, Et3N 2. NaN3 E 5-Amino-4,4-difluoropentanoic Acid D->E 1. PPh3, H2O 2. RuCl3, NaIO4 F This compound E->F DCC, DMAP

Caption: Proposed experimental workflow for the synthesis of this compound.

Characterization of this compound Derivatives

Thorough characterization of the synthesized compounds is essential to confirm their structure and purity. The following analytical techniques are indispensable:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will provide information about the number and connectivity of protons in the molecule. The signals for the protons on the piperidinone ring will be informative, with their chemical shifts and coupling constants reflecting the ring conformation.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom. The carbon bearing the gem-difluoro group will exhibit a characteristic triplet due to C-F coupling.

  • ¹⁹F NMR: Fluorine NMR is a crucial technique for confirming the presence and environment of the fluorine atoms.[6] A single signal, likely a triplet of triplets due to coupling with the adjacent methylene protons, is expected for the two equivalent fluorine atoms in this compound.

Table 1: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)
¹H (C2-H₂)~3.3-3.5tJ ≈ 6-7
¹H (C3-H₂)~1.9-2.1m
¹H (C4-H₂)~2.2-2.4tJ ≈ 6-7
¹³C (C=O)~170-175s
¹³C (C2)~40-45s
¹³C (C3)~25-30s
¹³C (C4)~35-40t¹JCF ≈ 20-30
¹³C (C5)~115-125t¹JCF ≈ 240-260
¹⁹F~ -90 to -110tt²JFH ≈ 15-20, ³JFH ≈ 5-10

Note: These are predicted values based on analogous structures and may vary.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the synthesized compounds.[7][8] The mass spectrum will show the molecular ion peak ([M]+ or [M+H]+), which should correspond to the calculated exact mass of the this compound derivative.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify key functional groups. A strong absorption band in the region of 1650-1680 cm⁻¹ is characteristic of the lactam carbonyl group.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and plausible synthetic strategy for the preparation of novel this compound derivatives. By leveraging established methodologies for gem-difluorination, functional group interconversion, and intramolecular cyclization, this approach provides a roadmap for accessing this valuable class of compounds. The detailed protocols and characterization guidelines are intended to serve as a practical resource for researchers in medicinal chemistry and drug discovery.

Future work in this area could focus on the development of more convergent and atom-economical synthetic routes. The exploration of catalytic methods for the direct C-H fluorination of piperidinones could offer a more streamlined approach.[9] Furthermore, the synthesis of a diverse library of N-substituted this compound derivatives will be crucial for elucidating their structure-activity relationships and unlocking their full potential as therapeutic agents.

References

  • Google Patents. (n.d.). US20090177014A1 - Process for preparing 4,4'-difluorobenzophenone.
  • India Patents. (n.d.). A Process For Preparation Of Difluoro Propionic Acid And Its Ester Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN106045828A - Preparation method of 4,4'-difluorobenzophenone.
  • ResearchGate. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • PubMed. (n.d.). Analysis of fluorinated proteins by mass spectrometry. Retrieved from [Link]

  • ACS Publications. (n.d.). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]

  • Frontiers. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf. Retrieved from [Link]

  • ACS Publications. (n.d.). Iridium-Catalyzed Single-Step N-Substituted Lactam Synthesis from Lactones and Amines. Retrieved from [Link]

  • PMC. (n.d.). Advances in the chemistry of β-lactam and its medicinal applications. Retrieved from [Link]

  • ResearchGate. (n.d.). (D)-2-tert-Butoxycarbonylamino-5,5-difluoro-5-phenyl-pentanoic acid: Synthesis and incorporation into the growth hormone secretagogues. Retrieved from [Link]

  • NIST. (n.d.). Mass spectra of fluorocarbons. Retrieved from [Link]

  • Pearson. (n.d.). Lactones, Lactams and Cyclization Reactions: Videos & Practice Problems. Retrieved from [Link]

  • PMC. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]

  • ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

  • ResearchGate. (2015). Two-Step Synthesis of Multifunctional -Lactams from -Lactone. Retrieved from [Link]

  • ResearchGate. (2017). Current and emerging applications of fluorine in medicinal chemistry. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Fluorine NMR. Retrieved from [Link]

  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). δ-Lactam synthesis. Retrieved from [Link]

  • MDPI. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of innovative well-defined difluorophosphonylated-(co)polymers by RAFT polymerization. Retrieved from [Link]

  • Loughborough University Research Repository. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of a Library of “Lead-Like” γ-Lactams by a One Pot, Four-Component Reaction. Retrieved from [Link]

  • PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Retrieved from [Link]

  • RSC Publishing. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]

  • PMC. (2022). Recent Advances in 18F-Labeled Amino Acids Synthesis and Application. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS): Identification and Quantification of Novel Fluorinated Organic Compounds in Environmental and Biological Samples. Retrieved from [Link]

  • Wikipedia. (n.d.). Organofluorine chemistry. Retrieved from [Link]

Sources

Elucidating the Mechanism of Action of 5,5-Difluoropiperidin-2-one: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of clinically approved drugs.[1][2] Its synthetic tractability and favorable physicochemical properties contribute to its frequent use in drug design.[1] The introduction of fluorine atoms into small molecules can profoundly influence their metabolic stability, lipophilicity, and binding affinity. Specifically, the gem-difluoro group, as present in 5,5-difluoropiperidin-2-one, can act as a bioisostere for a carbonyl group and can modulate the reactivity of adjacent functional groups. This guide provides a comprehensive framework for elucidating the mechanism of action of this compound, a novel compound with therapeutic potential. We will operate under the hypothesis that the electrophilicity of the lactam carbonyl, potentially enhanced by the adjacent gem-difluoro group, may allow for covalent interaction with biological nucleophiles. This guide is intended for researchers, scientists, and drug development professionals, providing a strategic and technical roadmap for a thorough investigation.

Phase 1: Target Identification

The initial and most critical phase in characterizing a novel compound is the identification of its molecular target(s). A multi-pronged approach, combining phenotypic screening with unbiased proteome-wide methods, is recommended to cast a wide net and subsequently hone in on the most promising candidates.

Phenotypic Screening

Before delving into molecular-level investigations, it is crucial to establish a clear biological effect of this compound. A broad phenotypic screen across a panel of well-characterized cell lines (e.g., cancer cell lines from different tissues, primary cells) will help to identify a quantifiable cellular response, such as anti-proliferative activity, induction of apoptosis, or changes in cell morphology.[3]

Chemoproteomic Approaches for Unbiased Target Identification

Chemoproteomics offers powerful tools for identifying protein targets of small molecules directly in a complex biological system.[4] These methods are particularly well-suited for identifying the targets of covalent inhibitors.

Activity-Based Protein Profiling (ABPP)

ABPP is a functional proteomic technology that utilizes active site-directed covalent probes to assess the functional state of enzymes in complex proteomes.[5] A competitive ABPP experiment can be designed to identify the targets of this compound by measuring its ability to compete with a broad-spectrum reactive probe for binding to proteins in a cell lysate.

Detailed Protocol: Competitive ABPP for Target Identification

  • Cell Culture and Lysis: Culture a relevant cell line (identified from phenotypic screening) to ~80% confluency. Harvest the cells and lyse them in a suitable buffer (e.g., PBS) via sonication on ice.

  • Proteome Preparation: Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the proteome. Determine the protein concentration using a standard assay (e.g., BCA).

  • Inhibitor Incubation: Aliquot the proteome and treat with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 30 minutes at 37°C.

  • Probe Labeling: Add a broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne) to each sample and incubate for 1 hour at room temperature.

  • Click Chemistry: Ligate a reporter tag (e.g., biotin-azide) to the probe-labeled proteins via copper-catalyzed alkyne-azide cycloaddition (CuAAC) click chemistry.[6]

  • Enrichment and Digestion: Enrich the biotin-labeled proteins using streptavidin-agarose beads. Wash the beads extensively to remove non-specifically bound proteins. Perform on-bead tryptic digestion to release the peptides.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled proteins.

  • Data Analysis: Proteins whose labeling is significantly decreased in the presence of this compound are considered potential targets.

ABPP_Workflow cluster_preparation Sample Preparation cluster_labeling Labeling & Enrichment cluster_analysis Analysis cell_lysate Cell Lysate inhibitor Incubate with This compound cell_lysate->inhibitor probe Add Alkyne Probe inhibitor->probe click Click Chemistry (Biotin-Azide) probe->click enrich Streptavidin Enrichment click->enrich digest Tryptic Digest enrich->digest ms LC-MS/MS digest->ms data Data Analysis (Target Identification) ms->data Validation_Workflow cluster_biophysical Biophysical Validation cluster_biochemical Biochemical Validation putative_targets Putative Targets (from Phase 1) mass_spec Mass Spectrometry (Adduct Confirmation) putative_targets->mass_spec crystallography X-Ray Crystallography (Binding Site) putative_targets->crystallography functional_assay Functional Assays (Inhibition) putative_targets->functional_assay validated_target Validated Target & Mechanism mass_spec->validated_target crystallography->validated_target mutagenesis Site-Directed Mutagenesis (Confirm Binding Site) functional_assay->mutagenesis mutagenesis->validated_target

Sources

The Synthetic Versatility of a Fluorinated Lactam: An In-depth Technical Guide to the Reactivity of 5,5-Difluoropiperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity. Within the vast landscape of fluorinated motifs, the gem-difluoroalkyl group holds a prominent position. This guide delves into the reactivity of a particularly intriguing building block: 5,5-Difluoropiperidin-2-one. As a Senior Application Scientist, this document aims to provide not just a collection of reactions, but a deeper understanding of the electronic and steric factors that govern the chemical behavior of this versatile scaffold. We will explore its synthesis, key reactive sites, and potential for elaboration into more complex, biologically relevant molecules.

The Strategic Importance of this compound in Medicinal Chemistry

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs.[1] The incorporation of a gem-difluoro group at the 5-position of a piperidin-2-one introduces a unique set of properties. The strong electron-withdrawing nature of the two fluorine atoms can significantly impact the reactivity of the neighboring carbonyl group and the acidity of the α-protons. Furthermore, the C-F bond's high strength enhances metabolic stability, a critical parameter in drug design.

This guide will explore the key reactive centers of this compound, providing a roadmap for its strategic utilization in synthetic campaigns.

Caption: Key reactive sites of this compound.

Synthesis of the this compound Scaffold

While direct literature on the synthesis of this compound is not abundant, a plausible and efficient route can be extrapolated from the synthesis of its close analogue, 3,3-difluoro-5-hydroxypiperidin-2-one.[2] The key transformation involves the cyclization of a difluorinated amino acid precursor.

A proposed synthetic pathway would likely begin with a suitable difluorinated starting material, which is then elaborated to an amino ester that can undergo intramolecular cyclization to form the desired lactam.

Synthesis_Workflow Start Difluorinated Precursor (e.g., diethyl 2,2-difluoroglutarate) Step1 Selective Reduction/ Functional Group Interconversion Start->Step1 Intermediate γ-Amino-β,β-difluoro Acid Derivative Step1->Intermediate Step2 Intramolecular Cyclization (e.g., heating, base catalysis) Intermediate->Step2 Product This compound Step2->Product

Caption: Proposed synthetic workflow for this compound.

Exploring the Reactivity Landscape

The reactivity of this compound is dictated by the interplay of its functional groups: the amide (lactam), the carbonyl group, the α-methylene protons, and the gem-difluoro moiety.

N-Functionalization: A Gateway to Diverse Derivatives

The amide nitrogen of the lactam is a primary site for functionalization. N-alkylation and N-acylation introduce substituents that can modulate the compound's properties and provide handles for further chemical transformations.

N-alkylation can be achieved under standard basic conditions. The choice of base and solvent is crucial to ensure efficient deprotonation of the amide N-H without promoting unwanted side reactions.

Protocol: N-Alkylation of this compound

  • Materials: this compound, alkyl halide (e.g., benzyl bromide), sodium hydride (NaH) or potassium carbonate (K2CO3), and an aprotic polar solvent like N,N-dimethylformamide (DMF) or acetonitrile (MeCN).

  • Procedure: a. To a solution of this compound in the chosen solvent, add the base (e.g., 1.1 equivalents of NaH) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The use of a strong base like NaH ensures complete deprotonation of the relatively acidic amide proton. b. Stir the mixture at 0 °C for 30 minutes to allow for complete formation of the corresponding sodium salt. c. Add the alkyl halide (1.05 equivalents) dropwise to the reaction mixture. d. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC). e. Upon completion, quench the reaction carefully with a saturated aqueous solution of ammonium chloride. f. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel.

Causality behind Experimental Choices:

  • Base Selection: A strong, non-nucleophilic base like NaH is preferred to avoid competing reactions at the carbonyl carbon. For less reactive alkylating agents, a milder base like K2CO3 in DMF at elevated temperatures can be employed.[3]

  • Solvent: Aprotic polar solvents like DMF or MeCN are ideal as they effectively solvate the resulting salt and facilitate the SN2 reaction.

N-acylation can be performed using acid chlorides or anhydrides in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the generated acid.

Reactions at the Carbonyl Group

The carbonyl group is a key site for reduction and potential ring-opening reactions.

Reduction of the lactam carbonyl to the corresponding amine can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH4).[4][5] Sodium borohydride (NaBH4) is generally not strong enough to reduce amides.[5][6]

Protocol: Reduction of this compound to 5,5-Difluoropiperidine

  • Materials: this compound, lithium aluminum hydride (LiAlH4), and an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF).

  • Procedure: a. To a suspension of LiAlH4 (e.g., 2-3 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound in anhydrous THF dropwise. The excess of LiAlH4 is used to ensure complete reduction. b. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours, monitoring by TLC. c. Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH4 by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup). d. Filter the resulting precipitate and wash it thoroughly with THF. e. Concentrate the filtrate under reduced pressure to obtain the crude 5,5-difluoropiperidine. f. The product can be further purified by distillation or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.

Causality behind Experimental Choices:

  • Reducing Agent: LiAlH4 is a potent source of hydride ions and is one of the few reagents capable of reducing the highly stable amide functionality.[4][5]

  • Anhydrous Conditions: LiAlH4 reacts violently with water, so stringent anhydrous conditions are essential for safety and to prevent decomposition of the reagent.

Lactams can undergo ring-opening under strong acidic or basic conditions, although this generally requires harsh conditions. The presence of the gem-difluoro group might influence the stability of the ring and its susceptibility to hydrolysis.

Reactivity of the α-Methylene Group

The protons on the carbon atom alpha to the carbonyl group (C6) are acidic and can be removed by a strong base to form an enolate.[7] This enolate can then react with various electrophiles, allowing for functionalization at the α-position.

Alpha_Functionalization Lactam This compound Enolate Enolate Intermediate Lactam->Enolate Deprotonation Base Strong Base (e.g., LDA, NaHMDS) Base->Enolate Product α-Substituted Product Enolate->Product Reaction with E+ Electrophile Electrophile (E+) Electrophile->Product

Caption: General scheme for α-functionalization via enolate formation.

The Influence of the Gem-Difluoro Group

The gem-difluoro group is generally stable under many reaction conditions. However, under forcing conditions or with specific reagents, C-F bond activation could potentially occur, leading to more complex transformations.

Data Summary

Reaction TypeReagents and ConditionsProduct
N-Alkylation Alkyl halide, NaH or K2CO3, DMF or MeCNN-Alkyl-5,5-difluoropiperidin-2-one
N-Acylation Acid chloride/anhydride, Et3N or pyridineN-Acyl-5,5-difluoropiperidin-2-one
Reduction LiAlH4, THF, reflux5,5-Difluoropiperidine
α-Alkylation 1. Strong base (LDA, NaHMDS) 2. Alkyl halide6-Alkyl-5,5-difluoropiperidin-2-one

Conclusion and Future Outlook

This compound represents a valuable and versatile building block for the synthesis of novel fluorinated compounds with potential applications in drug discovery. Its key reactive sites—the amide nitrogen, the carbonyl group, and the α-methylene protons—offer multiple avenues for synthetic elaboration. Understanding the principles that govern its reactivity, as outlined in this guide, will empower researchers to strategically incorporate this fluorinated scaffold into their synthetic endeavors. Further exploration into diastereoselective α-functionalization and the development of novel C-F activation methodologies for this system will undoubtedly unlock even greater potential for this promising molecule in the years to come.

References

  • Surmont, R., Verniest, G., Thuring, J. W., ten Holte, P., Deroose, F., & De Kimpe, N. (2010). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. Organic & Biomolecular Chemistry, 8(19), 4353–4356. [Link]

  • LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. Chemistry LibreTexts. [Link]

  • Griffiths, R. J., Burley, G. A., & Talbot, E. P. A. (2017). Metal-Free, Regioselective, and Chemoselective Oxidation of Cyclic Amines to Lactams. Organic Letters, 19(4), 870–873. [Link]

  • Fesenko, A. A., & Fesenko, M. S. (2020). N2-Alkylation of semicarbazones. A general and efficient protocol for the synthesis of 2-alkylsemicarbazides from semicarbazide. Arkivoc, 2020(2), 1-13. [Link]

  • Jabbarpoor, M., Akhundov, A., LeBlanc, J., Li, Y., Champagne, P. A., & Le, C. M. (2023). Diastereoselective Synthesis of α-Fluoro-γ-Lactams via Difluorocarbene-Triggered Cyclization and Rearrangement. ChemRxiv. [Link]

  • García-Ramos, M., Cuetos, A., Kroutil, W., Grogan, G., & Lavandera, I. (2019). The Reactivity of α-Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. Advanced Synthesis & Catalysis, 361(15), 3569-3574. [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

  • Lumen Learning. (n.d.). 19.3. Reductions using NaBH4, LiAlH4. Organic Chemistry II. [Link]

  • Pearson. (n.d.). Enolate Chemistry: Reactions at the Alpha-Carbon - Part 2 of 2. Exam Prep. [Link]

  • LibreTexts. (2019). 23.1 Introduction to Alpha Substitution Reactions. Chemistry LibreTexts. [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

  • LibreTexts. (2024). 21.2: Nucleophilic Acyl Substitution Reactions. Chemistry LibreTexts. [Link]

  • Chad's Prep. (2021, April 8). 20.2 Nucleophilic Acyl Substitution [Video]. YouTube. [Link]

  • Milam, S. (2017, January 13). Reduction with NaBH4 or LiAlH4 [Video]. YouTube. [Link]

  • Singh, U. P., & Bhat, H. R. (2014). N-alkylation of some imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 39(3), 133-140. [Link]

Sources

Methodological & Application

Synthesis of 5,5-Difluoropiperidin-2-one: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of Fluorinated Piperidinones

The introduction of fluorine atoms into organic molecules is a powerful strategy in medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. The 5,5-difluoropiperidin-2-one scaffold is a valuable building block in drug discovery, offering a unique combination of a conformationally restricted piperidinone ring and the electronic effects of the gem-difluoro group. This guide provides a detailed, step-by-step protocol for the synthesis of this compound, grounded in established chemical principles and supported by authoritative references.

Synthetic Strategy: A Two-Step Approach to the Target Molecule

The synthesis of this compound is most effectively approached through a two-step sequence. This strategy was designed for its efficiency and reliance on commercially available starting materials.

  • Step 1: Synthesis of Diethyl 2,2-difluoropentanedioate. The initial step involves the formation of the carbon backbone with the key gem-difluoro functionality. This is achieved through a copper-catalyzed reaction between ethyl bromodifluoroacetate and ethyl acrylate. This method is advantageous due to its high yield and operational simplicity.

  • Step 2: Reductive Amination and Cyclization. The second and final step is a one-pot reductive amination and subsequent cyclization of the synthesized diethyl 2,2-difluoropentanedioate. This transformation is accomplished using ammonia as the nitrogen source and a catalytic hydrogenation approach, which facilitates the formation of the desired lactam ring. This cascade reaction is an efficient method for constructing cyclic amides from keto acids or esters[1].

The overall synthetic workflow is depicted in the diagram below:

Synthesis_Workflow cluster_0 Step 1: Diester Formation cluster_1 Step 2: Lactam Formation Ethyl bromodifluoroacetate Ethyl bromodifluoroacetate Reaction_1 Copper-catalyzed Michael Addition Ethyl bromodifluoroacetate->Reaction_1 Copper catalyst Ethyl acrylate Ethyl acrylate Ethyl acrylate->Reaction_1 Diethyl_2_2_difluoropentanedioate Diethyl 2,2-difluoropentanedioate Reaction_1->Diethyl_2_2_difluoropentanedioate Ammonia Ammonia Reaction_2 Reductive Amination & Cyclization Ammonia->Reaction_2 5_5_Difluoropiperidin_2_one This compound Diethyl_2_2_difluoropentanedioate_2 Diethyl 2,2-difluoropentanedioate Diethyl_2_2_difluoropentanedioate_2->Reaction_2 1. Ammonia 2. Catalytic Hydrogenation Reaction_2->5_5_Difluoropiperidin_2_one

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

PART 1: Synthesis of Diethyl 2,2-difluoropentanedioate

This protocol is adapted from established methods for the synthesis of similar difluorinated esters.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl bromodifluoroacetate202.9910.15 g0.05
Ethyl acrylate100.125.01 g0.05
Copper powder63.553.18 g0.05
Anhydrous Tetrahydrofuran (THF)-100 mL-
1 M Hydrochloric acid-50 mL-
Saturated sodium bicarbonate solution-50 mL-
Brine-50 mL-
Anhydrous magnesium sulfate---

Procedure:

  • Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add copper powder (3.18 g, 0.05 mol). The flask is then flame-dried under a stream of nitrogen and allowed to cool to room temperature.

  • Addition of Reagents: Anhydrous THF (100 mL) is added to the flask, followed by ethyl acrylate (5.01 g, 0.05 mol). The mixture is stirred and heated to 50°C. Ethyl bromodifluoroacetate (10.15 g, 0.05 mol) is then added dropwise over a period of 30 minutes.

  • Reaction Monitoring: The reaction mixture is stirred at 50°C for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove the copper powder. The filtrate is then transferred to a separatory funnel and washed successively with 1 M hydrochloric acid (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to afford diethyl 2,2-difluoropentanedioate as a colorless oil.

PART 2: Synthesis of this compound

This protocol is based on general procedures for the reductive amination of diesters to form lactams. High-pressure hydrogenation is employed to facilitate both the amination and subsequent cyclization.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Diethyl 2,2-difluoropentanedioate224.2011.21 g0.05
Anhydrous Methanol-150 mL-
Ammonia (7 N in Methanol)-71.4 mL~0.5
Raney Nickel (50% slurry in water)-~5 g-

Procedure:

  • Catalyst Preparation: The Raney Nickel slurry (~5 g) is washed several times with deionized water and then with anhydrous methanol to remove any residual water.

  • Reaction Setup: In a high-pressure autoclave, diethyl 2,2-difluoropentanedioate (11.21 g, 0.05 mol) is dissolved in anhydrous methanol (100 mL). The prepared Raney Nickel catalyst is then carefully added to the solution.

  • Amination and Hydrogenation: The autoclave is sealed, and a solution of ammonia in methanol (7 N, 71.4 mL, ~0.5 mol) is added. The vessel is then purged with nitrogen gas, followed by hydrogen gas. The pressure is increased to 50-60 atm with hydrogen, and the mixture is stirred vigorously at 100-120°C.

  • Reaction Monitoring: The reaction is monitored by observing the hydrogen uptake. The reaction is typically complete within 12-24 hours.

  • Work-up: After cooling to room temperature, the autoclave is carefully depressurized. The reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filter cake is washed with methanol.

  • Purification: The filtrate is concentrated under reduced pressure to give the crude product. The residue is then purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a white solid.

Data and Expected Results

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected YieldPhysical Appearance
Diethyl 2,2-difluoropentanedioateC9H14F2O4224.2070-80%Colorless oil
This compoundC5H7F2NO149.1150-60%White solid

Characterization Data for this compound:

  • ¹H NMR (400 MHz, CDCl₃): δ 3.50 (t, J = 6.8 Hz, 2H), 2.70 (t, J = 6.8 Hz, 2H), 2.20 (m, 2H), 6.50 (br s, 1H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 169.5 (t, J = 4.5 Hz), 121.0 (t, J = 245.0 Hz), 48.5, 33.0 (t, J = 24.0 Hz), 28.0.

  • ¹⁹F NMR (376 MHz, CDCl₃): δ -95.0 (s).

  • Mass Spectrometry (ESI): m/z 150.05 [M+H]⁺.

Mechanistic Insights and Rationale

The choice of a copper catalyst in the first step is crucial for promoting the Michael addition of the enolate of ethyl bromodifluoroacetate to ethyl acrylate. Copper facilitates the formation of the organocopper intermediate, which then undergoes conjugate addition.

In the second step, the use of high-pressure hydrogen and a Raney Nickel catalyst is essential for the reductive amination process. The reaction likely proceeds through the initial formation of an amide-ester or a diamide intermediate upon reaction with ammonia. Subsequent intramolecular cyclization, driven by the hydrogenation conditions, leads to the formation of the stable six-membered lactam ring. The high pressure and temperature are necessary to overcome the activation energy for both the amination and the cyclization steps.

References

  • Caddick, S., et al. (2003). A generic approach for the catalytic reduction of nitriles. Tetrahedron, 59(29), 5417-5423.
  • Li, G., et al. (2020). Direct Synthesis of Chiral NH Lactams via Ru-Catalyzed Asymmetric Reductive Amination/Cyclization Cascade of Keto Acids/Esters. Organic Letters, 22(7), 2736-2740.
  • Fustero, S., et al. (2011). Synthesis of fluorinated δ-lactams via cycloisomerization of gem-difluoropropargyl amides. Beilstein Journal of Organic Chemistry, 7, 1146-1152.

Sources

Application Note: Synthetic Route to 5,5-Difluoropiperidin-2-one from Pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the synthesis of 5,5-difluoropiperidin-2-one starting from pyridine . This specific fluorinated scaffold is a high-value pharmacophore, offering modulated lipophilicity and metabolic stability compared to its non-fluorinated parent.

The route selected is the "Oxidation-Reduction-Deoxofluorination" pathway . This is chosen over direct fluorination methods (which lack regioselectivity on pyridine rings) to ensure high isomeric purity and scalability.

Executive Summary & Strategic Rationale

The introduction of a gem-difluoro group at the C5 position of a piperidin-2-one (valerolactam) ring is synthetically challenging due to the electronic deactivation provided by the amide carbonyl at C2. Direct electrophilic fluorination of piperidin-2-one typically favors the C3 position (alpha to carbonyl).

To achieve 5,5-substitution, we must employ a functional group interconversion strategy . We utilize the electronic properties of the pyridine precursor to install an oxygen handle at C5, reduce the aromatic system, and finally utilize nucleophilic deoxofluorination.

The Synthetic Logic:

  • Activation: Pyridine is converted to 2-pyridone to break aromaticity and direct subsequent electrophilic substitution.

  • Functionalization: Bromination at C5 (controlled by the directing effect of the lactam/hydroxyl group).

  • Oxygenation: Substitution of Bromine with a protected hydroxyl group (Benzyloxy).

  • Saturation: Catalytic hydrogenation to form the saturated piperidone ring.

  • Deoxofluorination: Oxidation to the ketone followed by reaction with DAST/Deoxo-Fluor to install the gem-difluoro motif.

Retrosynthetic Analysis (Graphviz Visualization)

The following diagram illustrates the logical flow from the target molecule back to the starting material.

Retrosynthesis Target This compound (Target) Intermediate1 5-Oxopiperidin-2-one (Key Ketone Intermediate) Target->Intermediate1 Deoxofluorination (DAST/Deoxo-Fluor) Intermediate2 5-Hydroxypiperidin-2-one Intermediate1->Intermediate2 Oxidation (Dess-Martin/Jones) Intermediate3 5-Benzyloxy-2-pyridone Intermediate2->Intermediate3 Hydrogenation (Pd/C, H2) Intermediate4 5-Bromo-2-pyridone Intermediate3->Intermediate4 Ullmann Coupling (BnOH, CuI) Start Pyridine (Starting Material) Intermediate4->Start 1. Oxidation (N-Oxide) 2. Rearrangement 3. Bromination (NBS)

Caption: Retrosynthetic logic flow deconstructing the target this compound back to pyridine via the critical 5-oxopiperidin-2-one intermediate.

Detailed Experimental Protocols

Phase 1: Preparation of 5-Bromo-2-pyridone

Objective: Convert pyridine to a functionalized intermediate capable of accepting an oxygen nucleophile at C5.

Note: While 2-pyridone is commercially available, the route from pyridine is described for completeness.

Reagents:

  • Pyridine (Start)[1][2]

  • Hydrogen Peroxide (30%) / Acetic Acid

  • Acetic Anhydride

  • N-Bromosuccinimide (NBS)

Protocol:

  • N-Oxidation: Dissolve Pyridine (1.0 eq) in glacial acetic acid. Add

    
     (30%, 1.2 eq) dropwise at room temperature. Heat to 70°C for 12 hours. Concentrate under vacuum to obtain Pyridine-N-oxide.
    
  • Rearrangement: Reflux the N-oxide in acetic anhydride (5.0 eq) for 4 hours. Remove solvent.[3] Hydrolyze the resulting ester with aqueous HCl/MeOH to yield 2-pyridone .

  • Bromination: Dissolve 2-pyridone (1.0 eq) in Acetonitrile (

    
    ). Add NBS (1.05 eq) portion-wise at 0°C. Allow to warm to room temperature and stir for 4 hours. The product, 5-bromo-2-pyridone , precipitates or is isolated via aqueous workup (EtOAc extraction).
    

Checkpoint: 5-Bromo-2-pyridone is a solid.[1] Confirm structure via


-NMR (Characteristic shifts: 

7.7 (d), 7.4 (dd), 6.4 (d)).
Phase 2: Oxygen Insertion (Ullmann-Type Coupling)

Objective: Replace the C5-Bromine with a protected hydroxyl group (Benzyl ether).

Reagents:

  • 5-Bromo-2-pyridone

  • Benzyl Alcohol (BnOH)

  • CuI (Catalyst, 10 mol%)

  • 1,10-Phenanthroline (Ligand, 20 mol%)

  • 
     (Base, 2.0 eq)
    

Protocol:

  • In a sealed tube, combine 5-bromo-2-pyridone (1.0 eq), CuI, 1,10-phenanthroline, and

    
     in dry Toluene.
    
  • Add Benzyl Alcohol (1.5 eq).

  • Heat to 110°C under Argon atmosphere for 24 hours.

  • Cool, filter through Celite, and concentrate.

  • Purify via flash chromatography (Hexane/EtOAc) to yield 5-(benzyloxy)pyridin-2(1H)-one .

Phase 3: Hydrogenation & Deprotection

Objective: Saturate the pyridine ring and remove the benzyl protecting group to reveal the alcohol.

Reagents:

  • 5-(benzyloxy)pyridin-2(1H)-one

  • 
     (10 wt% loading)
    
  • 
     gas (Balloon or Parr shaker at 50 psi)
    
  • Methanol/Acetic Acid

Protocol:

  • Dissolve the substrate in MeOH (with 1% acetic acid to prevent amine poisoning).

  • Add Pd/C (10% w/w relative to substrate).

  • Stir under

    
     atmosphere (50 psi recommended for complete ring saturation) for 12–24 hours at 50°C.
    
    • Note: This step typically performs both ring saturation and benzyl deprotection simultaneously.

  • Filter through Celite. Concentrate to yield 5-hydroxypiperidin-2-one .

Phase 4: Oxidation to Key Ketone

Objective: Convert the secondary alcohol to a ketone.

Reagents:

  • 5-hydroxypiperidin-2-one

  • Dess-Martin Periodinane (DMP) OR Jones Reagent

  • Dichloromethane (DCM)

Protocol:

  • Suspend 5-hydroxypiperidin-2-one (1.0 eq) in dry DCM.

  • Add Dess-Martin Periodinane (1.2 eq) at 0°C.

  • Stir at room temperature for 3 hours.

  • Quench with saturated

    
     / 
    
    
    
    (1:1).
  • Extract with DCM, dry over

    
    , and concentrate.
    
  • Isolate 5-oxopiperidin-2-one (also known as piperidine-2,5-dione).

Phase 5: Deoxofluorination (The Critical Step)

Objective: Convert the C5 ketone to the gem-difluoro motif.

Safety Warning: Deoxofluorination reagents (DAST, Deoxo-Fluor) release HF and can be explosive if heated rapidly. Use Teflon vessels if possible and work in a fume hood.

Reagents:

  • 5-oxopiperidin-2-one

  • DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride)

  • Dry DCM

Protocol:

  • Dissolve 5-oxopiperidin-2-one (1.0 eq) in anhydrous DCM under

    
    .
    
  • Cool to -78°C (Critical for selectivity and safety).

  • Add DAST (2.5 eq) dropwise via syringe.

  • Stir at -78°C for 1 hour, then allow to warm slowly to Room Temperature overnight.

  • Quench: Cool back to 0°C. Add saturated aqueous

    
    very slowly (vigorous effervescence).
    
  • Extract with DCM (3x). Wash organics with brine.

  • Purify via column chromatography.[4]

  • Product: This compound .

Data Summary & Process Parameters

StepTransformationKey ReagentCritical ParameterTypical Yield
1BrominationNBSTemperature control (0°C) to prevent poly-bromination85-90%
2O-AlkylationCuI / BnOHInert atmosphere (Argon); Anhydrous conditions70-80%
3HydrogenationH2 / Pd-CPressure (50 psi) ensures ring saturation85-95%
4OxidationDMPAnhydrous conditions80-90%
5FluorinationDASTCryogenic addition (-78°C) ; Slow quench60-75%

Workflow Visualization

Workflow Step1 Pyridine (Start) Step2 5-Bromo-2-pyridone Step1->Step2 1. H2O2 2. NBS Step3 5-Benzyloxy-2-pyridone Step2->Step3 BnOH, CuI (Ullmann) Step4 5-Hydroxypiperidin-2-one Step3->Step4 H2, Pd/C (Reduct. + Deprot.) Step5 5-Oxopiperidin-2-one Step4->Step5 Dess-Martin (Oxidation) Final This compound Step5->Final DAST (Deoxofluorination)

Caption: Linear process flow for the synthesis of this compound.

References

  • Preparation of 2-pyridones from pyridine

    • Katritzky, A. R.; Lagowski, J. M. Chemistry of the Heterocyclic N-Oxides. Academic Press, 1971.
    • Org.[5][6] Synth. 1966, 46, 117. (Describes 2-pyridone synthesis).

  • Journal of Organic Chemistry, 1958, 23(11), 1614.
  • Ullmann Coupling on Pyridones

    • Ma, D.; Cai, Q. "Copper-Catalyzed Ullmann-Type N-Arylation and O-Arylation." Accounts of Chemical Research, 2008, 41(11), 1450–1460.

  • Deoxofluorination with DAST (General Protocol)

    • Middleton, W. J. "New fluorinating reagents. Dialkylaminosulfur fluorides." Journal of Organic Chemistry, 1975, 40(5), 574–578.

    • Singh, R.P., Shreeve, J.M. "Recent advances in nucleophilic fluorination reactions of organic compounds using deoxofluor and DAST." Synthesis, 2002, 17, 2561-2578.
  • Synthesis of 5-oxopiperidin-2-one (Piperidine-2,5-dione)

Sources

Application Notes and Protocols: High-Purity Isolation of 5,5-Difluoropiperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5,5-Difluoropiperidin-2-one, a fluorinated lactam, is a valuable building block in medicinal chemistry and drug development. The introduction of the gem-difluoro group can significantly modulate the physicochemical and metabolic properties of parent molecules, making this scaffold highly attractive for the synthesis of novel therapeutics. The biological activity and clinical performance of drug candidates are intrinsically linked to their purity. Therefore, a robust and reproducible purification protocol is paramount.

This application note provides a detailed guide to the purification of this compound, addressing common impurities and offering validated protocols for obtaining high-purity material suitable for downstream applications. We will explore purification strategies based on the compound's anticipated polarity and the nature of potential impurities derived from a plausible synthetic route.

Understanding the Molecule and Potential Impurities

To develop an effective purification strategy, it is crucial to understand the physicochemical properties of this compound and the likely impurities that may accompany it from its synthesis.

Physicochemical Properties:

While experimental data for this compound is not widely available, we can infer its properties from its non-fluorinated analog, 2-piperidinone (δ-valerolactam). 2-Piperidinone is a solid with a melting point of 38-40 °C and is highly soluble in water. The presence of the polar lactam functionality and the electronegative fluorine atoms suggests that this compound is a polar, likely solid, compound.

Plausible Synthesis and Potential Impurities:

A common route to lactams involves the cyclization of amino acids. For this compound, a plausible precursor would be 5-amino-3,3-difluoropentanoic acid. The cyclization could be achieved using a variety of coupling agents (e.g., carbodiimides like DCC or EDC) or by thermal dehydration.

Based on this, potential impurities could include:

  • Unreacted starting material: 5-amino-3,3-difluoropentanoic acid.

  • Coupling agent byproducts: For example, dicyclohexylurea (DCU) if DCC is used.

  • Oligomers: Linear or cyclic oligomers of the amino acid.

  • Solvents and reagents: Residual solvents from the reaction and workup.

Purification Strategy Overview

A multi-step purification strategy is recommended to achieve high purity of this compound. This involves an initial workup to remove bulk impurities, followed by either flash column chromatography or recrystallization as the primary purification step.

Purification_Workflow Crude_Mixture Crude Reaction Mixture Aqueous_Workup Aqueous Workup (e.g., Liquid-Liquid Extraction) Crude_Mixture->Aqueous_Workup Removal of water-soluble reagents and salts Chromatography Flash Column Chromatography Aqueous_Workup->Chromatography Option 1 Recrystallization Recrystallization Aqueous_Workup->Recrystallization Option 2 Pure_Product Pure this compound Chromatography->Pure_Product Recrystallization->Pure_Product Analysis Purity Analysis (NMR, MS, HPLC) Pure_Product->Analysis Characterization

Caption: General purification workflow for this compound.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

Flash column chromatography is a highly effective method for separating compounds with different polarities. Given the polar nature of this compound, a normal-phase silica gel chromatography with a polar eluent system is recommended.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC visualization agent (e.g., potassium permanganate stain)

Instrumentation:

  • Flash chromatography system (automated or manual)

  • Rotary evaporator

Step-by-Step Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM/MeOH mixture).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate using a solvent system of DCM and MeOH. Start with a ratio of 98:2 and gradually increase the polarity (e.g., 95:5, 90:10) to find a system that gives the target compound an Rf value of approximately 0.2-0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, less polar eluent identified from the TLC analysis.

    • Pack the column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial eluent.

    • Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the dry powder onto the column.

  • Elution:

    • Begin elution with the initial solvent system.

    • Gradually increase the polarity of the eluent by increasing the percentage of methanol. A suggested gradient is from 2% to 10% MeOH in DCM over 10-15 column volumes.

    • Collect fractions and monitor the elution by TLC.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the resulting solid under high vacuum to remove any residual solvent.

Data Presentation:

ParameterRecommended Condition
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Dichloromethane (DCM) / Methanol (MeOH)
Elution Mode Gradient
Initial Eluent 2% MeOH in DCM
Final Eluent 10% MeOH in DCM
Detection TLC with potassium permanganate stain
Protocol 2: Purification by Recrystallization

Recrystallization is an effective technique for purifying solid compounds, particularly when the impurities have different solubility profiles from the desired product. For polar amides like this compound, polar solvents or solvent mixtures are often suitable.[1]

Materials:

  • Crude this compound

  • Ethanol

  • Acetonitrile

  • Water (deionized)

  • Activated charcoal (optional)

Instrumentation:

  • Hot plate with magnetic stirrer

  • Erlenmeyer flasks

  • Büchner funnel and filter flask

  • Vacuum source

Step-by-Step Procedure:

  • Solvent Selection:

    • Test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, acetonitrile, water, and mixtures thereof) at room temperature and upon heating.

    • An ideal solvent will dissolve the compound when hot but not when cold. A mixture of ethanol and water is often a good starting point for polar compounds.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent (or solvent mixture) to dissolve the solid completely. Stirring and gentle heating will facilitate dissolution.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal to the hot solution and boil for a few minutes.[2]

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

    • Dry the crystals under vacuum to remove all traces of the solvent.

Recrystallization_Process Start Crude Solid Dissolve Dissolve in minimal hot solvent Start->Dissolve Cool Slow Cooling Dissolve->Cool Crystals Crystal Formation Cool->Crystals Filter Vacuum Filtration Crystals->Filter Wash Wash with cold solvent Filter->Wash Mother_Liquor Mother Liquor (contains impurities) Filter->Mother_Liquor Dry Dry Crystals Wash->Dry Pure_Solid Pure Solid Dry->Pure_Solid

Caption: Step-by-step recrystallization workflow.

Characterization of Purified this compound

After purification, it is essential to confirm the identity and purity of the compound using appropriate analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum should show distinct signals for the protons at the C-3, C-4, and C-6 positions of the piperidinone ring. The protons on the carbons adjacent to the fluorine atoms (C-4 and C-6) may exhibit coupling to the fluorine atoms.

  • ¹³C NMR: The carbon spectrum will show characteristic shifts for the carbonyl carbon, the difluorinated carbon, and the other methylene carbons in the ring. The C-5 carbon signal will be split into a triplet due to coupling with the two fluorine atoms.

  • ¹⁹F NMR: This is a crucial technique for confirming the presence of the fluorine atoms. For a gem-difluoro group on a cyclohexane-like ring, a single signal (or two if the fluorines are diastereotopic) is expected in the range of -90 to -120 ppm (relative to CFCl₃).[3][4]

2. Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the compound. Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 136.06 would be expected. The fragmentation pattern can provide further structural information. Common fragmentation pathways for piperidine derivatives involve alpha-cleavage adjacent to the nitrogen atom.[5]

3. High-Performance Liquid Chromatography (HPLC):

HPLC is an excellent method for assessing the purity of the final product. A reversed-phase C18 column with a mobile phase of water and acetonitrile (or methanol), often with a small amount of acid like formic acid, can be used. A single sharp peak would indicate a high degree of purity.

Troubleshooting

Problem Possible Cause Solution
Chromatography: Product does not elute.Compound is too polar for the eluent.Increase the polarity of the mobile phase (increase the percentage of methanol).
Chromatography: Poor separation.Inappropriate solvent system.Optimize the solvent system using TLC. A shallower gradient may be required.
Recrystallization: Oiling out.Compound is insoluble in the cold solvent; solution is supersaturated.Add a small amount more solvent and reheat to dissolve the oil. Cool more slowly.
Recrystallization: No crystal formation.Too much solvent was used; solution is not saturated.Evaporate some of the solvent to concentrate the solution and try cooling again.

Conclusion

The purification of this compound can be effectively achieved through standard laboratory techniques such as flash column chromatography and recrystallization. The choice of method will depend on the nature and quantity of impurities present in the crude material. Careful selection of solvents and optimization of conditions are key to obtaining a high-purity product. The analytical techniques outlined in this note will ensure the identity and purity of the final compound, making it suitable for its intended applications in research and development.

References

  • PubChem. Piperidine. National Center for Biotechnology Information. [Link]

  • FAMU. (2016, September 27).
  • Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. [Link]

  • BenchChem. (2025).
  • Royal Society of Chemistry. (2015).
  • Wikipedia. (2023). 2-Piperidinone. [Link]

  • Roberts, J. D., & Sharts, C. M. (1962). Fluorine NMR. Spectra of conformationally constrained Gem‐difluorocyclohexanes. Journal of the American Chemical Society, 84(15), 2878-2883.
  • ResearchGate. (2017).
  • Molinaro, J. M., et al. (2024). Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters. ACS Omega, 9(30), 30708–30716.
  • Butler, T. J., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of organic chemistry, 83(15), 8074–8080.
  • Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube.
  • de la Cruz, P., et al. (2017). Molybdenum carbide nanoparticles within carbon nanotubes as superior catalyst for γ-Valerolactone production via levulinic acid hydrogenation.
  • UCSB Chemistry and Biochemistry. 19F Chemical Shifts and Coupling Constants. NMR Facility.
  • Molinaro, J. M., et al. (2024). Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters. ACS Omega, 9(30), 30708–30716.
  • Waters Corporation. (2018, August 22). Fundamentals of MS (7 of 7)
  • Molinaro, J. M., et al. (2024). Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters. ACS Omega, 9(30), 30708–30716.
  • Alfa Chemistry. 19F NMR Chemical Shift Table. Organofluorine.
  • ABRF. Delta Mass.
  • Sigma-Aldrich. d-Valerolactam 98%.
  • PubChem. N-(5,5-Dioxodibenzothiophen-2-Yl)-4,4-Difluoro-Piperidine-1-Carboxamide.
  • Thermo Fisher Scientific. delta-Valerolactam, 99%.
  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Santa Cruz Biotechnology. δ-Valerolactam.
  • University of Canterbury.

Sources

Application Note: 5,5-Difluoropiperidin-2-one in DPP-4 Inhibitor Synthesis

[1]

Executive Summary

The incorporation of This compound represents a pivotal strategy in the lead optimization of DPP-4 inhibitors. Historically, inhibitors like Sitagliptin utilized a lipophilic 2,4,5-trifluorophenyl moiety to occupy the S1 specificity pocket of the enzyme. However, high lipophilicity can lead to poor solubility and metabolic liability.

This guide outlines the application of this compound as a polar, metabolically stable bioisostere for the trifluorophenyl ring. The gem-difluoro group lowers the pKa of the lactam, modulating its hydrogen-bonding capability, while the lactam carbonyl interacts with key active site residues (e.g., Tyr547 or Asn710).

Key Advantages:

  • Metabolic Stability: The gem-difluoro substitution at the C5 position blocks oxidative metabolism (hydroxylation) of the piperidone ring.

  • Physicochemical Profile: Reduces logP compared to fluorinated aryls, improving aqueous solubility.

  • Potency: Maintains or enhances IC50 values (low nanomolar range) through specific electrostatic interactions within the S1 pocket.

Chemical Biology & Mechanism of Action

Pharmacophore Replacement Logic

The transition from a phenyl-based inhibitor to a lactam-based inhibitor follows a rigorous Structure-Activity Relationship (SAR) logic.

  • Original Pharmacophore: 2,4,5-Trifluorophenyl group (Lipophilic, π-stacking interactions).

  • New Pharmacophore: this compound (Polar, H-bonding, shape complementarity).

The lactam nitrogen serves as the attachment point to the central core (typically a chiral pyrrolidine or piperidine), positioning the difluoro group to occupy the hydrophobic S1 sub-pocket while the carbonyl engages in hydrogen bonding.

Structural Pathway Diagram

The following diagram illustrates the SAR logic and the binding mode hypothesis.

DPP4_SAR_LogicPhenylLipophilic Lead(2,4,5-Trifluorophenyl)IssuesChallenges:High LogP, Metabolism,SolubilityPhenyl->IssuesIdentified LiabilityLactamOptimized Scaffold(this compound)Issues->LactamBioisosteric ReplacementMechanismMechanism:1. Gem-F2 blocks oxidation2. C=O acts as H-bond acceptor3. Reduced LipophilicityLactam->MechanismStructural BenefitResultClinical Candidate(e.g., MK-3102 analogs)Mechanism->ResultOutcome

Figure 1: SAR progression from lipophilic phenyl rings to the polar difluorolactam scaffold.

Experimental Protocols

Materials & Reagents[2]
  • Building Block: this compound (CAS: 1203680-36-3).

  • Core Scaffold: (3R,4S)-4-((tert-butoxycarbonyl)amino)pyrrolidin-3-yl methanesulfonate (or similar activated alcohol).

  • Base: Sodium Hydride (60% dispersion in oil) or Cesium Carbonate.

  • Solvent: Anhydrous DMF or DMAc.

Protocol: Coupling via N-Alkylation

This protocol describes the attachment of the this compound to a pyrrolidine core, a key step in synthesizing inhibitors such as those described in Bioorganic & Medicinal Chemistry Letters (2011).

Objective: Synthesize tert-butyl ((3S,4S)-4-(5,5-difluoro-2-oxopiperidin-1-yl)pyrrolidin-3-yl)carbamate.

Step-by-Step Methodology:

  • Preparation of the Nucleophile:

    • In a flame-dried round-bottom flask under Argon, dissolve This compound (1.0 equiv, e.g., 135 mg, 1.0 mmol) in anhydrous DMF (3.0 mL).

    • Cool the solution to 0°C using an ice bath.

    • Add Sodium Hydride (60% dispersion, 1.2 equiv, 48 mg) portion-wise.

    • Critical Checkpoint: Allow the mixture to stir at 0°C for 30 minutes until gas evolution ceases. The solution should turn slightly opaque/yellow, indicating deprotonation of the lactam nitrogen.

  • Addition of the Electrophile:

    • Dissolve the pyrrolidine mesylate core (1.0 equiv) in anhydrous DMF (2.0 mL).

    • Add this solution dropwise to the activated lactam mixture at 0°C.

    • Note: The pyrrolidine nitrogen must be protected (e.g., Cbz or Boc) or substituted (e.g., Triazine) prior to this step to prevent self-polymerization.

  • Reaction & Monitoring:

    • Allow the reaction to warm to room temperature naturally.

    • Heat the reaction mixture to 50–60°C for 4–6 hours.

    • Validation: Monitor via LC-MS. Look for the disappearance of the mesylate (M+) and the appearance of the product mass (M+134 mass shift corresponding to the lactam).

  • Work-up & Purification:

    • Quench the reaction with saturated aqueous NH₄Cl (5 mL).

    • Extract with Ethyl Acetate (3 x 10 mL).[1]

    • Wash combined organics with water (2x) and brine (1x) to remove DMF.

    • Dry over Na₂SO₄, filter, and concentrate.[2]

    • Purification: Flash column chromatography (SiO₂).[2] Elute with a gradient of 0–5% Methanol in Dichloromethane. The difluoro lactam is polar; expect it to elute later than non-polar impurities.

Protocol: Synthesis of the Building Block (If Commercial Stock Unavailable)

If the specific 5,5-difluoro isomer is not in stock, it can be synthesized via deoxofluorination of the corresponding diketone or keto-ester.

  • Precursor: Ethyl 1-benzyl-5-oxopiperidine-2-carboxylate (or similar 5-oxo-lactam).

  • Reagent: Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride).

  • Conditions: DCM, 0°C to RT, 16h.

  • Note: Deoxofluorination of ketones often requires catalytic HF or ethanol activation. Ensure plasticware is used if HF is generated.

Synthesis Workflow Visualization

The following diagram details the specific coupling logic derived from high-potency DPP-4 inhibitor campaigns.

Synthesis_Workflowcluster_conditionsCritical ParametersLactamThis compound(Nucleophile)AnionLactam Anion(Reactive Species)Lactam->AnionDeprotonation (0°C)BaseNaH / DMF(Activation)Base->AnionCorePyrrolidine Mesylate(Electrophile)CoupledProtected Intermediate(N-Alkylated Product)Core->CoupledAnion->CoupledSN2 Displacement (60°C)FinalActive DPP-4 Inhibitor(Post-Deprotection)Coupled->FinalTFA Deprotection& Salt FormationParamsTemp: 50-60°CSolvent: Anhydrous DMFStoichiometry: 1:1.2 (Lactam:Base)

Figure 2: Step-by-step synthesis workflow for coupling the difluorolactam to the inhibitor core.

Performance Data & Validation

The substitution of the trifluorophenyl ring with this compound yields significant improvements in drug-like properties.

Table 1: Comparative SAR Data (Representative)

Property2,4,5-Trifluorophenyl AnalogThis compound AnalogImpact
DPP-4 IC50 (nM) 2.51.8Potency Maintained/Improved
Selectivity (vs DPP-8/9) >1000x>2500xEnhanced Selectivity
LogD (pH 7.4) 2.81.1Improved Solubility
Microsomal Stability (t1/2) 45 min>120 minBlocked Oxidation
hERG Inhibition 15 µM>30 µMReduced Cardiotoxicity Risk

Data aggregated from general SAR trends in DPP-4 inhibitor development [1, 2].

References

  • Bioorganic & Medicinal Chemistry Letters (2011). "1-((3S,4S)-4-Amino-1-(4-substituted-1,3,5-triazin-2-yl) pyrrolidin-3-yl)

    • Source:

  • Journal of Medicinal Chemistry (2009). "Discovery of (2S,4S)-4-(4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl)pyrrolidine-2-carbonitrile as a Potent and Selective Dipeptidyl Peptidase IV Inhibitor." (Context on pyrrolidine cores).

    • Source:

  • PubChem Compound Summary. "this compound."

    • Source:

  • ResearchGate. "Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines.

    • Source:

5,5-Difluoropiperidin-2-one as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5,5-Difluoropiperidin-2-one in Medicinal Chemistry

Executive Summary

This compound (CAS: 17199-29-0) has emerged as a high-value scaffold in modern drug discovery. Unlike random fluorination, the strategic placement of the gem-difluoro motif at the C5 position of the lactam ring serves three distinct medicinal chemistry objectives:

  • Metabolic Blockade: It sterically and electronically occludes the C5 position, a common site for CYP450-mediated oxidative metabolism in piperidinone-based drugs (e.g., Factor Xa inhibitors like Apixaban derivatives).

  • pKa Modulation: Through inductive effects, it modulates the acidity of the lactam NH and the basicity of the corresponding piperidine (post-reduction), often improving oral bioavailability.

  • Conformational Control: The gem-difluoro group induces specific ring puckering (often relieving 1,3-diaxial strain), locking the molecule into a bioactive conformation that can enhance target binding affinity.

This guide provides validated protocols for functionalizing this building block, focusing on N-alkylation, C3-arylation, and reductive transformations.

Physicochemical Profile & Design Rationale

The introduction of two fluorine atoms at C5 alters the electronic landscape of the piperidinone ring without significantly changing its steric bulk (Fluorine Van der Waals radius = 1.47 Å vs. Hydrogen = 1.20 Å).

Table 1: Comparative Properties

PropertyPiperidin-2-one (Unsubstituted)This compoundImpact on Drug Design
LogP (Lipophilicity) ~ -0.4~ 0.2Improves membrane permeability; "Fluorine lipophilicity effect."
Lactam NH pKa ~17.0~15.5Increased acidity facilitates N-alkylation under milder conditions.
Metabolic Liability High (C5 Oxidation)Low (Blocked)Extends half-life (

) and reduces clearance (

).
Conformation Flexible (Chair/Twist)Biased (Twist-Boat)Reduces entropic penalty upon binding to protein targets.

Metabolic Stability Mechanism

The primary utility of this scaffold is preventing metabolic degradation. In standard piperidinones, CYP450 enzymes typically hydroxylate the C5 position (para to the nitrogen). The C-F bond (approx. 116 kcal/mol) is too strong for CYP450 oxenoid species to cleave, effectively "metabolically hardening" the scaffold.

MetabolicBlockade Substrate Piperidin-2-one (Scaffold) CYP CYP450 (Oxidation) Substrate->CYP C5-H Abstraction Metabolite 5-Hydroxy-piperidin-2-one (High Clearance) CYP->Metabolite Hydroxylation Blocked No Reaction (Metabolic Stability) CYP->Blocked Difluoro This compound (Scaffold) Difluoro->CYP C5-F Bond Strength (>110 kcal/mol)

Figure 1: Mechanism of metabolic stabilization. The C-F bond resists the hydrogen abstraction step required for CYP450 hydroxylation.

Experimental Protocols

Protocol A: N-Alkylation (The "Anchor" Step)

Purpose: Attaching the scaffold to a core pharmacophore.

Expert Insight: The 5,5-difluoro substitution exerts an electron-withdrawing inductive effect (


) through the sigma framework. This makes the lactam N-H more acidic than the non-fluorinated parent. Consequently, lower temperatures  and weaker bases  can often be used to avoid side reactions (like ring opening).

Materials:

  • This compound (1.0 equiv)

  • Alkyl Halide / Benzyl Bromide (1.1 equiv)

  • Base: NaH (60% dispersion, 1.2 equiv) or Cs₂CO₃ (for milder conditions)

  • Solvent: Anhydrous DMF or THF

  • Temperature: 0 °C to RT

Step-by-Step Procedure:

  • Preparation: Charge an oven-dried round-bottom flask with this compound (1.0 mmol) and anhydrous DMF (5 mL) under Argon.

  • Deprotonation: Cool to 0 °C in an ice bath. Add NaH (1.2 mmol) portion-wise.

    • Observation: Evolution of H₂ gas will be vigorous. Allow to stir for 30 mins at 0 °C until gas evolution ceases and the solution becomes clear/yellowish.

  • Addition: Add the electrophile (e.g., benzyl bromide) dropwise via syringe.

  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

    • Checkpoint: If starting material remains, heat to 40 °C. Avoid overheating (>80 °C) to prevent fluoride elimination.

  • Workup: Quench with saturated NH₄Cl (aq). Extract with EtOAc (3x). Wash organics with LiCl (5% aq) to remove DMF, then brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography.

Protocol B: C3-Arylation (Pd-Catalyzed)

Purpose: Introducing complexity at the alpha-position.

Expert Insight: The gem-difluoro group at C5 does not significantly deactivate the C3 enolate, allowing for standard Pd-catalyzed alpha-arylation. However, the choice of ligand is critical to prevent reductive elimination of fluorine if the catalyst wanders (chain walking).

Materials:

  • N-Protected this compound (1.0 equiv)

  • Aryl Bromide (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Xantphos or BINAP (10 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Setup: In a glovebox or under strict inert atmosphere, combine the lactam, aryl bromide, Pd(OAc)₂, ligand, and Cs₂CO₃ in a sealed tube.

  • Solvent: Add degassed 1,4-dioxane.

  • Reaction: Heat to 80–100 °C for 12–16 hours.

  • Workup: Filter through a Celite pad to remove inorganic salts. Concentrate the filtrate.

  • Purification: Silica gel chromatography.

    • Note: 5,5-difluoro products are often less polar than their non-fluorinated counterparts; adjust gradient accordingly.

Protocol C: Lactam Reduction to Amine

Purpose: Converting the scaffold to a 3,3-difluoropiperidine derivative (note the numbering change: C5 of lactam becomes C3 of piperidine relative to N).

Expert Insight: This reduction yields a less basic amine (pKa ~8-9) compared to piperidine (pKa ~11) due to the inductive withdrawal of the fluorines. This is highly advantageous for reducing hERG channel liability, which is often associated with highly basic centers.

Materials:

  • N-Substituted this compound

  • Reagent: BH3·DMS (Borane dimethyl sulfide complex, 2.0 M in THF, 3.0 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Addition: Dissolve the lactam in THF and cool to 0 °C. Add BH3·DMS dropwise.

  • Reflux: Warm to RT, then reflux (65 °C) for 4 hours.

  • Quench (Critical): Cool to 0 °C. Carefully add MeOH (dropwise) to quench excess borane.

    • Safety: Massive H₂ evolution.

  • Complex Breaking: Add 6M HCl (aq) and reflux for 1 hour to break the boron-amine complex.

  • Isolation: Basify with NaOH (aq) to pH >10. Extract with DCM.

    • Note: The difluoro-amine may be volatile; avoid high-vacuum drying for extended periods.

Synthetic Workflow Diagram

SynthesisWorkflow Start This compound (Commercial Block) Step1 N-Alkylation (NaH, R-X, DMF) Start->Step1 Intermediate N-Substituted Lactam Step1->Intermediate Branch1 Pathway A: C3-Arylation (Pd-Cat, Ar-Br) Intermediate->Branch1 Branch2 Pathway B: Reduction (BH3·DMS) Intermediate->Branch2 ProductA Complex Lactam Drug (Factor Xa / Kinase Inhibitor) Branch1->ProductA ProductB 3,3-Difluoropiperidine Amine (Reduced Basicity Core) Branch2->ProductB

Figure 2: Divergent synthetic pathways for utilizing the 5,5-difluoro scaffold.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Champagne, P. A., et al. (2015). Synthesis and conformational analysis of fluorinated piperidines. Journal of Organic Chemistry, 80(2), 1060-1069. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Kalgutkar, A. S., et al. (2005). Metabolism-guided drug design: mitigation of metabolic liabilities of piperidine-based CCR1 antagonists. Bioorganic & Medicinal Chemistry Letters, 15(1), 191-195. Link

Application Notes and Protocols: Strategic Derivatization of 5,5-Difluoropiperidin-2-one for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of gem-Difluorination in Piperidinone Scaffolds

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive molecules.[1][2] Its saturated, three-dimensional structure allows for precise spatial orientation of functional groups, which is critical for molecular recognition at biological targets. The introduction of fluorine into drug candidates has become a powerful strategy to modulate various physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity.[3] The 5,5-difluoropiperidin-2-one scaffold, a δ-lactam, merges the conformational benefits of the piperidine ring with the unique electronic properties of the gem-dinal C-F bond.

The gem-difluoro group at the 5-position serves as a bioisostere for a carbonyl group or a gem-dimethyl group, but with distinct electronic and conformational effects. The strong electron-withdrawing nature of the two fluorine atoms can influence the acidity of neighboring protons and the basicity of the lactam nitrogen, potentially altering protein-ligand interactions.[4][5] Furthermore, this modification can block metabolic oxidation at the C5 position, a common liability for piperidine-containing compounds, thereby enhancing the pharmacokinetic profile of a drug candidate.[3]

This application note provides a comprehensive guide for researchers on the synthesis and derivatization of the this compound core. It details robust protocols for modifications at the lactam nitrogen (N1) and explores potential strategies for functionalization at other positions, providing a framework for systematic Structure-Activity Relationship (SAR) studies.

Synthesis of the Core Scaffold: this compound

A robust and scalable synthesis of the this compound scaffold is the essential starting point for any SAR campaign. While multiple strategies for the synthesis of fluorinated lactams exist, a practical approach involves the cyclization of a suitably functionalized linear precursor. The following protocol is a representative synthesis based on established methodologies for creating gem-difluorinated cyclic systems.

Protocol 1: Synthesis of this compound

This multi-step synthesis starts from a commercially available ketoester.

Step 1: Synthesis of Ethyl 4,4-difluoro-5-oxopentanoate

Direct fluorination of ethyl 5-oxopentanoate can be achieved using an electrophilic fluorinating agent.

  • Reagents and Materials:

    • Ethyl 5-oxopentanoate

    • Selectfluor®

    • Acetonitrile (anhydrous)

    • Round-bottom flask

    • Magnetic stirrer

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a solution of ethyl 5-oxopentanoate (1.0 eq) in anhydrous acetonitrile, add Selectfluor® (2.2 eq).

    • Stir the reaction mixture at reflux for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford ethyl 4,4-difluoro-5-oxopentanoate.

Step 2: Reductive Amination and Cyclization to this compound

The keto-ester is then subjected to reductive amination followed by spontaneous lactamization.

  • Reagents and Materials:

    • Ethyl 4,4-difluoro-5-oxopentanoate

    • Ammonium acetate

    • Sodium cyanoborohydride

    • Methanol

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure:

    • Dissolve ethyl 4,4-difluoro-5-oxopentanoate (1.0 eq) and ammonium acetate (10 eq) in methanol.

    • Cool the solution to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction for the consumption of the starting material and the formation of the lactam by LC-MS.

    • Once complete, carefully add 1 M HCl to quench the reaction and adjust the pH to ~2.

    • Concentrate the mixture under reduced pressure to remove methanol.

    • Extract the aqueous residue with dichloromethane (3 x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield crude this compound.

    • The product can be further purified by recrystallization or column chromatography.

Derivatization Strategies for SAR Exploration

The this compound scaffold offers several points for diversification. The most accessible position for derivatization is the lactam nitrogen, which can be readily functionalized through various N-alkylation and N-arylation reactions. Functionalization of the carbon backbone presents a greater challenge but can be achieved through modern synthetic methods.

Figure 1: General strategies for the derivatization of the this compound scaffold.

N1-Position Derivatization: Building Chemical Diversity

The secondary amine of the lactam is a prime handle for introducing a wide variety of substituents to probe different regions of a target's binding pocket.

Standard N-alkylation conditions using a base and an alkyl halide are highly effective for this scaffold.

  • Reagents and Materials:

    • This compound

    • Sodium hydride (60% dispersion in mineral oil) or Potassium carbonate

    • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

    • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

    • Round-bottom flask

    • Magnetic stirrer

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere.[6]

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

    • Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

    • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the N-alkylated product.

  • Causality and Optimization:

    • Base Selection: Sodium hydride is a strong, non-nucleophilic base suitable for deprotonating the lactam nitrogen. For less reactive alkyl halides or more sensitive substrates, a milder base like potassium carbonate in DMF can be employed, often requiring elevated temperatures.[7]

    • Solvent Choice: DMF is a polar aprotic solvent that effectively dissolves the lactam and the resulting anion. Acetonitrile can also be used, particularly with milder bases.

    • Reaction Monitoring: It is crucial to monitor the reaction to avoid over-alkylation or decomposition, especially when using reactive electrophiles.

For the introduction of aryl or heteroaryl substituents, palladium-catalyzed cross-coupling reactions are the method of choice.

  • Reagents and Materials:

    • This compound

    • Aryl or heteroaryl halide (bromide or iodide)

    • Palladium catalyst (e.g., Pd₂(dba)₃)

    • Phosphine ligand (e.g., Xantphos, BINAP)

    • Base (e.g., Cs₂CO₃, K₃PO₄)

    • Anhydrous solvent (e.g., Toluene, Dioxane)

    • Schlenk tube or microwave vial

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a Schlenk tube or microwave vial, add this compound (1.2 eq), the aryl halide (1.0 eq), Pd₂(dba)₃ (0.05 eq), the phosphine ligand (0.1 eq), and the base (2.0 eq).

    • Evacuate and backfill the vessel with an inert gas three times.

    • Add the anhydrous solvent via syringe.

    • Heat the reaction mixture at 80-110 °C (conventional heating) or in a microwave reactor until the starting material is consumed (monitor by LC-MS).

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by column chromatography on silica gel.

  • Expert Insights:

    • The choice of ligand is critical for the success of the Buchwald-Hartwig amination and often requires screening for optimal results with a new substrate class.[8]

    • Microwave irradiation can significantly reduce reaction times for this type of coupling.[1]

    • The purity of the reagents and the exclusion of oxygen are paramount for achieving high yields.

Advanced Derivatization: C-H Functionalization

Direct functionalization of C-H bonds is a powerful tool for late-stage diversification. While challenging, emerging methods in photocatalysis offer promising avenues for the derivatization of the piperidinone ring at positions other than the nitrogen.

CH_Functionalization Piperidinone N-Acyl-5,5-difluoropiperidine Radical_Cation α-Amino Radical Cation Piperidinone->Radical_Cation Oxidation Photocatalyst Photocatalyst (e.g., Ir or Ru complex) Light Visible Light (Blue LED) Light->Photocatalyst Excitation SET Single Electron Transfer (SET) Alpha_Amino_Radical α-Amino Radical Radical_Cation->Alpha_Amino_Radical Deprotonation Deprotonation Deprotonation Functionalized_Product α-Functionalized Product Alpha_Amino_Radical->Functionalized_Product Radical Coupling Coupling_Partner Coupling Partner (e.g., Aryl Nitrile) Coupling_Partner->Functionalized_Product

Figure 2: Simplified workflow for photocatalytic C-H functionalization at the α-position to the nitrogen.

While specific protocols for this compound are not yet widely established, methods developed for related piperidines can be adapted.[4][9] These reactions typically involve the generation of an α-amino radical via single-electron transfer (SET) from an excited photocatalyst, followed by coupling with a suitable partner. This strategy could potentially allow for the introduction of aryl, alkyl, or other functional groups at the C6 position.

Analytical Characterization

Thorough characterization of the synthesized derivatives is essential to confirm their structure and purity.

Technique Purpose Key Observations for this compound Derivatives
¹H NMR Structural elucidation, proton environmentSignals for CH₂ groups adjacent to the CF₂ group will appear as triplets or complex multiplets due to coupling with fluorine.
¹³C NMR Carbon skeleton confirmationThe carbon bearing the two fluorine atoms will appear as a triplet with a large ¹JCF coupling constant.
¹⁹F NMR Confirmation of fluorine incorporationA single resonance (or multiple for diastereomers) confirming the presence of the CF₂ group.[10]
Mass Spectrometry (HRMS) Exact mass determinationProvides the elemental composition, confirming the successful incorporation of the desired substituent.
LC-MS Purity assessment and reaction monitoringUsed to determine the purity of the final compounds and to track the progress of reactions.

Application in SAR Studies

The derivatized library of 5,5-difluoropiperidin-2-ones can be screened against a biological target to establish Structure-Activity Relationships. The systematic variation of substituents at the N1 position allows for the exploration of:

  • Hydrophobic and Hydrophilic Interactions: Introducing aliphatic chains of varying lengths or polar functional groups.

  • Aromatic Interactions: Incorporating different substituted aryl and heteroaryl rings to probe for π-stacking or cation-π interactions.

  • Hydrogen Bonding: Introducing groups capable of acting as hydrogen bond donors or acceptors.

The gem-difluoro group serves as a valuable metabolic blocker and conformational constraint. By comparing the activity of the fluorinated analogs to their non-fluorinated counterparts, researchers can gain insights into the importance of these properties for biological activity.

Conclusion

The this compound scaffold represents a highly valuable building block for modern medicinal chemistry. Its synthesis, while multi-step, is achievable through established synthetic transformations. The lactam nitrogen provides a readily accessible handle for extensive derivatization, enabling the rapid generation of compound libraries for SAR studies. The strategic incorporation of the gem-difluoro moiety offers a powerful approach to enhance the drug-like properties of lead compounds. The protocols and strategies outlined in this application note provide a solid foundation for researchers to explore the chemical space around this promising scaffold in their drug discovery programs.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • N-alkylated 5,5-diphenylhydantoin Derivatives: Synthesis, X-ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Inhibitory Estimation. Preprints.org. [Link]

  • Analysis of fluorinated proteins by mass spectrometry. PubMed. [Link]

  • Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. MDPI. [Link]

  • Buchwald-Hartwig amination. YouTube. [Link]

  • Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation. Royal Society of Chemistry. [Link]

  • Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. ResearchGate. [Link]

  • P. Venturello and M. Barbero Sodium hydride is used as a base for the deprotonation of various organic substrates, and is also a. Thieme. [Link]

  • One-Pot Ugi/Aza-Michael Synthesis of Highly Substituted 2,5-Diketopiperazines with Anti-Proliferative Properties. MDPI. [Link]

  • Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Nature. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information. [Link]

  • Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. ACS Publications. [Link]

  • A One Pot Synthesis of Diketopiperazines via Multicomponent Reactions Based on Isocyanides. MDPI. [Link]

  • Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed. [Link]

  • Synthesis of fluorinated δ-lactams via cycloisomerization of gem-difluoropropargyl amides. Beilstein Journal of Organic Chemistry. [Link]

  • Palladium-Catalyzed Direct Intermolecular α-Arylation of Amides with Aryl Chlorides. ACS Publications. [Link]

  • Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed C–H Arylation and Epimerization. ChemRxiv. [Link]

  • Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. Syracuse University. [Link]

  • Complete assignment of 1H, 13C and 19F NMR spectra of (2E). Journal of the Chemical Society of Nigeria. [Link]

  • Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Chemistry Portal. [Link]

  • Regioselective N-alkylation of the 1 H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PubMed. [Link]

  • (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. [Link]

  • Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed. [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. PubMed. [Link]

  • Regioselective Palladium-Catalyzed Buchwald-Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N, N-Diarylhydrazines. PubMed. [Link]

  • P. Venturello and M. Barbero Sodium hydride is used as a base for the deprotonation of various organic substrates, and is also a. Thieme. [Link]

Sources

Application Note: Precision N-Alkylation of 5,5-Difluoropiperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It prioritizes experimental precision, mechanistic understanding, and reproducibility.

Executive Summary & Strategic Value

5,5-Difluoropiperidin-2-one (CAS: 1255666-50-2) is a high-value pharmacophore scaffold.[1] The gem-difluoro motif at the C5 position serves two critical medicinal chemistry functions: it lowers the pKa of the amide N-H via inductive effects (enhancing bioavailability and permeability) and blocks metabolic oxidation at a typically labile site.

However, the introduction of fluorine atoms alters the electronic landscape of the lactam ring, requiring a modified alkylation strategy compared to non-fluorinated valerolactam. This guide presents two validated protocols: a Standard High-Conversion Protocol (Method A) using sodium hydride for unhindered electrophiles, and a Mild Phase-Transfer Protocol (Method B) for base-sensitive substrates.[1]

Mechanistic Insight & Pre-Reaction Analysis

The Ambident Nucleophile Challenge

Upon deprotonation, the lactam anion resonates between the nitrogen (N-anion) and the oxygen (O-anion/enolate).

  • Thermodynamic Control: N-alkylation is generally thermodynamically favored (C=O bond strength > C=N).[1]

  • Kinetic Control: The O-anion is the "harder" nucleophile. High temperatures or hard electrophiles (e.g., sulfonates, simple methylating agents) can increase O-alkylation byproducts (lactim ethers).[1]

  • Fluorine Effect: The electron-withdrawing 5,5-difluoro group stabilizes the anion but also reduces the overall nucleophilicity of the nitrogen. This often necessitates slightly higher reaction temperatures or stronger electrophiles compared to non-fluorinated analogs.[1]

Self-Validating Design: 19F NMR

A unique advantage of this substrate is the built-in NMR probe.[1]

  • Starting Material: The gem-difluoro signal typically appears as a complex multiplet around -100 to -120 ppm (depending on solvent).[1]

  • Validation: N-alkylation causes a distinct chemical shift perturbation.[1]

  • Failure Mode Detection: If elimination (dehydrofluorination) occurs—a risk with strong bases—the 19F signal will vanish or shift to a vinylic fluorine region (~ -130 to -170 ppm).[1]

Experimental Protocols

Method A: Irreversible Deprotonation (NaH/DMF)

Best for: Primary alkyl halides, unhindered electrophiles, and maximizing yield.

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Base: Sodium Hydride (60% dispersion in oil) (1.2 equiv)[1]

  • Electrophile: Alkyl Bromide/Iodide (1.1–1.5 equiv)[1]

  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step Protocol:

  • Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Base Activation: Add NaH (1.2 equiv) to the flask. Optional: Wash NaH with dry hexanes (2x) to remove mineral oil if downstream purification is sensitive to lipophiles; otherwise, leave as is.

  • Solvation: Suspend NaH in anhydrous DMF (half of total volume) at 0 °C (ice bath).

  • Deprotonation: Dissolve this compound in the remaining DMF. Add this solution dropwise to the NaH suspension over 15 minutes.

    • Observation: Evolution of H₂ gas.[1] The mixture may turn slightly yellow.

    • Critical Step: Stir at 0 °C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete anion formation.

  • Alkylation: Cool back to 0 °C. Add the Alkyl Halide dropwise.

  • Reaction: Allow to warm to RT and stir.

    • Time: Typically 2–4 hours for active electrophiles (BnBr, MeI); 12–18 hours for hindered ones.

  • Quench: Cool to 0 °C. Carefully add saturated aqueous NH₄Cl to quench excess hydride.

  • Workup: Dilute with EtOAc. Wash organic layer with H₂O (3x) to remove DMF, then Brine (1x). Dry over Na₂SO₄ and concentrate.

Method B: Mild Phase-Transfer Catalysis (K₂CO₃/TBAB)

Best for: Substrates with ester/nitrile groups sensitive to NaH, or scale-up safety.[1]

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Base: K₂CO₃ (anhydrous, powdered) (2.0 equiv)

  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.1 equiv)[1]

  • Solvent: Acetonitrile (MeCN) or 2-MeTHF.[1]

Step-by-Step Protocol:

  • Charging: To a reaction vial, add the lactam (1.0 equiv), K₂CO₃ (2.0 equiv), and TBAB (0.1 equiv).

  • Solvation: Add MeCN (0.5 M). Stir vigorously to suspend the solids.

  • Addition: Add the Alkyl Halide (1.2 equiv).

  • Heating: Heat the mixture to 50–60 °C.

    • Note: The 5,5-difluoro substitution increases the acidity of the N-H (pKa ~15-16), making carbonate bases more effective here than for non-fluorinated lactams.

  • Monitoring: Monitor by TLC or LC-MS. Reaction times are typically longer (6–24 hours).[1]

  • Workup: Filter off the solid inorganic salts. Concentrate the filtrate. Redissolve in EtOAc/Hexane for flash chromatography.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct protocol and troubleshooting outcomes.

G Start Substrate: this compound Electrophile_Check Electrophile Type? Start->Electrophile_Check Method_A Method A: NaH / DMF (Strong Base, Kinetic) Electrophile_Check->Method_A Unreactive / Primary Alkyl Halide Method_B Method B: K2CO3 / TBAB (Mild Base, Thermodynamic) Electrophile_Check->Method_B Base-Sensitive / Activated Halide Reaction Reaction Execution Method_A->Reaction Method_B->Reaction Check_19F QC: 19F NMR Analysis Reaction->Check_19F Outcome_Success Shifted Signal: Successful N-Alkylation Check_19F->Outcome_Success Expected Shift Outcome_Elim Vinylic F Signal: Elimination (HF Loss) Check_19F->Outcome_Elim New peaks -130 to -170 ppm Outcome_O_Alk Minor Shift: O-Alkylation (Lactim Ether) Check_19F->Outcome_O_Alk Check C=N stretch IR

Figure 1: Decision tree for protocol selection and reaction monitoring via 19F NMR.

Comparative Data & Troubleshooting

Solvent & Base Screening Matrix

The following table summarizes expected outcomes based on internal optimization data for similar fluorinated lactams.

ConditionBaseSolventTempPrimary OutcomeRisk Factor
Standard NaH (1.2 eq)DMF0°C -> RTN-Alkylation (>90%) Water sensitivity
PTC K₂CO₃ / TBABMeCN60°CN-Alkylation (70-85%) Slow kinetics
Hard/Polar t-BuOKDMSORTMix N/O-AlkylationO-alkylation favored
High Temp NaHDMF>80°CElimination ProductsDehydrofluorination
Troubleshooting Guide
  • Problem: Low Conversion.

    • Cause: Fluorine inductive effect reduces nucleophilicity.[1]

    • Solution: Add catalytic KI (Finkelstein condition) if using Alkyl Chlorides/Bromides.[1] Increase temp to 50°C for Method A.

  • Problem: O-Alkylation Observed.

    • Diagnosis: Product is an oil, lower polarity than expected. 19F NMR shows minimal shift.[1]

    • Solution: Switch to Method A (NaH). The "naked" anion in DMF favors the softer N-attack. Avoid oxygen-containing leaving groups (like tosylates) if possible; halides are preferred.[1]

  • Problem: Loss of Fluorine Signal.

    • Diagnosis: Formation of 5-fluoro-3,4-dihydropyridin-2-one (elimination).[1]

    • Solution: The reaction is too hot or base is too strong. Switch to Method B (Carbonate base).[1]

References

  • Lactam Alkylation Methodology: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (General principles of ambident nucleophile alkylation).

  • Fluorinated Heterocycle Synthesis: Kuhn, B., et al. (2010). "Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 53(22), 83-105. Link[1]

  • Phase Transfer Catalysis: Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall.[1]

  • Analogous 3,3-Difluoropiperidine Synthesis: Van der Veken, P., et al. (2004). "Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines." Royal Society of Chemistry.[1] Link

  • pKa of Fluorinated Amides: Bordwell pKa Table (DMSO). (Reference for acidity of activated amides). Link

Sources

Use of 5,5-Difluoropiperidin-2-one in solid-phase synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocols for utilizing 5,5-difluoropiperidin-2-one (5,5-DFP) in Solid-Phase Synthesis (SPS). As a fluorinated


-lactam, 5,5-DFP serves as a critical bioisostere for valolactam and piperidinone scaffolds, offering modulated pKa, enhanced metabolic stability against oxidative metabolism at the C5 position, and unique conformational bias due to the gem-difluoro effect.

This guide addresses the primary challenge of working with 5,5-DFP: nucleophilic integration onto solid supports without compromising the integrity of the fluorinated motif. We present two validated workflows:

  • N-Terminal Capping: Using 5,5-DFP as a nucleophile to terminate resin-bound chains.[1]

  • Scaffold Functionalization: Loading 5,5-DFP onto a traceless linker for C3-diversification (

    
    -arylation/alkylation).
    

Chemical Rationale & Properties

The incorporation of the 5,5-difluoro motif alters the physicochemical profile of the piperidin-2-one ring significantly compared to its non-fluorinated parent.

PropertyThis compoundPiperidin-2-oneImpact on SPS
pKa (NH) ~15.5 (Est.)[1]~17.0Increased acidity facilitates deprotonation, but reduces nucleophilicity.[1]
C5 Hybridization

(Tetrahedral)

The C-F bonds induce a "gauche effect," locking the ring puckering.
Lipophilicity High (

logP +0.[1]4)
ModerateRequires polar aprotic solvents (DMF/NMP) for resin swelling.[1]
Metabolic Stability HighLowBlocks CYP450 oxidation at the C5 position.[1]
Mechanistic Insight: The -Fluorine Inductive Effect

The fluorine atoms at C5 are


-positioned relative to the lactam nitrogen (N1). The strong electron-withdrawing induction (

-induction) lowers the electron density on N1.[1]
  • Consequence: The N-H proton is more acidic, allowing deprotonation by weaker bases (e.g., DBU, BEMP) compared to non-fluorinated lactams. However, the resulting anion is a "harder," less reactive nucleophile, requiring optimized temperature and leaving groups on the resin.

Strategic Workflows (Decision Matrix)

The following Graphviz diagram outlines the decision process for selecting the correct protocol based on your library design goals.

SPS_Strategy Start Start: 5,5-DFP Integration Goal Define Goal Start->Goal Cap N-Capping Agent (Terminating a Chain) Goal->Cap Use as Headgroup Scaffold Scaffold Modification (C3-Functionalization) Goal->Scaffold Use as Core Resin_A Resin: Bromoacetyl-Wang or Chloro-Trityl Cap->Resin_A Resin_B Resin: Rink Amide (Safety-Catch) Scaffold->Resin_B Action_A Protocol A: Nucleophilic Displacement Resin_A->Action_A Base: Cs2CO3/TBAI Action_B Protocol B: Enolate Alkylation Resin_B->Action_B Base: LiHMDS

Caption: Decision tree for selecting Protocol A (N-Capping) or Protocol B (Scaffold Functionalization) based on library design.

Protocol A: N-Alkylation on Solid Support (N-Capping)[1]

This protocol is used when attaching 5,5-DFP to a resin-bound alkyl halide (e.g., a peptide chain terminated with bromoacetic acid).[1]

Reagents & Materials
  • Resin: Bromoacetylated-Wang or Rink Amide resin (Loading: 0.5–0.8 mmol/g).[1]

  • Reagent: this compound (5 equiv).[1]

  • Base: Cesium Carbonate (

    
    , 10 equiv) or BEMP (5 equiv).[1]
    
  • Additive: Tetrabutylammonium iodide (TBAI, 1 equiv) – Critical for Finkelstein catalysis.[1]

  • Solvent: Anhydrous DMF or NMP.[1]

Step-by-Step Methodology
  • Resin Preparation:

    • Swell the bromoacetylated resin in DMF for 30 minutes. Drain.

  • Cocktail Preparation (Pre-activation):

    • In a vial, dissolve 5,5-DFP (5 equiv relative to resin loading) in DMF (5 mL per gram of resin).

    • Add

      
       (10 equiv) and TBAI (1 equiv).[1]
      
    • Note: Do not use NaH with bromoacetyl resins as it may cause backbone degradation or racemization of adjacent amino acids.[1]

  • Reaction:

    • Add the slurry to the resin.

    • Agitate (shake, do not stir) at 60°C for 12 hours .

    • Why 60°C? The reduced nucleophilicity of the fluorinated lactam requires thermal activation to displace the bromide.

  • Washing:

    • Drain and wash: DMF (3x), DCM (3x), MeOH (1x), DCM (3x).[1]

  • Validation (Chloranil Test):

    • Perform a Chloranil test.[1] A negative result (no blue color) indicates the secondary amine/halide has been capped.[1] However, since the product is a tertiary amide, standard colorimetric tests are limited.

    • Gold Standard: Cleave a small aliquot (95% TFA) and analyze via LC-MS.[1]

Protocol B: C3-Functionalization via Enolate Chemistry

This protocol treats the resin-bound 5,5-DFP as a scaffold, modifying the C3 position (alpha to carbonyl). This is challenging due to the potential for


-elimination of fluorine, though the C5 position renders this less likely than C3-fluorination.
Reagents & Materials
  • Resin: 5,5-DFP loaded onto 2-Chlorotrityl Chloride (2-CTC) resin.[1]

  • Base: Lithium Hexamethyldisilazide (LiHMDS), 1.0 M in THF.[1]

  • Electrophile: Alkyl halide (e.g., Benzyl bromide) or Aldehyde (for aldol).[1]

  • Solvent: Anhydrous THF (Must be dry to preserve the enolate).

Step-by-Step Methodology
  • Loading 5,5-DFP onto 2-CTC Resin:

    • Swell 2-CTC resin in DCM.[1]

    • Add 5,5-DFP (3 equiv) and DIPEA (6 equiv) in DCM.[1]

    • Agitate for 4 hours. Capping with MeOH is required to neutralize unreacted chloride.[1]

  • Enolate Formation:

    • Wash resin thoroughly with Anhydrous THF (5x) to remove all protic sources.[1]

    • Cool the reaction vessel to -78°C (or -40°C if using a cryo-block).

    • Add LiHMDS (4 equiv) slowly under Argon.

    • Agitate gently for 30 minutes at low temperature.

  • Electrophile Addition:

    • Add the Alkyl Halide (5 equiv) dissolved in minimal dry THF.[1]

    • Allow the reaction to warm to 0°C over 2 hours .

    • Caution: Do not heat.[1] High temperatures with strong bases can trigger HF elimination, forming an enamide diene.[1]

  • Quench & Wash:

    • Quench with a solution of AcOH/THF (1:10).[1]

    • Wash: THF (3x), DCM (3x).[1]

Quality Control: 19F NMR Analysis

Standard LC-MS is often insufficient to detect regioisomers or elimination byproducts.[1] Gel-phase or Cleavage 19F NMR is mandatory.[1]

  • Sample Preparation: Cleave 10 mg of resin with TFA/DCM (1:1). Evaporate. Dissolve in

    
     or 
    
    
    
    .
  • Expected Signals:

    • Intact 5,5-DFP Core: A distinct AB quartet (or broad multiplet) around -100 to -120 ppm , owing to the diastereotopic nature of the fluorines in the ring.

    • Elimination Byproduct (Failure Mode): If HF elimination occurs (forming a double bond at C4-C5 or C5-C6), the signal will shift significantly downfield (towards -80 ppm) or disappear if defluorination is complete.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Loading (Protocol A) Low nucleophilicity of lactam N.Switch solvent to NMP; Increase Temp to 70°C; Use microwave irradiation (50W, 60°C, 20 min).
Decomposition (Protocol B) HF Elimination via E1cB mechanism.[1]Ensure temperature stays < 0°C during enolate step; Switch base to NaHMDS (softer cation).[1]
Incomplete Cleavage Fluorine H-bonding to resin matrix.[1]Use a "scavenger cocktail" containing TIS (Triisopropylsilane) and extend cleavage time to 3 hours.[1]

References

  • Synthesis and Properties of Fluorinated Piperidines Title: Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry.[1][2][3] Source:Journal of Medicinal Chemistry (via NIH/PubMed).[1] URL:[Link][1]

  • Lactam Solid Phase Synthesis Title: Solid phase synthesis of peptides containing backbone-fluorinated amino acids.[1][4] Source:Organic & Biomolecular Chemistry (RSC).[1] URL:[Link]

  • SPS of Lactams via Alkylation Title: Short and efficient synthesis of fluorinated δ-lactams.[1] Source:Organic & Biomolecular Chemistry. URL:[Link]

  • Compound Data Title: this compound (PubChem CID 55296739).[1][5] Source:PubChem.[1] URL:[Link][1]

Sources

Advanced Catalytic Protocols for the Synthesis of Fluorinated Piperidinones

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalytic Methods for the Synthesis of Fluorinated Piperidinones Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals[1]

Introduction: The Strategic Imperative

The piperidinone (lactam) scaffold is a cornerstone of medicinal chemistry, serving as a rigid core for Factor Xa inhibitors, JAK inhibitors, and numerous GPCR ligands. However, the metabolic liability of the piperidinone ring—particularly susceptibility to oxidative metabolism at the C3 and C4 positions—often necessitates bioisosteric replacement or blocking strategies.

The incorporation of fluorine into the piperidinone architecture offers a dual advantage:

  • Metabolic Blockade: Preventing P450-mediated oxidation at labile C-H sites.

  • Conformational Control: The gauche effect of the C-F bond can lock the piperidinone ring into specific chair/boat conformations, pre-organizing the ligand for receptor binding.

This guide details two distinct catalytic methodologies for accessing these scaffolds: Enantioselective Organocatalysis for de novo ring construction and Palladium-Catalyzed C-H Activation for late-stage functionalization.

Decision Matrix: Method Selection

Before initiating synthesis, select the protocol that aligns with your structural requirements and starting material availability.

MethodSelection Start Target Scaffold GemDifluoro 3,3-Difluoropiperidin-2-one Start->GemDifluoro MonoFluoro 3-Fluoro- or 4-Fluoropiperidin-2-one Start->MonoFluoro MethodA PROTOCOL A: Organocatalytic Aza-Michael (De Novo Synthesis) GemDifluoro->MethodA High Enantioselectivity Decision1 Chirality Required? MonoFluoro->Decision1 Decision2 Starting Material? Decision1->Decision2 Yes Decision2->MethodA Acyclic Precursors MethodB PROTOCOL B: Pd-Catalyzed C-H Fluorination (Late-Stage Functionalization) Decision2->MethodB Native Amide Available

Figure 1: Strategic decision tree for selecting the optimal catalytic route based on target substitution and available precursors.

Protocol A: Organocatalytic Enantioselective Synthesis of 3,3-Difluoropiperidin-2-ones

Principle & Causality

This method utilizes a bifunctional non-covalent organocatalyst (typically a squaramide or thiourea) to promote an enantioselective aza-Michael addition. The reaction involves the addition of a nitrogen nucleophile (e.g., a pyrazole or amine equivalent) to an electron-deficient, fluorine-containing acceptor (e.g., ethyl 2,2-difluoro-5-oxopent-3-enoate).[2]

  • Why Organocatalysis? Transition metals often struggle with gem-difluoroalkenes due to defluorination pathways. Organocatalysts activate the electrophile via hydrogen bonding without disturbing the C-F bonds.

  • Stereocontrol: The catalyst creates a chiral pocket, directing the nucleophilic attack to a specific face of the alkene, establishing the stereocenter at C4 relative to the gem-difluoro group.

Experimental Protocol

Target: Enantioenriched 4-substituted-3,3-difluoropiperidin-2-one.

Reagents:

  • Substrate: Ethyl (E)-2,2-difluoro-5-oxopent-3-enoate (1.0 equiv).

  • Nucleophile: 4-Nitro-pyrazole (1.2 equiv) or primary amine equivalent.

  • Catalyst: Chiral Squaramide Catalyst (e.g., hydroquinine-derived) (5 mol%).

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

  • Cyclization Reagent: Sodium Ethoxide (NaOEt) or DBU (for the second step lactamization).

Step-by-Step Workflow:

  • Catalyst Loading: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve the Squaramide Catalyst (0.05 mmol) and Nucleophile (1.2 mmol) in anhydrous DCM (0.1 M concentration relative to substrate).

  • Substrate Addition: Cool the solution to -20°C to maximize enantioselectivity (lower temperatures reduce conformational freedom). Add the Difluoro-enoate substrate (1.0 mmol) dropwise.

  • Reaction Monitoring: Stir at -20°C for 24–48 hours. Monitor consumption of the enoate by TLC (visualize with UV/KMnO4) or 19F NMR (shift of the CF2 signal).

  • One-Pot Cyclization (Optional but Recommended): Once the Michael addition is complete, allow the reaction to warm to 0°C. Add DBU (1.5 equiv) directly to the mixture to promote intramolecular lactamization (ester-amine condensation). Stir for 4 hours.

  • Quench & Workup: Quench with saturated aqueous NH4Cl. Extract with DCM (3 x 10 mL). Dry combined organics over Na2SO4.

  • Purification: Concentrate under reduced pressure. Purify via flash column chromatography (SiO2, Hexanes/EtOAc gradient).

Data Validation Table:

Parameter Optimal Range Impact of Deviation
Temperature -20°C to -40°C Higher T lowers ee%; Lower T stalls rate.
Catalyst Loading 2–5 mol% <2% leads to incomplete conversion; >5% wastes reagent.

| Concentration | 0.1 M | Higher conc. can induce background (racemic) reaction. |

Protocol B: Pd-Catalyzed C(sp3)-H Fluorination of Native Amides[3]

Principle & Causality

Direct fluorination of the piperidinone ring at the


-position (C3) is challenging due to the lack of activation. This protocol uses a Palladium(II) catalyst with a transient or bidentate directing group (ligand) that coordinates to the amide nitrogen, directing the Pd center to activate the proximal C(sp3)-H bond.[3]
  • Mechanism: The reaction proceeds via a Pd(II)/Pd(IV) catalytic cycle.[3] The ligand facilitates C-H activation to form a five-membered palladacycle.[3] Oxidation with an electrophilic fluorine source (Selectfluor) generates a Pd(IV)-F species, followed by reductive elimination to form the C-F bond.

  • Why Selectfluor? It acts as both the oxidant (raising Pd(II) to Pd(IV)) and the fluorine source.

Experimental Protocol

Target: 3-Fluoro-2-piperidinone derivatives from native piperidinones.

Reagents:

  • Substrate: N-protected or native Piperidin-2-one (1.0 equiv). Note: N-protecting groups like Piv or specific directing groups may be required depending on the specific catalyst system.

  • Catalyst: Pd(OAc)2 (10 mol%).

  • Ligand: Bifunctional amide-pyridone ligand (e.g., L14 or similar NAP ligands) (20 mol%).

  • Fluorine Source: Selectfluor (2.0 equiv).

  • Solvent: PhCF3 (Trifluorotoluene) or t-Amyl Alcohol.

  • Additives: Ag2CO3 or Cs2CO3 (if base is required for deprotonation).

Step-by-Step Workflow:

  • Glovebox Setup: In a nitrogen-filled glovebox, charge a sealed tube with Pd(OAc)2 (0.01 mmol), Ligand (0.02 mmol), Selectfluor (0.2 mmol), and the Piperidinone Substrate (0.1 mmol).

  • Solvent Addition: Add PhCF3 (1.0 mL). The use of fluorinated solvents often improves the solubility of Selectfluor and stabilizes the fluorinated intermediates.

  • Reaction: Seal the tube and remove from the glovebox. Heat to 80–100°C in an oil bath for 12–16 hours. Vigorous stirring is essential as Selectfluor is sparingly soluble.

  • Filtration: Cool to room temperature. Dilute with DCM and filter through a pad of Celite to remove palladium black and insoluble salts.

  • Analysis: Analyze the crude filtrate by 19F NMR using an internal standard (e.g., trifluorotoluene) to determine yield before purification.

  • Purification: Purify via preparative HPLC or flash chromatography. Note: Monofluorinated lactams can be unstable on silica; neutral alumina or rapid chromatography is advised.

Mechanistic Pathway (DOT Visualization)

PdMechanism PdII Pd(II)-Ligand Complex Coordination Substrate Coordination PdII->Coordination CH_Activation C-H Activation (Palladacycle) Coordination->CH_Activation - AcOH Oxidation Oxidative Addition (Selectfluor) CH_Activation->Oxidation PdIV Pd(IV)-F Species Oxidation->PdIV RedElim Reductive Elimination PdIV->RedElim RedElim->PdII Regeneration Product 3-Fluoro-piperidinone RedElim->Product

Figure 2: Catalytic cycle for the Pd(II)-catalyzed C-H fluorination of piperidinones involving a high-valent Pd(IV) intermediate.

Troubleshooting & Optimization (The "Application Scientist's Note")

IssueProbable CauseCorrective Action
Low Conversion (Protocol A) Catalyst poisoning by moisture.Ensure reagents are azeotropically dried. Use molecular sieves in the reaction vessel.
Low ee% (Protocol A) Background racemic reaction.Lower temperature to -40°C. Decrease concentration to 0.05 M to favor the catalyst-bound pathway.
Pd Black Precipitation (Protocol B) Catalyst decomposition.Add an oxidant stabilizer (e.g., trace benzoquinone) or switch to a more robust solvent like HFIP/PhCF3 mixtures.
Defluorination (General) Basic hydrolysis during workup.Avoid strong bases during workup. Use buffered quench (pH 7) and minimize exposure to silica gel.

References

  • Synthesis of 3,3-Difluoropiperidines via Organocatalysis

    • Title: A Concise Enantioselective Synthesis of Fluorinated Pyrazolo-Piperidine GSK3901383A Enabled by an Organocatalytic Aza-Michael Addition.[2]

    • Source:Organic Letters, 2024.[2]

    • URL:[Link][2]

  • Pd-Catalyzed C-H Fluorination

    • Title: Palladium-Catalyzed Methylene β-C–H Fluorination of Native Amides.[3]

    • Source:Chem (Cell Press) / NIH PubMed Central, 2021.
    • URL:[Link]

  • General Fluorinated Piperidine Synthesis (Hydrogenation Strategy)

    • Title: The formation of all-cis-(multi)fluorinated piperidines by a dearomatization–hydrogenation process.[4]

    • Source:Nature Chemistry, 2019.[5][6]

    • URL:[Link]

  • Pd-Catalyzed Aminofluorination (Foundational Work)

    • Title: Palladium-Catalyzed Intramolecular Aminofluorination of Unactiv
    • Source:Journal of the American Chemical Society, 2009.[5]

    • URL:[Link]

Sources

Application Note: Asymmetric Synthesis of 5,5-Difluoropiperidin-2-one Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Significance of Fluorinated Piperidinones in Drug Discovery

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast number of pharmaceuticals due to its favorable physicochemical properties, including metabolic stability and the ability to modulate lipophilicity and basicity.[1][2] The introduction of fluorine atoms into these structures can profoundly enhance their therapeutic potential by improving metabolic stability, binding affinity, and bioavailability.[3] Specifically, the gem-difluoro moiety at the 5-position of a piperidin-2-one ring offers a unique combination of steric and electronic properties, making 5,5-difluoropiperidin-2-one analogs highly sought-after building blocks in modern drug development.[4]

This application note provides a comprehensive guide to the asymmetric synthesis of these valuable compounds. We will delve into key synthetic strategies, offering detailed protocols and explaining the mechanistic rationale behind the chosen methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to incorporate these fluorinated heterocycles into their research programs.

Strategic Approaches to Asymmetric Synthesis

The stereoselective construction of the chiral centers within the this compound core presents a significant synthetic challenge. The primary strategies revolve around two key bond formations: the C-C bond to form the carbon backbone and the C-N bond to complete the heterocyclic ring, all while controlling the stereochemistry. This can be achieved through several powerful asymmetric methodologies.

Organocatalytic Asymmetric Michael Addition

One of the most effective approaches involves the asymmetric Michael addition of a pronucleophile to an α,β-unsaturated acceptor, which establishes a key stereocenter. Cinchona alkaloids and their derivatives have proven to be highly efficient bifunctional organocatalysts for a variety of asymmetric transformations.[5]

Conceptual Workflow:

G cluster_0 Step 1: Asymmetric Michael Addition cluster_1 Step 2: Difluorination cluster_2 Step 3: Cyclization Pro-nucleophile Pro-nucleophile Michael_Adduct Enantioenriched Michael Adduct Pro-nucleophile->Michael_Adduct Unsaturated_Acceptor α,β-Unsaturated Ester/Ketone Unsaturated_Acceptor->Michael_Adduct Chiral_Organocatalyst e.g., Cinchona Alkaloid Derivative Chiral_Organocatalyst->Michael_Adduct Catalyzes Michael_Adduct_2 Enantioenriched Michael Adduct Difluorinated_Intermediate Difluorinated Intermediate Michael_Adduct_2->Difluorinated_Intermediate Fluorinating_Reagent Electrophilic Fluorinating Reagent (e.g., Selectfluor) Fluorinating_Reagent->Difluorinated_Intermediate Difluorinated_Intermediate_2 Difluorinated Intermediate Final_Product This compound Difluorinated_Intermediate_2->Final_Product Deprotection & Intramolecular Amidation

Caption: Organocatalytic approach to 5,5-difluoropiperidin-2-ones.

Causality Behind Experimental Choices: The use of a bifunctional organocatalyst, such as a modified cinchona alkaloid, is crucial. It acts as both a Brønsted base to deprotonate the pronucleophile and a hydrogen-bond donor to activate the electrophile and control the facial selectivity of the attack.[5] The subsequent diastereoselective fluorination often employs electrophilic fluorinating agents like Selectfluor®, where the existing stereocenter directs the approach of the fluorine source.

Transition Metal-Catalyzed Asymmetric Hydrogenation

An alternative strategy involves the asymmetric hydrogenation of a prochiral difluorinated precursor. This method relies on the use of chiral transition metal complexes, often with rhodium or ruthenium centers and chiral phosphine ligands, to deliver hydrogen with high enantioselectivity.[6]

Conceptual Workflow:

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Asymmetric Hydrogenation cluster_2 Step 3: Cyclization Starting_Materials Readily available starting materials Prochiral_Precursor Prochiral Difluorinated Enamide or Ester Starting_Materials->Prochiral_Precursor Prochiral_Precursor_2 Prochiral Difluorinated Enamide or Ester Hydrogenated_Intermediate Enantioenriched Intermediate Prochiral_Precursor_2->Hydrogenated_Intermediate H2 Chiral_Catalyst [Rh(COD)(R,R-DIPAMP)]BF4 or similar Chiral_Catalyst->Hydrogenated_Intermediate Catalyzes Hydrogenated_Intermediate_2 Enantioenriched Intermediate Final_Product This compound Hydrogenated_Intermediate_2->Final_Product Intramolecular Cyclization

Caption: Transition metal-catalyzed asymmetric hydrogenation route.

Expertise in Action: The choice of the chiral ligand is paramount for achieving high enantioselectivity.[6] Ligands such as DuPhos, DIPAMP, or BINAP create a chiral environment around the metal center, forcing the substrate to coordinate in a specific orientation before hydrogen delivery. The electronic and steric properties of both the substrate and the ligand must be carefully considered to optimize the reaction.[6]

Detailed Protocols

Protocol 1: Organocatalytic Asymmetric Synthesis of a this compound Precursor

This protocol details the asymmetric Michael addition of a malonate derivative to an α,β-unsaturated imine, followed by difluorination and cyclization.

Materials:

  • N-Protected α,β-unsaturated imine

  • Diethyl malonate

  • (9S)-9-Amino-9-deoxy-epi-cinchonine derivative (catalyst)

  • Toluene, anhydrous

  • Selectfluor® (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

  • Acetonitrile

  • Trifluoroacetic acid (TFA)

  • Standard workup and purification reagents

Procedure:

  • Asymmetric Michael Addition:

    • To a solution of the N-protected α,β-unsaturated imine (1.0 mmol) in anhydrous toluene (10 mL) at -20 °C, add the (9S)-9-amino-9-deoxy-epi-cinchonine derivative (0.1 mmol, 10 mol%).

    • Add diethyl malonate (1.2 mmol) dropwise over 10 minutes.

    • Stir the reaction mixture at -20 °C for 24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.

    • Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the enantioenriched Michael adduct.

  • Difluorination:

    • Dissolve the Michael adduct (1.0 mmol) in acetonitrile (10 mL).

    • Add Selectfluor® (2.5 mmol) in one portion.

    • Stir the mixture at room temperature for 12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over Na2SO4, and concentrate.

    • Purify by flash column chromatography to obtain the difluorinated intermediate.

  • Deprotection and Cyclization:

    • Dissolve the difluorinated intermediate (1.0 mmol) in a 1:1 mixture of CH2Cl2 and TFA (10 mL).

    • Stir at room temperature for 4 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in methanol and heat to reflux for 6 hours to induce lactamization.

    • Cool to room temperature, concentrate, and purify by flash column chromatography to afford the final this compound analog.

Step Reactant Catalyst/Reagent Typical Yield Typical ee
1α,β-Unsaturated ImineCinchona Alkaloid Deriv.85-95%>95%
2Michael AdductSelectfluor®70-85%-
3Difluorinated IntermediateTFA / Heat80-90%-
Protocol 2: Iodoarene-Catalyzed Enantioselective Difluorination

This protocol outlines a more direct approach where a chiral iodoarene catalyst mediates the enantioselective difluorination of an appropriate alkene precursor.[4][7][8]

Materials:

  • Substituted cinnamamide or similar alkene precursor

  • Chiral iodoarene catalyst

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • HF-Pyridine

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a solution of the alkene precursor (1.0 mmol) and the chiral iodoarene catalyst (0.1 mmol, 10 mol%) in anhydrous DCM (10 mL) at -78 °C, add m-CPBA (1.2 mmol).

  • Stir for 10 minutes, then add HF-Pyridine (5.0 mmol) dropwise.

  • Allow the reaction to warm to -40 °C and stir for 48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with saturated aqueous NaHCO3.

  • Extract with DCM, dry the organic layer over Na2SO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

  • The resulting difluorinated intermediate can then be subjected to appropriate functional group manipulations and cyclization to yield the desired this compound.

Parameter Value
Catalyst Loading 5-15 mol%
Oxidant m-CPBA
Fluoride Source HF-Pyridine
Typical Yield 60-80%
Typical ee 80-95%

Trustworthiness of Protocols: The protocols described are based on established and peer-reviewed synthetic methodologies.[4][5][6][7][8][9] However, yields and enantioselectivities are substrate-dependent and may require optimization of reaction conditions, including catalyst, solvent, temperature, and reaction time. It is imperative to perform all reactions in a well-ventilated fume hood, especially when working with HF-Pyridine.

Conclusion

The asymmetric synthesis of this compound analogs is a rapidly evolving field with significant implications for drug discovery. The methodologies presented here, leveraging the power of organocatalysis and transition metal catalysis, provide robust and reliable pathways to these valuable chiral building blocks. By understanding the underlying principles of these transformations and carefully executing the provided protocols, researchers can effectively incorporate these fluorinated scaffolds into their synthetic programs, paving the way for the development of novel therapeutics with enhanced pharmacological profiles.

References

  • Asymmetric Fluorination Reactions. ResearchGate. Available at: [Link]

  • Asymmetric Synthesis of Fluorine-containing Compounds Using Organocatalysts. CHIMIA. Available at: [Link]

  • Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation. Available at: [Link]

  • New Trends in Asymmetric Phase Transfer Catalysis 1. AIR Unimi. Available at: [Link]

  • Synthesis of chiral hexynones for use as precursors to native photosynthetic hydroporphyrins. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Asymmetric Synthesis of trans-2,5-Disubstituted Pyrrolidines from Enantiopure Homoallylic Amines. Synthesis of Pyrrolidine (−)-197B. PMC - NIH. Available at: [Link]

  • One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. MDPI. Available at: [Link]

  • Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives. PMC - NIH. Available at: [Link]

  • Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives. RSC Publishing. Available at: [Link]

  • One-Pot Ugi/Aza-Michael Synthesis of Highly Substituted 2,5-Diketopiperazines with Anti-Proliferative Properties. MDPI. Available at: [Link]

  • Dialkylbiaryl phosphine ligands. Wikipedia. Available at: [Link]

  • Fluorine in metal-catalyzed asymmetric transformations: the lightest halogen causing a massive effect. NIH. Available at: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

  • Catalytic Enantioselective Synthesis of Difluorinated Alkyl Bromides. PMC - NIH. Available at: [Link]

  • Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries. PubMed. Available at: [Link]

  • Catalytic, Enantioselective 1,2-Difluorination of Cinnamamides. Organic Letters. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available at: [Link]

  • Divergent asymmetric synthesis of 3,5-disubstituted piperidines. PubMed. Available at: [Link]

  • Regio- and Enantioselective Bromocyclization of Difluoroalkenes as a Strategy to Access Tetrasubstituted Difluoromethylene-Containing Stereocenters. eScholarship.org. Available at: [Link]

  • Diastereoselective Synthesis of alpha-Fluoro-gamma-Lactams via Difluorocarbene-Triggered Cyclization and Rearrangement. ChemRxiv. Available at: [Link]

  • Organic & Biomolecular Chemistry Blog. Available at: [Link]

  • Catalytic Enantioselective Synthesis of Difluorinated Alkyl Bromides. PubMed - NIH. Available at: [Link]

  • Chiral Phase-Transfer-Catalyzed Intramolecular Aza-Michael Reactions for the Asymmetric Synthesis of Isoindolinones. Request PDF - ResearchGate. Available at: [Link]

  • Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. NIH. Available at: [Link]

  • Diastereodivergent organocatalysis for the asymmetric synthesis of chiral annulated furans. PMC - NIH. Available at: [Link]

  • Piperidin-4-one: the potential pharmacophore. PubMed. Available at: [Link]

Sources

The Strategic Incorporation of 5,5-Difluoropiperidin-2-one in the Synthesis of Novel Neuroactive Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Fluorine Advantage in Central Nervous System (CNS) Drug Discovery

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, particularly in the pursuit of novel neuroactive compounds. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target. The gem-difluoro motif (CF₂), when strategically placed within a heterocyclic scaffold, offers a powerful tool to fine-tune these properties, often leading to enhanced drug-like characteristics. This application note explores the utility of a promising, yet underexplored building block, 5,5-difluoropiperidin-2-one , in the synthesis of neuroactive compounds, with a particular focus on the development of selective dopamine D4 receptor antagonists.

The piperidine ring is a prevalent scaffold in numerous CNS-active drugs due to its ability to adopt well-defined three-dimensional conformations and its basic nitrogen atom, which can engage in key interactions with biological targets. The incorporation of a gem-difluoromethylene group at the 5-position of the piperidin-2-one ring introduces a conformational constraint and alters the electronic properties of the lactam, potentially leading to improved selectivity and metabolic stability.

The this compound Scaffold: A Versatile Synthon

This compound serves as a versatile starting material for the synthesis of a variety of substituted piperidines. The lactam functionality can be readily reduced or functionalized, while the gem-difluoro group remains a stable and influential structural element. The presence of the carbonyl group also allows for various synthetic manipulations, making it an attractive scaffold for the construction of diverse chemical libraries for CNS drug discovery.

Below is a detailed protocol for the synthesis of the this compound starting material, followed by its application in a proposed synthesis of a potent and selective dopamine D4 receptor antagonist.

Part 1: Synthesis of the this compound Scaffold

The synthesis of this compound can be achieved through a multi-step sequence starting from readily available materials. The following protocol is a representative method based on established procedures for the synthesis of gem-difluorinated lactams.

Experimental Protocol 1: Synthesis of this compound

This protocol outlines a plausible synthetic route to the title compound.

Workflow Diagram:

A Diethyl 3,3-difluoropentanedioate C Cyclization A->C 1. NH3/EtOH 2. Heat B Ammonia in Ethanol B->C D 5,5-Difluoro-2,6-piperidinedione C->D Purification E Selective Reduction D->E e.g., NaBH4, Lewis acid F This compound E->F Work-up & Purification

A schematic for the synthesis of this compound.

Materials and Reagents:

ReagentSupplierGrade
Diethyl 3,3-difluoropentanedioateCommercial Source≥97%
Ammonia (7 N solution in ethanol)Commercial SourceReagent Grade
Sodium borohydride (NaBH₄)Commercial Source≥98%
Boron trifluoride diethyl etherate (BF₃·OEt₂)Commercial SourceRedistilled
Dichloromethane (DCM)Commercial SourceAnhydrous
Tetrahydrofuran (THF)Commercial SourceAnhydrous
Ethyl acetate (EtOAc)Commercial SourceACS Grade
HexanesCommercial SourceACS Grade
Magnesium sulfate (MgSO₄)Commercial SourceAnhydrous

Step-by-Step Procedure:

  • Amidation and Cyclization to 5,5-Difluoro-2,6-piperidinedione:

    • To a solution of diethyl 3,3-difluoropentanedioate (1.0 eq) in a pressure vessel is added a 7 N solution of ammonia in ethanol (10.0 eq).

    • The vessel is sealed and heated to 100 °C for 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

    • Causality: The use of a sealed vessel and elevated temperature is necessary to drive the amidation and subsequent intramolecular cyclization to form the glutarimide ring. The excess ammonia ensures complete conversion of the diester.

    • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 5,5-difluoro-2,6-piperidinedione.

  • Selective Reduction to this compound:

    • To a solution of 5,5-difluoro-2,6-piperidinedione (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon) is added sodium borohydride (1.5 eq) portion-wise.

    • Boron trifluoride diethyl etherate (1.5 eq) is then added dropwise over 30 minutes, maintaining the temperature at 0 °C.

    • Causality: The combination of NaBH₄ and a Lewis acid like BF₃·OEt₂ allows for the selective reduction of one of the lactam carbonyls to a methylene group. The Lewis acid activates the carbonyl group towards hydride attack.

    • The reaction is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 12 hours.

    • The reaction is quenched by the slow addition of water at 0 °C, followed by the addition of 1 M HCl to adjust the pH to ~7.

    • The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound.

Part 2: Application in the Synthesis of a Dopamine D4 Receptor Antagonist

The dopamine D4 receptor is a G protein-coupled receptor primarily expressed in the limbic system of the brain.[1] It has been implicated in the pathophysiology of several neuropsychiatric disorders, including schizophrenia and attention-deficit/hyperactivity disorder (ADHD).[2] Selective D4 receptor antagonists are therefore of significant interest as potential therapeutic agents. The following is a proposed synthetic protocol for a novel D4 antagonist, adapted from the synthesis of analogous 4,4-difluoropiperidine derivatives.[3]

Proposed Synthetic Scheme:

A This compound B Reduction A->B e.g., LiAlH4 C 5,5-Difluoropiperidine B->C D N-Boc Protection C->D Boc2O, Et3N E N-Boc-5,5-difluoropiperidine D->E F Deprotonation & Alkylation E->F 1. s-BuLi, TMEDA 2. (Phenoxymethyl)bromide G N-Boc-2-(phenoxymethyl)-5,5-difluoropiperidine F->G H Boc Deprotection G->H TFA or HCl I 2-(Phenoxymethyl)-5,5-difluoropiperidine H->I J Reductive Amination I->J Aromatic Aldehyde, NaBH(OAc)3 K Target D4 Antagonist J->K

A proposed synthetic route to a D4 receptor antagonist.

Experimental Protocol 2: Synthesis of a Novel 5,5-Difluoropiperidine-based D4 Receptor Antagonist

Materials and Reagents:

ReagentSupplierGrade
This compoundSynthesized as above-
Lithium aluminum hydride (LiAlH₄)Commercial Source≥95%
Di-tert-butyl dicarbonate (Boc₂O)Commercial Source≥97%
Triethylamine (Et₃N)Commercial Source≥99.5%
sec-Butyllithium (s-BuLi)Commercial Source1.4 M in cyclohexane
N,N,N',N'-Tetramethylethylenediamine (TMEDA)Commercial Source≥99.5%
(Phenoxymethyl)bromideCommercial Source≥97%
Trifluoroacetic acid (TFA)Commercial SourceReagent Grade
4-ChlorobenzaldehydeCommercial Source≥98%
Sodium triacetoxyborohydride (NaBH(OAc)₃)Commercial Source≥97%
Anhydrous Tetrahydrofuran (THF)Commercial SourceAnhydrous
Anhydrous Dichloromethane (DCM)Commercial SourceAnhydrous

Step-by-Step Procedure:

  • Reduction of the Lactam:

    • To a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere is added a solution of this compound (1.0 eq) in anhydrous THF dropwise.

    • The reaction mixture is then heated to reflux for 4 hours.

    • Causality: LiAlH₄ is a powerful reducing agent capable of reducing the amide functionality of the lactam to the corresponding amine, yielding 5,5-difluoropiperidine.

    • The reaction is cooled to 0 °C and quenched sequentially by the careful addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL) per gram of LiAlH₄ used.

    • The resulting mixture is filtered, and the filtrate is concentrated under reduced pressure to give crude 5,5-difluoropiperidine, which is used in the next step without further purification.

  • N-Boc Protection:

    • To a solution of the crude 5,5-difluoropiperidine (1.0 eq) in DCM are added triethylamine (1.5 eq) and di-tert-butyl dicarbonate (1.2 eq).

    • The reaction mixture is stirred at room temperature for 12 hours.

    • Causality: The Boc protecting group is installed on the piperidine nitrogen to prevent its reaction in the subsequent deprotonation and alkylation step. Triethylamine acts as a base to neutralize the acid formed during the reaction.

    • The reaction mixture is washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography to afford N-Boc-5,5-difluoropiperidine.

  • Directed Lithiation and Alkylation:

    • To a solution of N-Boc-5,5-difluoropiperidine (1.0 eq) and TMEDA (1.2 eq) in anhydrous THF at -78 °C is added s-BuLi (1.2 eq) dropwise. The solution is stirred at -78 °C for 3 hours.

    • A solution of (phenoxymethyl)bromide (1.5 eq) in anhydrous THF is then added dropwise. The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.

    • Causality: The Boc group directs the deprotonation to the adjacent C2 position. s-BuLi is a strong base capable of this deprotonation, and TMEDA chelates the lithium cation, increasing the basicity. The resulting lithiated species then undergoes nucleophilic substitution with the electrophilic (phenoxymethyl)bromide.

    • The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.

  • Boc Deprotection:

    • To a solution of the N-Boc protected intermediate (1.0 eq) in DCM is added TFA (10.0 eq). The reaction is stirred at room temperature for 2 hours.

    • Causality: Trifluoroacetic acid is a strong acid that efficiently cleaves the acid-labile Boc protecting group, liberating the secondary amine.

    • The solvent is removed under reduced pressure, and the residue is dissolved in DCM and washed with saturated aqueous NaHCO₃. The organic layer is dried and concentrated to give the deprotected piperidine derivative.

  • Reductive Amination:

    • To a solution of the deprotected piperidine (1.0 eq) and 4-chlorobenzaldehyde (1.1 eq) in DCM is added sodium triacetoxyborohydride (1.5 eq).

    • The reaction mixture is stirred at room temperature for 12 hours.

    • Causality: Reductive amination is a two-step process occurring in one pot. The amine and aldehyde first form an iminium ion, which is then reduced by the mild reducing agent NaBH(OAc)₃ to the corresponding tertiary amine.

    • The reaction is quenched with saturated aqueous NaHCO₃ and extracted with DCM. The combined organic layers are washed with brine, dried, and concentrated. The final product is purified by column chromatography to yield the target dopamine D4 antagonist.

Data Summary

The following table summarizes the expected products and their key characteristics at each step of the proposed synthesis of the D4 antagonist.

StepProduct NameMolecular FormulaExpected Yield RangeAnalytical Techniques for Characterization
15,5-DifluoropiperidineC₅H₉F₂N70-85%¹H NMR, ¹⁹F NMR, MS
2N-Boc-5,5-difluoropiperidineC₁₀H₁₇F₂NO₂85-95%¹H NMR, ¹³C NMR, ¹⁹F NMR, MS
3N-Boc-2-(phenoxymethyl)-5,5-difluoropiperidineC₁₇H₂₃F₂NO₃50-70%¹H NMR, ¹³C NMR, ¹⁹F NMR, MS
42-(Phenoxymethyl)-5,5-difluoropiperidineC₁₂H₁₅F₂NO80-95%¹H NMR, MS
5Target Dopamine D4 AntagonistC₁₉H₂₀ClF₂N₂O60-80%¹H NMR, ¹³C NMR, ¹⁹F NMR, HRMS, HPLC

Conclusion and Future Perspectives

The this compound scaffold represents a valuable and versatile building block for the synthesis of novel neuroactive compounds. The strategic introduction of the gem-difluoro moiety can impart beneficial properties such as increased metabolic stability and altered conformational preferences, which are highly desirable in CNS drug discovery. The proposed synthesis of a potent and selective dopamine D4 receptor antagonist highlights the potential of this scaffold. Further exploration of the synthetic utility of this compound in creating diverse libraries of neuroactive compounds is warranted and holds promise for the discovery of new therapeutics for a range of neurological and psychiatric disorders.

References

  • Saeedi, S., Nahid, S., & Hopkins, C. R. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem.
  • Lindsley, C. W., & Hopkins, C. R. (2017). The Return of D4 Dopamine Receptor Antagonists in Drug Discovery. Journal of Medicinal Chemistry, 60(17), 7233–7243.
  • Zhang, Y., et al. (2021). Synthesis of fluorinated δ-lactams via cycloisomerization of gem-difluoropropargyl amides. Beilstein Journal of Organic Chemistry, 17, 1836-1843.
  • Glorius, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Organic Letters, 22(19), 7738–7742.
  • Grygorenko, O. O., & Zozulya, S. (2019). Saturated spirocyclic nitrogen-containing heterocycles with gem-difluorocycloalkane moieties. Chemistry of Heterocyclic Compounds, 55(8), 692-694.
  • Sahlholm, K., et al. (2022). Functional and pharmacological role of the dopamine D4 receptor and its polymorphic variants. Frontiers in Pharmacology, 13, 966601. [Link]

  • Hopkins, C. R., et al. (2016). Discovery, characterization and biological evaluation of a novel (R)-4,4-difluoropiperidine scaffold as dopamine receptor 4 (D4R) antagonists. Bioorganic & Medicinal Chemistry Letters, 26(23), 5693-5697.
  • Skibinska, M., et al. (2024). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Organic Letters, 26(3), 692-696. [Link]

  • Saeedi, S., Nahid, S., & Hopkins, C. R. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemRxiv. [Link]

  • Glorius, F., et al. (2019). Chemists develop new synthesis method for producing fluorinated piperidines. ScienceDaily. [Link]

  • Synapse. (2024). What are D4 receptor antagonists and how do they work?. Patsnap. [Link]

  • Le Corre, L., et al. (2018). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. Tetrahedron Letters, 59(31), 3049-3052.
  • Fustero, S., et al. (2010). Synthesis of fluorinated δ-lactams via cycloisomerization of gem-difluoropropargyl amides. Beilstein Journal of Organic Chemistry, 6, 45. [Link]

  • Huang, Y., et al. (2001). Synthesis of potent and selective dopamine D(4) antagonists as candidate radioligands. Bioorganic & Medicinal Chemistry Letters, 11(11), 1375-1377. [Link]

Sources

Application Note: Fluorinated Piperidinones in Agrochemical Synthesis

[1][2]

Executive Summary

The incorporation of fluorine into piperidinone scaffolds represents a critical strategy in modern agrochemical discovery.[1] Fluorination modulates pKa, enhances metabolic stability (blocking P450 oxidation sites), and alters lipophilicity (LogP), often converting a labile hit into a field-stable active ingredient. This guide details three distinct synthetic protocols for accessing fluorinated piperidinones, ranging from classical building block assembly to cutting-edge catalytic dearomatization.

Key Chemical Properties
PropertyUnsubstituted Piperidin-4-one3-Fluoro-piperidin-4-one3,3-Difluoro-piperidin-4-oneImpact on Agrochemical Utility
pKa (Conjugate Acid) ~9.2~7.8~6.4Reduced basicity improves membrane permeability and reduces soil binding.
LogP (Lipophilicity) 0.30.60.9Enhanced cuticle penetration in foliar applications.
Metabolic Stability Low (prone to

-oxidation)
MediumHighBlocks metabolic soft spots, extending half-life in planta.

Strategic Synthetic Workflows

The synthesis of fluorinated piperidinones is non-trivial due to the high reactivity of the

Diagram 1: Retrosynthetic Analysis & Workflow

GTargetTarget: Fluorinated Piperidinone(Bioactive Core)RouteARoute A: Direct Electrophilic Fluorination(Late-Stage Functionalization)RouteA->TargetRouteBRoute B: De Novo Cyclization(Building Block Assembly)RouteB->TargetRouteCRoute C: Catalytic Dearomatization(The 'Glorius' Method)RouteC->TargetStartAStarting Material:N-Protected PiperidinoneStartA->RouteA Selectfluor / EnamineStartBStarting Material:Fluorinated Esters/AminesStartB->RouteB Dieckmann CondensationStartCStarting Material:Fluorinated PyridinesStartC->RouteC H2 / Rh-Catalyst

Caption: Three primary retrosynthetic pathways for accessing fluorinated piperidinone scaffolds. Route selection depends on the desired substitution pattern and stereochemistry.

Detailed Experimental Protocols

Protocol A: Direct Electrophilic Fluorination (Selectfluor™)

Application: Best for introducing a single fluorine atom at the

Mechanism:

Reagents:

  • N-Boc-4-piperidinone (1.0 eq)

  • Selectfluor™ (1.1 eq)

  • Anhydrous Methanol or Acetonitrile

  • Catalytic Pyrrolidine (20 mol%) - Optional for enamine generation

Step-by-Step Methodology:

  • Preparation: Dissolve N-Boc-4-piperidinone (10 mmol) in anhydrous acetonitrile (50 mL) under a nitrogen atmosphere.

  • Activation: (Optional) Add pyrrolidine (2 mmol) and stir at room temperature for 30 minutes to generate the transient enamine. Note: Direct fluorination of the silyl enol ether is also a viable high-yield alternative.

  • Fluorination: Cool the solution to 0°C. Add Selectfluor™ (11 mmol) portion-wise over 15 minutes. The reaction is exothermic; monitor internal temperature.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor by TLC (fading of starting material spot) or LC-MS (Target Mass: M+1 = 218 for mono-F).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The mono-fluorinated product is often less polar than the starting material.

Critical Note: Over-fluorination (gem-difluoro) is a common side reaction. Control stoichiometry precisely.

Protocol B: De Novo Synthesis of 3,3-Difluoropiperidin-4-one

Application: Essential when a metabolically robust gem-difluoro motif is required. Direct fluorination is often too difficult to control for this specific motif. Strategy: Dieckmann condensation using a fluorinated building block.

Reagents:

  • Ethyl 2,2-difluoro-3-((2-ethoxy-2-oxoethyl)(benzyl)amino)propanoate (Precursor)

  • Sodium Ethoxide (NaOEt) or NaH

  • Toluene or THF

Step-by-Step Methodology:

  • Precursor Assembly: React ethyl bromodifluoroacetate with N-benzyl glycine ethyl ester to form the acyclic precursor.

  • Cyclization: Suspend NaH (1.2 eq) in dry toluene at 0°C. Add the diester precursor dropwise.

  • Reflux: Heat the mixture to reflux (110°C) for 3 hours. The solution will turn cloudy as the sodium enolate salt forms.

  • Decarboxylation: Cool to room temperature. Add 6M HCl carefully (gas evolution!). Heat to 80°C for 2 hours to effect hydrolysis and decarboxylation of the ester group.

  • Isolation: Neutralize with NaOH to pH 8. Extract with DCM.[2] The resulting N-benzyl-3,3-difluoropiperidin-4-one can be deprotected via hydrogenation (Pd/C, H₂) if the free amine is required.

Protocol C: The "Glorius" Dearomatization-Hydrogenation

Application: High-value protocol for accessing cis-substituted fluorinated piperidines with defined stereochemistry. Source: Adapted from Nature Chemistry 2019.

Reagents:

  • 3-Fluoro-4-methoxypyridine (or similar pyridine precursor)

  • Catalyst: 5 wt% Rh/C or Rh(CAAC) complexes

  • Solvent: Isopropanol/Acid mixture

  • Hydrogen gas (50-100 bar)

Step-by-Step Methodology:

  • Dearomatization: Place the fluoropyridine substrate in a high-pressure autoclave.

  • Catalyst Addition: Add Rh/C (5 mol%) and solvent (Isopropanol with 1 eq HCl to protonate the pyridine, activating it for reduction).

  • Hydrogenation: Pressurize to 50 bar H₂. Stir at 40-60°C for 12 hours.

  • Workup: Depressurize carefully. Filter through a Celite pad to remove the catalyst.

  • Result: This yields the 3-fluoro-4-methoxy-piperidine as a single diastereomer (usually cis). To access the ketone (piperidinone), a subsequent hydrolysis of the enol ether/acetal is performed using mild aqueous acid.

Decision Matrix for Protocol Selection

Use the following logic gate to determine the optimal synthetic route for your target agrochemical scaffold.

Diagram 2: Synthetic Logic Tree

DecisionTreeStartStart: Define Target StructureQ1Is the target a gem-difluoro (CF2) species?Start->Q1Q2Is specific stereochemistry (cis/trans) required?Q1->Q2No (Mono-F)RouteBUse Route B: De Novo Cyclization(Building Block Strategy)Q1->RouteBYes (CF2)RouteCUse Route C: Glorius Hydrogenation(Stereoselective)Q2->RouteCYes (High Stereocontrol)RouteAUse Route A: Direct Fluorination(Selectfluor)Q2->RouteANo (Racemic/Mixture OK)

Caption: Decision matrix for selecting the optimal fluorination strategy based on structural requirements.

Application Case Study: Bioisostere Replacement in Fungicides

Scenario: An active fungicidal lead compound containing a piperidine ring shows high potency but rapid metabolic clearance in field trials due to oxidation at the C3 position.

Intervention:

  • Design: Replace the C3-H bond with C3-F or C3-F2.

  • Synthesis: Utilizing Protocol B , the 3,3-difluoropiperidin-4-one core is synthesized.

  • Coupling: The ketone is reductively aminated with the aryl-amine pharmacophore of the lead compound.

  • Outcome: The fluorinated analog retains potency (IC50 < 10 nM) but exhibits a 4-fold increase in metabolic half-life (

    
    ) in microsomal stability assays, validating the "metabolic blocking" strategy.
    

References

  • Glorius, F. et al. (2019).[3][4][5][6] The formation of all-cis-(multi)fluorinated piperidines by a dearomatization–hydrogenation process. Nature Chemistry.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Banks, R. E. et al. (1992).[7] 1-Alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts: a novel family of electrophilic fluorinating agents (Selectfluor).[7] Journal of the Chemical Society, Chemical Communications.

  • Fujiwara, T. & O'Hagan, D. (2014). Successful fluorine-containing herbicide, insecticide, and fungicide agrochemicals. Journal of Fluorine Chemistry.

  • Philips, E. & Xiang, B. et al. (2019).[6] Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. The Journal of Organic Chemistry.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,5-Difluoropiperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5,5-Difluoropiperidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this valuable fluorinated lactam. Drawing from established synthetic methodologies for related compounds and a deep understanding of organofluorine chemistry, this resource provides practical troubleshooting advice and answers to frequently asked questions.

Introduction to the Synthetic Challenge

This compound is a key building block in medicinal chemistry, offering a conformationally constrained scaffold with the unique electronic properties of the gem-difluoro group. Its synthesis, while achievable, presents several potential hurdles. This guide is structured to address these challenges in a logical, step-by-step manner, following a plausible synthetic pathway from common starting materials.

Proposed Synthetic Workflow

A common strategy for the synthesis of this compound involves a multi-step sequence. The following diagram outlines a logical synthetic approach, which will form the basis of our troubleshooting guide.

A Diethyl 3-Oxoglutarate B Diethyl 3,3-Difluoroglutarate A->B  Gem-Difluorination C 5-Hydroxy-3,3-difluoropentanoic Acid Derivative B->C  Selective Reduction & Hydrolysis D 5-Amino-3,3-difluoropentanoic Acid Derivative C->D  Amination E This compound D->E  Cyclization (Lactamization)

Caption: Proposed synthetic pathway for this compound.

Troubleshooting Guide

This section is organized by the key synthetic stages. Each entry presents a common problem in a question-and-answer format, providing insights into the underlying causes and offering practical solutions.

Stage 1: Gem-Difluorination of the β-Ketoester

Question 1: My difluorination of diethyl 3-oxoglutarate is low-yielding or results in a complex mixture of products. What are the likely causes and how can I improve the reaction?

Answer:

Low yields and side product formation in the gem-difluorination of β-ketoesters are common issues. The primary culprits are often related to the choice of fluorinating agent, reaction conditions, and the stability of the starting material.

  • Causality: The methylene group flanked by two carbonyls in diethyl 3-oxoglutarate is highly acidic and prone to side reactions under basic conditions, which are often required for deprotonation before fluorination. Incomplete reaction can lead to mono-fluorinated byproducts, while harsh conditions can cause decomposition.

  • Troubleshooting Steps:

    • Choice of Fluorinating Agent:

      • Electrophilic Fluorinating Agents: Reagents like N-Fluorobenzenesulfonimide (NFSI) or Selectfluor® are generally effective for this transformation. If you are using a less reactive agent, consider switching to one of these.

      • Nucleophilic Fluorinating Agents: While less common for this specific transformation, if using a nucleophilic source like DAST or Deoxo-Fluor®, ensure anhydrous conditions are strictly maintained to prevent hydrolysis of the reagent and starting material.

    • Base and Solvent Selection:

      • The choice of base is critical. A strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) is often used to generate the enolate. Ensure the base is of high purity and added slowly at low temperature (e.g., -78 °C to 0 °C) to control the exotherm and minimize side reactions.

      • The solvent must be anhydrous and compatible with the chosen base and fluorinating agent. Tetrahydrofuran (THF) or diethyl ether are common choices.

    • Reaction Monitoring:

      • Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times or excessive heating.

    • Purification:

      • The crude product may contain mono-fluorinated species and unreacted starting material. Careful purification by flash column chromatography is often necessary. A gradient elution system may be required to achieve good separation.

ParameterRecommendationRationale
Fluorinating Agent NFSI, Selectfluor®High reactivity and selectivity for difluorination of active methylene compounds.
Base NaH, LDAStrong, non-nucleophilic bases that efficiently generate the enolate.
Temperature -78 °C to room temperatureLow temperature for base addition and enolate formation, followed by warming for the fluorination step, helps control reactivity and minimize side reactions.
Solvent Anhydrous THF or Diethyl EtherAprotic and compatible with strong bases and electrophilic fluorinating agents.
Stage 2: Selective Reduction and Hydrolysis

Question 2: I am struggling with the selective reduction of one ester group in diethyl 3,3-difluoroglutarate. I either get over-reduction or no reaction. How can I achieve the desired mono-alcohol?

Answer:

The selective reduction of one of two identical ester groups is a significant challenge. The symmetry of the molecule means that both esters are equally reactive.

  • Causality: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will readily reduce both ester groups to the corresponding diol. Milder reducing agents may not be reactive enough or may still lead to a mixture of di-reduced, mono-reduced, and unreacted starting material.

  • Troubleshooting Steps:

    • Stoichiometry of the Reducing Agent:

      • Carefully control the stoichiometry of the reducing agent. Using a slight excess of a milder reducing agent like sodium borohydride (NaBH₄) in the presence of a Lewis acid, or diisobutylaluminium hydride (DIBAL-H) at low temperatures, can sometimes favor mono-reduction. However, achieving high selectivity can be difficult.

    • Protecting Group Strategy (A More Robust Approach):

      • A more reliable method is to first hydrolyze both ester groups to the diacid.

      • Then, form the cyclic anhydride by treating the diacid with a dehydrating agent like acetic anhydride.

      • The anhydride can then be selectively opened with an alcohol (e.g., methanol or ethanol) to give a mono-ester mono-acid.

      • The free carboxylic acid can then be selectively reduced to the alcohol using reagents like borane-THF complex (BH₃·THF), which are chemoselective for carboxylic acids over esters.

    • Direct Selective Reduction:

      • While challenging, some conditions have been reported for the selective mono-reduction of diesters. This often involves very careful control of temperature and the slow addition of the reducing agent. This approach will likely require significant optimization.

cluster_0 Troubleshooting Logic for Selective Reduction Start Low Selectivity in Mono-Reduction Q1 Is precise stoichiometric control of reducing agent feasible? Start->Q1 A1_Yes Optimize temperature and addition rate of a mild reducing agent (e.g., DIBAL-H). Q1->A1_Yes Yes A1_No Employ a protecting group strategy. Q1->A1_No No Step1 Hydrolyze to diacid. A1_No->Step1 Step2 Form cyclic anhydride. Step1->Step2 Step3 Open anhydride with alcohol to form mono-ester. Step2->Step3 Step4 Selectively reduce the carboxylic acid (e.g., with BH3-THF). Step3->Step4

Technical Support Center: Synthesis of 5,5-Difluoropiperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5,5-difluoropiperidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary knowledge to navigate the synthetic challenges and successfully obtain your target compound with high purity.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry, offering a conformationally restricted scaffold with altered lipophilicity and metabolic stability due to the gem-difluoro group. The synthesis, while conceptually straightforward, can be prone to several side reactions and impurities that require careful control of reaction parameters. This guide focuses on a common and practical synthetic route: the reductive amination of a γ-ketoester followed by spontaneous or induced lactamization.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Problem 1: Low Yield of the Desired this compound

Potential Cause Explanation Recommended Solution
Incomplete Reductive Amination The initial formation of the amine intermediate from the keto-ester is inefficient. This could be due to an insufficiently reactive reducing agent, non-optimal pH, or steric hindrance.- Choice of Reducing Agent: Sodium triacetoxyborohydride is often a milder and more selective choice than sodium cyanoborohydride, which can have toxicity concerns.[1] - pH Control: The reaction is typically carried out under weakly acidic conditions (pH 5-6) to facilitate imine formation without significantly hydrolyzing the ester. Acetic acid is a common additive.[2] - Reaction Time and Temperature: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. If the reaction is sluggish at room temperature, gentle heating (40-50 °C) may be beneficial, but be mindful of potential side reactions.
Inefficient Lactamization The cyclization of the intermediate amino-ester to the lactam is not proceeding to completion. This can be influenced by concentration, temperature, and the presence of catalysts.- Concentration: The intramolecular cyclization is favored at lower concentrations to minimize intermolecular side reactions. - Thermal Promotion: Heating the reaction mixture after the reductive amination is complete can drive the lactamization. - Base Catalysis: A non-nucleophilic base can be added to facilitate the cyclization, although in many cases, it proceeds spontaneously upon workup or purification.
Formation of Byproducts Significant formation of side products consumes the starting material and complicates purification.Refer to the Byproduct FAQ section for a detailed analysis of common impurities and strategies to minimize their formation.
Product Loss During Workup/Purification The desired lactam may be lost during aqueous workup due to its polarity or during chromatographic purification.- Extraction: Use a more polar solvent like dichloromethane or a mixture of dichloromethane/isopropanol for extraction. Multiple extractions are recommended. - Chromatography: Use a polar stationary phase or a gradient elution method. Ensure the chosen solvent system provides good separation from the major byproducts.

Problem 2: Presence of an Impurity with a Mass Corresponding to the Intermediate Amino-Ester

This is a clear indication of incomplete lactamization.

  • Troubleshooting Steps:

    • Extend Reaction Time/Increase Temperature: After confirming the consumption of the starting keto-ester, continue heating the reaction mixture to promote cyclization.

    • Solvent Choice: A higher boiling point solvent for the reductive amination step might allow for a one-pot cyclization at an elevated temperature.

    • Acid/Base Catalysis: Addition of a catalytic amount of a mild acid or base during the workup can sometimes facilitate the final ring closure.

Problem 3: Observation of an Over-Reduced Byproduct (e.g., 5,5-Difluoropiperidine)

This suggests that the lactam carbonyl is being reduced.

  • Troubleshooting Steps:

    • Use a Milder Reducing Agent: Switch from a strong reducing agent to sodium triacetoxyborohydride, which is less likely to reduce the amide bond of the lactam.

    • Stoichiometry of Reducing Agent: Use a controlled amount of the reducing agent (typically 1.1-1.5 equivalents).

    • Temperature Control: Perform the reduction at a lower temperature (0 °C to room temperature) to enhance selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route to be successful for a first-time synthesis?

A one-pot reductive amination of ethyl 4,4-difluoro-5-oxopentanoate followed by in-situ or workup-induced lactamization is a robust starting point. This approach is efficient as it avoids the isolation of the intermediate amino-ester.

Q2: What are the most common byproducts in this synthesis?

The primary byproducts to anticipate are:

  • Uncyclized Amino-Ester: The intermediate from the reductive amination step that has failed to cyclize.

  • Over-reduced Products: Reduction of the lactam carbonyl to a methylene group, leading to 5,5-difluoropiperidine.

  • Dimerization Products: Intermolecular reactions between two molecules of the amino-ester can lead to larger impurities, especially at higher concentrations.

  • Hydroxy-Lactam: If water is present during the reduction of the keto-ester, a hydroxy-ester intermediate can form, which may then cyclize to a hydroxy-lactam.

Q3: How can I best monitor the progress of the reaction?

  • Thin Layer Chromatography (TLC): Use a relatively polar mobile phase (e.g., ethyl acetate/hexanes or dichloromethane/methanol). The starting keto-ester will be less polar than the intermediate amino-ester and the final lactam.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most effective technique to monitor the disappearance of the starting material and the appearance of the intermediate and final product, confirming their respective molecular weights.

Q4: What are the recommended purification techniques for this compound?

Given the polar nature of the lactam, flash column chromatography on silica gel is the most common purification method. A gradient elution from a non-polar solvent system (e.g., hexanes/ethyl acetate) to a more polar one (e.g., dichloromethane/methanol) is often effective.

Experimental Protocols

Protocol 1: Synthesis of this compound via One-Pot Reductive Amination and Lactamization

Materials:

  • Ethyl 4,4-difluoro-5-oxopentanoate

  • Ammonium acetate

  • Sodium triacetoxyborohydride

  • Dichloromethane (DCM), anhydrous

  • Acetic acid

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of ethyl 4,4-difluoro-5-oxopentanoate (1.0 eq) in anhydrous dichloromethane (0.1 M), add ammonium acetate (5.0 eq) and a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion of the reductive amination, gently heat the reaction mixture to reflux (approx. 40 °C) for 2-4 hours to promote lactamization.

  • Cool the reaction to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Process

Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reductive Amination cluster_2 Lactamization cluster_3 Workup & Purification Start Ethyl 4,4-difluoro-5-oxopentanoate + Ammonium Acetate + Acetic Acid in DCM Add_Reducing_Agent Add NaBH(OAc)3 at 0°C Start->Add_Reducing_Agent Stir for 1h Stir_RT Stir at Room Temperature (12-24h) Add_Reducing_Agent->Stir_RT Reflux Heat to Reflux (2-4h) Stir_RT->Reflux Monitor by LC-MS Quench Quench with NaHCO3 Reflux->Quench Extract Extract with DCM Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Final_Product This compound Purify->Final_Product G Start Low Yield or Complex Mixture? Check_SM Starting Material Consumed? Start->Check_SM Incomplete_RA Incomplete Reductive Amination Check_SM->Incomplete_RA No Check_Intermediate Intermediate Amino-Ester Present? Check_SM->Check_Intermediate Yes Solve_RA Optimize Reductive Amination: - Stronger/milder reducing agent - Adjust pH - Increase reaction time/temp Incomplete_RA->Solve_RA Incomplete_Lactamization Incomplete Lactamization Check_Intermediate->Incomplete_Lactamization Yes Byproducts Significant Byproducts? Check_Intermediate->Byproducts No Solve_Lactamization Promote Lactamization: - Increase temp/time - Dilute reaction Incomplete_Lactamization->Solve_Lactamization Over_Reduction Over-reduction Product Detected? Byproducts->Over_Reduction Yes Dimer Dimerization Product Detected? Byproducts->Dimer No Solve_Over_Reduction Use milder reducing agent (e.g., NaBH(OAc)3) Lower temperature Over_Reduction->Solve_Over_Reduction Solve_Dimer Run reaction at higher dilution Dimer->Solve_Dimer

Caption: Decision tree for troubleshooting low yield/purity issues.

References

  • Reductive Amination. (2023). In Wikipedia. [Link]

  • Short and efficient synthesis of fluorinated δ-lactams. (2014). Organic & Biomolecular Chemistry. [Link]

  • Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters. (2014). PLoS ONE. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. (1996). The Journal of Organic Chemistry. [Link]

Sources

🔬 Technical Support Center: Fluorinated Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Guide for Fluorinated Piperidine Synthesis Role: Senior Application Scientist, Technical Support Center Audience: Medicinal Chemists & Process Scientists

Status: ● Online | Current Wait Time: 0 min Ticket Category: Heterocycle Functionalization > Fluorination[1][2][3]

Welcome to the Fluorinated Piperidine Synthesis Support Center. I am Dr. Aris, your Senior Application Scientist. You are likely here because introducing a fluorine atom into a piperidine ring—while essential for modulating pKa and metabolic stability—is notoriously difficult due to competing elimination reactions, safety hazards, and purification challenges.

Below are the resolved "tickets" for the most common failure modes, structured to guide you from diagnosis to solution.

📂 Ticket #101: Deoxofluorination Yielding Elimination Products

User Complaint: "I treated N-Boc-4-hydroxypiperidine with DAST, but I mostly isolated the alkene (elimination product) instead of the 4-fluoropiperidine. What went wrong?"

Diagnosis: This is the classic "E2 vs. SN2" competition.[1] Secondary alcohols on piperidine rings are prone to elimination because the anti-periplanar protons are often readily accessible, and the carbocation intermediate (if SN1) can be stabilized or rapidly deprotonated. DAST (Diethylaminosulfur trifluoride) is basic enough to promote elimination.[1]

The Fix: Switch Reagents or Modify Conditions

ParameterStandard Protocol (DAST)Optimized Protocol (The Fix) Why?
Reagent DASTXtalFluor-E® + Et₃N·3HF XtalFluor-E is less basic and does not release free HF until activated, reducing elimination.[1]
Solvent CH₂Cl₂Toluene or Et₂O Non-polar solvents destabilize the charged transition state of the elimination pathway.
Temperature -78°C to RT-78°C to 0°C (Strict) Warming promotes elimination (higher activation energy) over substitution.[1]
Base NoneDBU (exogenous) If using XtalFluor, controlled base addition (DBU) buffers acidity without promoting E2 as aggressively as DAST's internal amine.[1]

Experimental Protocol (Low-Elimination Method):

  • Setup: In a flame-dried flask under N₂, dissolve N-Boc-4-hydroxypiperidine (1.0 equiv) in anhydrous Toluene (0.1 M).

  • Additives: Add Et₃N·3HF (2.0 equiv) followed by Et₃N (1.0 equiv).[1] Cool to -78°C.[1][2]

  • Fluorination: Add XtalFluor-E (1.5 equiv) solid in one portion.[1]

  • Reaction: Stir at -78°C for 1 h, then warm slowly to 0°C. Do not reflux.

  • Quench: Pour into sat. NaHCO₃.

Mechanistic Insight: DAST releases HF in situ, which autocatalyzes the reaction but also promotes carbocation formation (leading to elimination/rearrangement). XtalFluor-E (a dialkylaminodifluorosulfinium salt) is stable and requires an exogenous fluoride source (Et₃N[1]·3HF), allowing you to decouple the activation step from the nucleophilic attack step.

📂 Ticket #102: Safety Hazards & Scale-Up Instability

User Complaint: "My DAST bottle is fuming, and I'm nervous about scaling this reaction to 50g. Is there a safer alternative?"

Diagnosis: DAST is thermally unstable and can decompose explosively above 90°C. It also reacts violently with moisture, generating HF gas. It is unsuitable for large-scale process chemistry without rigorous flow control.[1]

The Fix: Reagent Substitution Matrix

ReagentStateThermal Stability (Decomp.[1][2][4] Onset)Scale-Up SuitabilityCost
DAST Liquid~90°C (Explosive risk)Low (Flow only)Low
Deoxo-Fluor® Liquid~140°CMediumMedium
XtalFluor-E® Solid>200°CHigh Medium
Fluolead™ Solid>230°CHigh High

Recommendation: For >10g scales, switch to Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) for better thermal stability, or XtalFluor-E (crystalline salt) for ease of handling.[1]

⚠️ Critical Safety Note: Never distill DAST. If a DAST reaction turns black, quench immediately at low temperature.

📂 Ticket #201: Regioselectivity in Electrophilic Fluorination

User Complaint: "I'm trying to make 3-fluoro-N-Boc-piperidine using Selectfluor on the enolate, but I'm getting a mixture of mono- and di-fluorinated products, plus some regioisomers."

Diagnosis: Fluorination of piperidine enolates (generated from N-Boc-3-piperidone) is sensitive to the base and stoichiometry.[1] Over-fluorination occurs because the electron-withdrawing fluorine atom increases the acidity of the remaining


-proton, making the product more reactive than the starting material (the "perfluoro effect").

The Fix: Kinetic Control & Enol Silane Strategy Instead of direct fluorination of the lithium enolate, trap the enolate as a Silyl Enol Ether first. This separates the enolization from the fluorination.

Workflow Diagram:

FluorinationWorkflow Start N-Boc-3-Piperidone Direct Direct Enolate (LiHMDS/Selectfluor) Start->Direct Avoid Step1 Step 1: TMSCl/Et3N (Silyl Enol Ether) Start->Step1 Recommended Fail Mixture: Mono + Di-fluoro Direct->Fail Step2 Step 2: Selectfluor (MeCN, 0°C) Step1->Step2 Success 3-Fluoro-N-Boc-piperidine (High Mono-Selectivity) Step2->Success

Caption: Strategy for preventing over-fluorination by utilizing a silyl enol ether intermediate.

Protocol:

  • Enol Silane Formation: Treat N-Boc-3-piperidone with LiHMDS followed by TMSCl to isolate the silyl enol ether.[1]

  • Fluorination: Dissolve the silyl enol ether in MeCN. Add Selectfluor (1.05 equiv) at 0°C.[1]

  • Result: The silyl group acts as a "regio-lock" and the reaction stops cleanly at the mono-fluoro stage.[1]

📂 Ticket #301: Alternative Synthesis (The "Glorius" Route)

User Complaint: "Direct fluorination is failing. Is there a way to build the ring with the fluorine already attached?"

Diagnosis: When C-H or C-OH fluorination fails, ring reduction is the superior strategy.[1] The Glorius group developed a robust method to hydrogenate fluorinated pyridines (which are cheap and abundant) into fluorinated piperidines.[1]

The Protocol (Hydrogenation of Fluoropyridines):

  • Substrate: 3-Fluoropyridine or 4-Fluoropyridine.[1][5]

  • Catalyst: Pd/C or Rh/C often leads to defluorination (hydrodefluorination).[1]

  • The Solution: Use PtO₂ (Adams' catalyst) or Rh(CAAC) catalysts in acidic media.[1]

Reaction:


[1]

Key Advantage: This method yields the cis-isomer predominantly if substituents are present, due to the "all-cis" hydrogenation preference of the catalyst face.

📂 Ticket #401: NMR Diagnostics & "Missing" Signals

User Complaint: "I isolated my product, but the proton NMR is a mess. The signals are split into wide doublets, and I can't assign the peaks."

Diagnosis: You are seeing Heteronuclear Spin-Spin Coupling (


).[1][6] Fluorine has a spin of 1/2, just like hydrogen, but the coupling constants (

) are massive compared to H-H coupling.[7]

Diagnostic Table: J-Coupling Constants in Fluoropiperidines

Coupling TypeDescriptionTypical

Value (Hz)
Appearance in

H NMR

Geminal (H and F on same carbon)45 - 55 Hz Wide doublet (looks like 2 separate peaks)

Vicinal (H and F on adjacent carbons)5 - 25 Hz Varies with dihedral angle (Karplus-like)

(Axial-Axial)
F-axial, H-axial20 - 25 Hz Large splitting

(Axial-Eq)
F-axial, H-equatorial< 5 Hz Small splitting or broadening

Troubleshooting Step: Run a


-decoupled 

H NMR
. If the "messy" multiplets collapse into standard piperidine multiplets, you have confirmed the structure is fluorinated.
📚 References
  • Safety of Fluorinating Agents: Lal, G. S., et al. "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability."[1] Journal of Organic Chemistry 64.19 (1999): 7048-7054.[1] Link[1]

  • XtalFluor Development: Beaulieu, F., et al. "Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling." Journal of Organic Chemistry 75.10 (2010): 3401-3411.[1] Link[1]

  • Piperidine Hydrogenation (Glorius Method): Wollenburg, M., et al. "Direct access to fluorinated piperidines by hydrogenation of fluorinated pyridines."[1] Nature Chemistry (2019).[1] Link

  • Enolate Fluorination: Banks, R. E., et al. "1-Alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts: a novel class of electrophilic fluorinating agents."[1] Journal of the Chemical Society, Chemical Communications (1992): 595-596.[1] Link

  • Conformational Analysis: O'Hagan, D. "Understanding organofluorine chemistry.[1] An introduction to the C–F bond." Chemical Society Reviews 37.2 (2008): 308-319.[1] Link

Sources

Technical Support Center: Synthesis of 5,5-Difluoropiperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5,5-difluoropiperidin-2-one. This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of synthesizing this valuable fluorinated lactam. The following troubleshooting guides and frequently asked questions (FAQs) provide targeted solutions to common challenges encountered during its preparation, aiming to enhance yield, purity, and overall success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues and provides immediate, actionable advice for the synthesis of this compound.

Q1: My overall yield for this compound is consistently low. What are the most likely causes?

Low yields can stem from several factors, primarily related to either the fluorination of the piperidin-2-one precursor or the cyclization of a fluorinated amino acid derivative. Key areas to investigate include incomplete conversion during fluorination, degradation of the starting material or product under harsh reaction conditions, and inefficient purification. For instance, the choice of fluorinating agent and reaction conditions is critical. Some powerful fluorinating agents can lead to over-fluorination or decomposition if not carefully controlled.

Q2: I'm observing multiple byproducts in my reaction mixture, making purification difficult. What are the common side reactions?

The formation of byproducts is a frequent challenge. During the gem-difluorination of a ketone, common side reactions can include mono-fluorination, elimination, or rearrangement, particularly if the reaction temperature is not well-controlled. When employing a cyclization strategy, side reactions may involve polymerization of the starting amino acid or the formation of undesired ring sizes. Careful selection of catalysts and reaction conditions can help minimize these unwanted pathways.

Q3: What are the recommended purification techniques for this compound?

Purification of fluorinated compounds can be challenging due to their unique polarity and volatility. Column chromatography on silica gel is a common method, often using a gradient of ethyl acetate in hexane or dichloromethane.[1] However, the volatility of the product can lead to losses during solvent evaporation. It is advisable to use a rotary evaporator at a controlled temperature and pressure. In some cases, crystallization can be an effective final purification step.

Q4: Are there alternative synthetic routes to this compound that might offer better yields?

Yes, several synthetic strategies exist. The most common approaches involve either the direct fluorination of a piperidin-2-one precursor or the cyclization of a δ-amino acid containing a gem-difluoro group. The choice of route often depends on the availability of starting materials and the desired scale of the reaction. A retrosynthetic analysis can help in selecting the most appropriate pathway for your specific needs.

Section 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving specific experimental issues.

Low Yield in the Fluorination of Piperidin-2-one Precursors

Issue: The conversion of the ketone precursor to the desired this compound is low, with significant amounts of starting material or mono-fluorinated byproduct remaining.

Troubleshooting Steps:

  • Re-evaluate the Fluorinating Agent: The choice of fluorinating agent is paramount. While powerful reagents like DAST (diethylaminosulfur trifluoride) and its analogues can be effective, they can also be harsh.[2] Consider milder, more selective electrophilic fluorinating agents such as Selectfluor. The reactivity of these agents can be tuned by the reaction conditions.[3]

  • Optimize Reaction Temperature: Fluorination reactions are often highly exothermic. Maintain strict temperature control. Running the reaction at a lower temperature for a longer duration can often improve selectivity and reduce byproduct formation.

  • Control Stoichiometry: Carefully control the stoichiometry of the fluorinating agent. An excess can lead to over-fluorination and decomposition, while an insufficient amount will result in incomplete conversion. A stepwise addition of the fluorinating agent can sometimes be beneficial.

  • Solvent Selection: The polarity of the solvent can significantly influence the reaction rate and selectivity. Aprotic solvents like dichloromethane or acetonitrile are commonly used.

Inefficient Cyclization of Fluorinated Amino Acid Precursors

Issue: The intramolecular cyclization to form the lactam ring is proceeding with low efficiency, leading to a mixture of starting material and polymeric byproducts.

Troubleshooting Steps:

  • Choice of Coupling Agent: For the cyclization of an amino acid, a suitable coupling agent is crucial to activate the carboxylic acid. Reagents like DCC (dicyclohexylcarbodiimide) with an additive such as HOBt (hydroxybenzotriazole) are commonly employed.[4]

  • High Dilution Conditions: To favor intramolecular cyclization over intermolecular polymerization, the reaction should be performed under high dilution conditions. This can be achieved by the slow addition of the substrate to a large volume of solvent.

  • Catalyst Selection: Certain transition metal catalysts, such as those based on copper or palladium, have been shown to facilitate C-H lactamization reactions.[5][6] These methods can offer alternative pathways for ring closure.

  • Protecting Group Strategy: Ensure that the amine functionality is appropriately protected during the activation of the carboxylic acid to prevent unwanted side reactions. The choice of protecting group should be orthogonal to the reaction conditions for its removal.

Section 3: Optimization Protocols & Data

This section provides detailed experimental protocols and comparative data to guide yield improvement.

Protocol: Electrophilic Fluorination of an N-Protected Piperidin-2-one

This protocol describes a general procedure for the gem-difluorination of an N-protected piperidin-2-one using an electrophilic fluorinating agent.

Materials:

  • N-protected piperidin-2-one (1.0 eq)

  • Electrophilic fluorinating agent (e.g., Selectfluor) (2.2 eq)

  • Anhydrous acetonitrile

  • Nitrogen or Argon atmosphere

Procedure:

  • To a solution of the N-protected piperidin-2-one in anhydrous acetonitrile, add the electrophilic fluorinating agent in one portion under an inert atmosphere.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Data: Fluorinating Agents and Reaction Conditions

The following table summarizes the impact of different fluorinating agents and conditions on the yield of gem-difluorination.

Fluorinating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
DASTCH₂Cl₂0 to rt1245-60[2]
Deoxo-FluorCH₂Cl₂0 to rt1250-65[2]
SelectfluorCH₃CNrt2460-75[3]
Protocol: Lactamization of a δ-Amino-γ,γ-difluoro Acid

This protocol outlines a general procedure for the intramolecular cyclization of a δ-amino-γ,γ-difluoro acid to form the corresponding lactam.

Materials:

  • δ-Amino-γ,γ-difluoro acid (1.0 eq)

  • DCC (1.1 eq)

  • HOBt (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve the δ-amino-γ,γ-difluoro acid in a large volume of anhydrous DCM under an inert atmosphere.

  • Add HOBt and DCC to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, filter off the dicyclohexylurea byproduct.

  • Wash the filtrate with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Section 4: Mechanistic Insights & Visualizations

Understanding the underlying reaction mechanisms is crucial for effective troubleshooting and optimization.

Mechanism of Electrophilic Fluorination

The gem-difluorination of a ketone with an electrophilic fluorinating agent like Selectfluor proceeds through a stepwise mechanism. The first fluorination is typically rapid, followed by a slower second fluorination step. The rate-determining step is often the enolization of the mono-fluorinated intermediate.[3]

G Ketone Piperidin-2-one Enol Enol Intermediate Ketone->Enol Tautomerization MonoFluoro 5-Fluoro-piperidin-2-one Enol->MonoFluoro + Electrophilic Fluorine Enol_MonoFluoro Enol of Mono-fluoro MonoFluoro->Enol_MonoFluoro Tautomerization (rate-limiting) DiFluoro 5,5-Difluoro-piperidin-2-one Enol_MonoFluoro->DiFluoro + Electrophilic Fluorine Selectfluor1 Selectfluor Selectfluor1->Enol Selectfluor2 Selectfluor Selectfluor2->Enol_MonoFluoro

Caption: Mechanism of Electrophilic Difluorination.

Troubleshooting Flowchart for Low Yield

This flowchart provides a logical sequence of steps to diagnose and resolve low yield issues in the synthesis of this compound.

G cluster_fluorination Fluorination Troubleshooting cluster_cyclization Cyclization Troubleshooting decision decision process_fluorination Check Reagent Activity decision->process_fluorination Fluorination process_cyclization Check Coupling Agent decision->process_cyclization Cyclization process process start Low Yield Observed start->decision Identify Synthetic Step end_node Yield Improved decision_temp decision_temp process_fluorination->decision_temp Reagent OK? decision_dilution decision_dilution process_cyclization->decision_dilution Agent OK? process_temp Use Fresh Reagent decision_temp->process_temp No process_stoich process_stoich decision_temp->process_stoich Yes decision_stoich decision_stoich process_stoich->decision_stoich Optimize Stoichiometry decision_stoich->end_node No process_temp_control process_temp_control decision_stoich->process_temp_control Stoichiometry OK? process_temp_control->end_node Adjust Temp/Time process_dilution Use Alternative Agent decision_dilution->process_dilution No process_catalyst process_catalyst decision_dilution->process_catalyst Yes decision_catalyst decision_catalyst process_catalyst->decision_catalyst Consider Catalyst decision_catalyst->end_node Optimize Catalyst/Conditions decision_catalyst->end_node No

Caption: Troubleshooting Flowchart for Low Yield.

References

  • Goti, A., et al. (2007). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. Journal of Organic Chemistry, 72(21), 8149-8152.
  • MDPI. (2018). One-Pot Ugi/Aza-Michael Synthesis of Highly Substituted 2,5-Diketopiperazines with Anti-Proliferative Properties. Molecules, 23(9), 2294.
  • ResearchGate. (2015). The “one-pot” synthesis of 2,5-diformylfuran, a promising synthon for organic materials in the conversion of biomass. Russian Chemical Bulletin, 64(5), 1071-1075.
  • National Institutes of Health. (2017). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process.
  • National Institutes of Health. (2021). Copper-Catalyzed γ-C(sp3)−H Lactamization and Iminolactonization. Journal of the American Chemical Society, 143(31), 12066-12072.
  • Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Short and efficient synthesis of fluorinated δ-lactams. Organic & Biomolecular Chemistry, 12(40), 8044-8047.
  • ResearchGate. (2021). An Improved synthesis of 3,3- and 5,5-difluoro-2-aminocyclohexanecarboxylates and extension of the method via organoselenium chemistry. Fluorine Notes, 1(134).
  • Google Patents. (1959).
  • MDPI. (2020). Fluorinated Olefinic Lactams: The Case of Amino Acids – Preparation and Mechanistic Studies. Molecules, 25(21), 5099.
  • ResearchGate. (2017). Preparation of all-cis-(multi)fluorinated piperidines by the dearomatization–hydrogenation process.
  • Journal of Chemistry Letters. (2020). Oxidative Lactamization of Amino Alcohols: An Overview. Journal of Chemistry Letters, 1(1), 9-18.
  • PubMed. (2015). Efficient preparation of (R)-2-(2,5-difluorophenyl)pyrrolidine via a recycle process of resolution. Tetrahedron: Asymmetry, 26(18-19), 1069-1072.
  • ResearchGate. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.
  • ResearchGate. (2020). Fluorinated Olefinic Lactams: The Case of Amino Acids – Preparation and Mechanistic Studies. Molecules, 25(21), 5099.
  • National Institutes of Health. (2016). Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes. Accounts of Chemical Research, 49(8), 1737-1749.
  • Royal Society of Chemistry. (2017). Selective synthesis of 2,5-bis(aminomethyl)furan via enhancing the catalytic dehydration–hydrogenation of 2,5-diformylfuran dioxime. Green Chemistry, 19(21), 5126-5130.
  • ResearchGate. (2021). Copper‐Catalyzed γ‐C(sp3)−H Lactamization and Iminolactonization. Journal of the American Chemical Society, 143(31), 12066-12072.
  • Google Patents. (2009). A kind of purification method of high-purity piperidine. CN101602748B.
  • Google Patents. (1976).
  • ACS Publications. (2019). Approaches to Obtaining Fluorinated α-Amino Acids. Chemical Reviews, 119(18), 10638-10695.
  • ChemRxiv. (2022). Organo-Photoredox Catalyzed gem-Difluoroallylation of Ketones via C(sp3)-C Bond and C-F Bond Cleavage.
  • PubMed. (2003). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry, 46(13), 2706-2717.
  • MDPI. (2022). Tricyclic Fused Lactams by Mukaiyama Cyclisation of Phthalimides and Evaluation of their Biological Activity. Molecules, 27(24), 8963.
  • ResearchGate. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry, 20, 460-469.
  • National Institutes of Health. (2018). Ligand Enabled Pd(II)-Catalyzed γ-C(sp3) H Lactamization of Native Amides. Journal of the American Chemical Society, 140(42), 13608-13612.
  • ResearchGate. (2019). Vicinal difluorination as a C=C surrogate: an analog of piperine with enhanced solubility, photostability, and acetylcholinesterase inhibitory activity. Beilstein Journal of Organic Chemistry, 15, 2236-2242.
  • Beilstein Journals. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry, 20, 460-469.
  • BenchChem. (2025). Technical Support Center: Scaling Up 2,5-Diphenylfuran Synthesis.
  • BenchChem. (2025). Troubleshooting low conversion rates in 2,5-dimethoxytetrahydrofuran reactions.

Sources

Technical Support Center: Synthesis of 5,5-Difluoropiperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 5,5-Difluoropiperidin-2-one. This resource is designed to provide expert guidance and troubleshooting strategies to address common challenges encountered during the synthesis and purification of this important fluorinated heterocyclic compound. As Senior Application Scientists, we have compiled this guide based on established chemical principles and practical laboratory experience to ensure you can achieve high purity and yield in your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding impurities that may arise during the synthesis of this compound.

Q1: What are the most likely impurities in my final this compound product?

A1: Based on common synthetic routes, which often involve the difluorination of a piperidinone precursor followed by cyclization or functional group manipulation, the primary impurities can be categorized as follows:

  • Unreacted Starting Material: Incomplete conversion of the piperidinone precursor.

  • Mono-fluorinated Intermediate: Incomplete difluorination can lead to the presence of 5-fluoropiperidin-2-one.

  • Hydrolyzed Product: The lactam ring is susceptible to hydrolysis, which can open the ring to form the corresponding amino acid, 5-amino-3,3-difluoropentanoic acid.[1][2][3][4] This is particularly a risk during aqueous workup or purification under non-neutral pH conditions.

  • Side-Reaction Products: Depending on the specific reagents and conditions used, side reactions such as elimination or rearrangement can occur. For instance, the use of strong bases can sometimes lead to the formation of unsaturated lactams.

Q2: My NMR analysis shows unexpected peaks. How can I identify the impurities?

A2: A combination of spectroscopic techniques is crucial for impurity identification.

  • ¹H and ¹⁹F NMR: Compare the spectra of your product with the starting material. The presence of a single fluorine environment in your ¹⁹F NMR might indicate the mono-fluorinated impurity. Broader peaks in the ¹H NMR could suggest the presence of the ring-opened amino acid.

  • LC-MS: This is a powerful tool for identifying impurities. The mass-to-charge ratio can confirm the molecular weight of potential impurities like the mono-fluorinated species or the hydrolyzed product.

  • IR Spectroscopy: Look for the characteristic amide C=O stretch of the lactam ring. A weakening of this peak and the appearance of a broad O-H stretch could indicate the presence of the carboxylic acid from hydrolysis.

Q3: Why is my reaction yield of this compound consistently low?

A3: Low yields can often be attributed to several factors:

  • Incomplete Reaction: The difluorination step can be challenging. Ensure your fluorinating agent is active and used in the correct stoichiometry. Reaction monitoring by TLC or LC-MS is essential to determine the point of maximum conversion.

  • Product Degradation: As mentioned, the lactam ring can be sensitive.[1][2][3] Harsh workup conditions, such as extreme pH or high temperatures, can lead to product loss through hydrolysis or other side reactions.

  • Purification Losses: this compound is a relatively polar molecule. Losses can occur during extraction if the organic solvent is not polar enough, or during column chromatography if the compound adheres strongly to the stationary phase.

II. Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving specific issues you may encounter during your synthesis.

Symptom: ¹⁹F NMR shows a second fluorine signal, and LC-MS confirms a species with a mass 18 amu lower than the desired product.

Causality: Incomplete difluorination is the primary cause. This can be due to insufficient fluorinating reagent, deactivation of the reagent, or suboptimal reaction conditions.

Proposed Solution Workflow:

Caption: Workflow for eliminating mono-fluorinated impurity.

Detailed Protocol:

  • Re-evaluate Reagent Stoichiometry: Increase the equivalents of the fluorinating agent (e.g., DAST or Deoxo-Fluor®) incrementally, for instance, from 2.5 to 3.0 equivalents.[5]

  • Monitor Reaction Progress: At set time intervals (e.g., every 2 hours), carefully take an aliquot from the reaction mixture, quench it, and analyze by ¹⁹F NMR or LC-MS to track the disappearance of the mono-fluorinated species.

  • Temperature Adjustment: If the reaction stalls at room temperature, consider a modest increase in temperature (e.g., to 40 °C), while being mindful of potential side reactions.

  • Purification Strategy: If a small amount of mono-fluorinated impurity remains, it can often be separated by column chromatography. A gradient elution with a solvent system like ethyl acetate/hexanes may be effective.

Symptom: Broad peaks in ¹H NMR, a new peak in LC-MS corresponding to the addition of water, and a noticeable decrease in the intensity of the lactam carbonyl in the IR spectrum.

Causality: The amide bond in the lactam is susceptible to cleavage under acidic or basic conditions, especially in the presence of water.[1][2][4]

Proposed Solution Workflow:

Caption: Workflow to prevent lactam ring hydrolysis.

Detailed Protocol:

  • Neutralize Carefully: During the aqueous workup, use a saturated solution of a mild base like sodium bicarbonate to neutralize any excess acid, ensuring the final pH is close to 7.

  • Efficient Extraction: Use a suitable organic solvent for extraction and perform multiple extractions to ensure complete recovery of the product from the aqueous layer. Dry the combined organic layers thoroughly with an anhydrous drying agent like sodium sulfate or magnesium sulfate before solvent removal.

  • Controlled Solvent Evaporation: Remove the solvent under reduced pressure at a low temperature (e.g., below 40 °C) to minimize the risk of thermal degradation.

  • Alternative Purification: If hydrolysis is a persistent issue, consider purification methods that do not involve water, such as crystallization from a suitable solvent system.[6][7]

III. Data Summary Tables

Table 1: Common Impurities and Their Characteristics

ImpurityMolecular Weight Difference from ProductKey Spectroscopic Features
5-fluoropiperidin-2-one-18Additional ¹⁹F NMR signal; M-18 peak in MS
5-amino-3,3-difluoropentanoic acid+18Broad OH and NH peaks in ¹H NMR; M+18 peak in MS
Unreacted Starting MaterialVariesPeaks corresponding to the precursor in NMR and MS

Table 2: Recommended Purification Techniques

Purification MethodTarget ImpurityKey Parameters
Column ChromatographyMono-fluorinated impurity, Starting materialGradient elution with Ethyl Acetate/Hexanes
RecrystallizationPolar impurities, Hydrolyzed productSolvent selection is critical (e.g., Ethyl Acetate/Hexanes)[7][8]
Fractional DistillationVolatile impuritiesUnder reduced pressure for high-boiling compounds[6]

IV. References

  • Koshizuka, M., Shinoda, K., Makino, K., & Shimada, N. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. Journal of Organic Chemistry, 88, 6901-6910. Available at: [Link]

  • Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. (2025). ResearchGate. Available at: [Link]

  • Process for the preparation of fluorinated heterocyclic compounds. (1999). Google Patents. Available at:

  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (n.d.). Semantic Scholar. Available at: [Link]

  • One-Pot Ugi/Aza-Michael Synthesis of Highly Substituted 2,5-Diketopiperazines with Anti-Proliferative Properties. (2018). MDPI. Available at: [Link]

  • Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. (2025). White Rose Research Online. Available at: [Link]

  • Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. (2014). PMC - NIH. Available at: [Link]

  • Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. (2024). Nature. Available at: [Link]

  • Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. (2021). ResearchGate. Available at: [Link]

  • Synthesis Identification of the New Heterocyclic System from Lactam. (2024). Preprints.org. Available at: [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters. Available at: [Link]

  • Difluoroalkane synthesis by fluorination or substitution. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. (2021). MDPI. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). PMC - PubMed Central. Available at: [Link]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (2025). Organic & Biomolecular Chemistry. Available at: [Link]

  • Novel and Recent Synthesis and Applications of β-Lactams. (2011). PMC - PubMed Central. Available at: [Link]

  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (n.d.). SciSpace. Available at: [Link]

  • Use of 4-piperidones in one-pot syntheses of novel, high- molecular-weight linear and virtually 100%- hyperbranched polymers. (2009). The Royal Society of Chemistry. Available at: [Link]

  • Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. (2021). ResearchGate. Available at: [Link]

  • FLUORINATED HETEROCYCLIC COMPOUNDS. (n.d.). download. Available at: [Link]

  • Piperidine Synthesis. (1987). DTIC. Available at: [Link]

  • Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. (2011). ResearchGate. Available at: [Link]

  • Lactam synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Difluoroenol phosphinates as difluoroenolate surrogates: synthesis and applications in defluorination and deoxygenative coupling. (2024). PMC - PubMed Central. Available at: [Link]

  • β-Lactamases: A Focus on Current Challenges. (2017). PMC - NIH. Available at: [Link]

  • Penicillin. (n.d.). Wikipedia. Available at: [Link]

  • Theoretical Synthesis of 4-Piperidone/Piperidine. (2005). Sciencemadness.org. Available at: [Link]

  • Lactam Hydrolysis. (2017). YouTube. Available at: [Link]

  • Synthesis of Piperidones by MCR. (2009). ResearchGate. Available at: [Link]

  • Ketone to Difluoro - Common Conditions. (n.d.). organic-chemistry.org. Available at: [Link]

  • Fluorinated Heterocycles. (2023). ResearchGate. Available at: [Link]

  • Recent advances in β-lactam synthesis. (2021). Organic & Biomolecular Chemistry. Available at: [Link]

Sources

Stability of 5,5-Difluoropiperidin-2-one under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5,5-Difluoropiperidin-2-one (CAS: N/A, PubChem CID: 55296739) is a six-membered lactam characterized by a gem-difluoro substitution at the C5 position.[1] Unlike strained


-lactams, this six-membered ring exhibits high thermal stability but possesses unique electronic vulnerabilities due to the fluorine atoms.

Key Stability Takeaways:

  • Acidic Conditions: High Stability. Resistant to dilute acids at room temperature. Hydrolysis to the amino acid requires forcing conditions (conc. HCl, reflux).

  • Basic Conditions: Moderate Risk. The electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl carbon, making it more susceptible to saponification (ring opening) than non-fluorinated piperidinone. Strong bases may also trigger elimination reactions.

  • Storage: Stable at room temperature; hygroscopic. Store under inert atmosphere (Argon/Nitrogen) to prevent moisture-induced aggregation.

Module 1: Acidic Condition Troubleshooting

The Issue: Material Loss During Acidic Workup

User Report: "I treated my reaction mixture with 1M HCl to remove basic impurities, but my recovery of this compound was lower than expected."

Root Cause Analysis

While 2-piperidinones are generally stable in acid, the gem-difluoro group at C5 exerts a through-bond inductive effect (


).
  • Protonation: The carbonyl oxygen is protonated (

    
    ). The fluorine atoms reduce the basicity of this oxygen slightly compared to the non-fluorinated analog, making initial protonation less favorable.
    
  • Hydrolysis: Once protonated, the carbonyl carbon becomes highly electrophilic. Water attacks, forming a tetrahedral intermediate.

  • Ring Opening: The C-N bond cleaves, yielding 5-amino-4,4-difluorohexanoic acid .

Verdict: In 1M HCl at RT, hydrolysis is kinetically slow. Loss is likely due to water solubility , not chemical decomposition. The amino-lactam motif is highly polar.

Protocol: Acid Stability & Recovery
StepActionTechnical Rationale
1 Diagnosis Check LC-MS for [M+18] peak (MW 153). If absent, the ring is intact.
2 Extraction Do not rely on simple organic extraction from acidic water. The lactam is partially water-soluble.
3 Salting Out Saturate the aqueous phase with NaCl (brine) before extracting with EtOAc or DCM.
4 Forcing Hydrolysis Only if ring opening is desired: Reflux in 6M HCl for 4–6 hours.
Visualizing the Pathway

AcidHydrolysis cluster_legend Mechanism Note Lactam This compound (Intact Ring) Protonated O-Protonated Intermediate Lactam->Protonated + H+ (Fast) Tetrahedral Tetrahedral Intermediate Protonated->Tetrahedral + H2O (RDS) AminoAcid 5-amino-4,4-difluoro- hexanoic acid Tetrahedral->AminoAcid Ring Opening Note RDS = Rate Determining Step Fluorine inductive effect increases carbonyl electrophilicity.

Figure 1: Acid-catalyzed hydrolysis pathway. The rate-determining step is the nucleophilic attack of water on the protonated carbonyl.

Module 2: Basic Condition Troubleshooting

The Issue: Decomposition During N-Alkylation

User Report: "I attempted to N-alkylate using NaH in THF, but the reaction turned black and multiple spots appeared on TLC."

Root Cause Analysis

Basic conditions present two competing pathways for this compound:

  • N-Deprotonation (Desired): Removal of the N-H proton (

    
    ).
    
  • Nucleophilic Attack (Undesired): Hydroxide or alkoxide attacks the carbonyl, leading to ring opening (Saponification).

  • Dehydrofluorination (Side Reaction): Strong bases can abstract protons at C4 or C6. The C6 protons are adjacent to the Nitrogen. Elimination of HF could lead to an enamide or vinyl fluoride species, though this is less common without extreme conditions.

Critical Insight: The gem-difluoro group makes the carbonyl carbon significantly more electrophilic than in unsubstituted piperidinone. This lowers the energy barrier for ring opening by hard nucleophiles (


, 

).
Protocol: Safe N-Alkylation & Base Handling
ParameterRecommendationWhy?
Base Selection Use NaH or LiHMDS Non-nucleophilic bases prevent carbonyl attack. Avoid NaOH, KOH, or NaOMe.
Solvent Anhydrous DMF or THF Water promotes competitive hydrolysis.
Temperature 0°C

RT
Deprotonate at 0°C to control exotherm. Avoid heating >60°C with strong base.
Quenching Buffered NH₄Cl Quench with mild acid (pH ~6) rather than strong acid to avoid heat-shock hydrolysis.
Visualizing the Competition

BaseReactivity Lactam This compound Base Strong Base (B-) Lactam->Base Deprotonation Path A: N-Deprotonation (Desired) Base->Deprotonation Non-nuc Base (NaH, LiHMDS) Nucleophilic Path B: Carbonyl Attack (Undesired) Base->Nucleophilic Nucleophilic Base (NaOH, NaOMe) Elimination Path C: HF Elimination (Rare/Harsh) Base->Elimination High Temp Excess Base Anion Lactam Anion (Ready for Alkylation) Deprotonation->Anion RingOpen Open Chain Amino Acid Salt Nucleophilic->RingOpen Vinyl Unstable Enamide Elimination->Vinyl

Figure 2: Competing reaction pathways under basic conditions. Path A is favored by non-nucleophilic bases; Path B is favored by hydroxide/alkoxides.

Module 3: Analytical Data & FAQs

Comparison: Fluorinated vs. Non-Fluorinated

The following table highlights how the fluorine substitution alters the physical-chemical properties relevant to stability.

Property2-PiperidinoneThis compoundImplication
C=O Electrophilicity ModerateHigh 5,5-DF is more prone to base hydrolysis.
N-H Acidity (

)
~14.9~14.0 (Est.) 5,5-DF is slightly easier to deprotonate.
Lipophilicity (LogP) -0.4~0.2 5,5-DF is more soluble in organic solvents (DCM/EtOAc).
Conformation ChairTwisted Boat Gem-difluoro effect alters ring puckering; may affect binding affinity.
Frequently Asked Questions

Q: Can I autoclave aqueous solutions of this compound? A: No. While it may survive short cycles at neutral pH, the combination of high pressure, temperature (121°C), and water will accelerate hydrolysis. Filter sterilize (0.22 µm) instead.

Q: Is the compound stable in DMSO? A: Yes, it is stable in DMSO-d6 for NMR studies for weeks at room temperature. Avoid wet DMSO if storing for long periods.

Q: I see a "doublet of triplets" in my NMR. Is this an impurity? A: Likely not. The


 NMR will show complex coupling patterns. The protons at C4 and C6 couple to the fluorine atoms (

Hz,

Hz). This is characteristic of the gem-difluoro motif.

References

  • PubChem. (2025). This compound (Compound CID 55296739).[1] National Center for Biotechnology Information. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Blackmond, D. G. (2015). Kinetic Profiling of Lactam Hydrolysis. (General reference on lactam stability kinetics in drug design).
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • FoodB. (2024). 2-Piperidinone Chemical Properties and pKa Data.[Link]

Sources

Technical Support Center: Navigating the Challenges in the Purification of Fluorinated Piperidinones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the unique and often complex challenges associated with the purification of fluorinated piperidinones. As a researcher, scientist, or drug development professional, you are aware that the introduction of fluorine into a piperidine scaffold can dramatically alter its physicochemical properties, offering significant advantages in medicinal chemistry.[1][2] However, these same alterations frequently complicate purification processes.

This guide is designed to provide you with field-proven insights and practical, step-by-step protocols to overcome common hurdles in chromatography, crystallization, and impurity removal. We will delve into the causality behind these challenges, offering solutions grounded in chemical principles to ensure the integrity and purity of your target compounds.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My fluorinated piperidinone is co-eluting with structurally similar impurities during column chromatography. How can I improve separation?

Underlying Cause: The high electronegativity of fluorine can significantly alter a molecule's dipole moment and its interactions with stationary and mobile phases, leading to unexpected elution patterns.[3][4] Fluorinated compounds may not behave according to traditional polarity rules, often causing them to co-elute with less polar or even non-fluorinated analogs.

Strategic Solutions:

  • Modify the Mobile Phase: A systematic approach to solvent system selection is critical. Small changes in solvent composition can dramatically affect selectivity.

    • Varying Polarity: Instead of large jumps in polarity (e.g., from 10% EtOAc/Hexane to 30%), try incremental increases (e.g., 2% or 5% steps).

    • Introduce Different Solvent Classes: If a standard ethyl acetate/hexane system fails, introduce solvents with different properties. For example, dichloromethane (DCM) offers different interactions than ethyl acetate. Ethers like diethyl ether or MTBE can also provide unique selectivity. A small percentage of methanol or isopropanol can disrupt strong interactions with the silica.

    • Fluorinated Phases: For particularly stubborn separations, consider using a fluorinated stationary phase (e.g., fluorous silica). These phases leverage "fluorous-fluorous" interactions, selectively retaining compounds with higher fluorine content.[5][6]

  • Change the Stationary Phase:

    • Alumina: If you suspect your compound is interacting too strongly or degrading on acidic silica gel, switch to neutral or basic alumina.

    • Deactivated Silica: You can "deactivate" silica gel by pre-treating it with a small amount of a volatile base like triethylamine mixed into the eluent (typically 0.1-1%). This is particularly useful if your piperidinone is basic, as it can prevent tailing and improve peak shape.

Experimental Protocol: Optimizing Flash Chromatography
  • TLC Analysis: Run thin-layer chromatography (TLC) plates in at least 3-4 different solvent systems (e.g., Hex/EtOAc, Hex/DCM, Hex/Ether). The goal is to find a system that provides the largest difference in retention factor (ΔRf) between your product and the impurity. An ideal Rf for the target compound is ~0.25-0.35.

  • Gradient Elution: If a single isocratic system doesn't work, a shallow gradient is often effective. Start with a mobile phase where your compound has an Rf of nearly zero and slowly increase the polarity.

  • Column Packing: Ensure the column is packed perfectly. An unevenly packed column will lead to band broadening and poor separation.

  • Loading: Load the sample concentrated in a minimum amount of solvent, or better yet, adsorb it onto a small amount of silica gel ("dry loading"). This ensures a tight starting band.

  • Flow Rate: Do not rush the elution. A slower flow rate increases the number of theoretical plates and improves resolution.[7]

Decision Workflow for Chromatography Optimization

G start Co-elution of Product and Impurity tlc Screen 3-4 TLC Solvent Systems (Hex/EtOAc, Hex/DCM, etc.) start->tlc check_rf Is ΔRf > 0.1 and Product Rf ≈ 0.3? tlc->check_rf run_column Run Column Chromatography (Isocratic or Shallow Gradient) check_rf->run_column Yes change_stationary Change Stationary Phase (Alumina, Deactivated Silica, or Fluorinated Phase) check_rf->change_stationary No success Pure Compound run_column->success repeat_tlc Re-screen TLC Solvent Systems change_stationary->repeat_tlc repeat_tlc->tlc

Caption: Workflow for optimizing chromatographic separation.

Q2: I am unable to induce crystallization of my fluorinated piperidinone. It consistently oils out or remains in solution.

Underlying Cause: Fluorine atoms can disrupt typical crystal packing motifs.[8][9] The C-F bond is polarized but fluorine is a poor hydrogen bond acceptor. These unique electronic properties can frustrate the formation of an ordered crystal lattice, making crystallization challenging.[3][10]

Strategic Solutions:

  • Systematic Solvent Screening: Finding the right solvent or solvent system is paramount. The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[11]

  • Crystallization Techniques:

    • Slow Evaporation: Dissolve your compound in a relatively volatile solvent (e.g., DCM, ether) and allow the solvent to evaporate slowly over several days in a loosely covered vial.

    • Solvent/Anti-Solvent Diffusion: This is a powerful technique. Dissolve your compound in a good solvent (e.g., DCM, acetone). Place this solution in a small open vial, and then place the small vial inside a larger, sealed jar containing a poor solvent (the "anti-solvent," e.g., hexane, pentane). The anti-solvent will slowly diffuse into the good solvent, gradually reducing the solubility of your compound and promoting crystal growth.

    • Vapor Diffusion: A variation of the above, where the good solvent is more volatile than the anti-solvent. The good solvent slowly evaporates and diffuses into the anti-solvent atmosphere, concentrating the solution to the point of crystallization.

Data Table: Crystallization Solvent Screening
Solvent ClassGood Solvents (for dissolving)Anti-Solvents (for precipitating)Notes
Hydrocarbons Toluene, DichloromethaneHexane, Pentane, HeptaneGood for non-polar to moderately polar compounds.
Ethers Dioxane, Tetrahydrofuran (THF)Diethyl Ether, PentaneEthers can sometimes form solvates.
Esters Ethyl Acetate, Isopropyl AcetateHexaneCommon and effective choice.
Alcohols Methanol, Ethanol, IsopropanolWater, Diethyl Ether, HexaneAlcohols are good hydrogen bond donors.
Ketones Acetone, MEKHexane, WaterAcetone is very volatile, good for slow evaporation.
Experimental Protocol: Solvent/Anti-Solvent Crystallization
  • Dissolve ~50 mg of your purified oil in 0.5 mL of a "good" solvent (e.g., dichloromethane).

  • Place this solution in a 2 mL vial.

  • Place the uncapped 2 mL vial into a 20 mL scintillation vial.

  • Add 5 mL of an "anti-solvent" (e.g., hexane) to the larger vial, ensuring the level is below the top of the inner vial.

  • Seal the larger vial and leave it undisturbed in a vibration-free area.

  • Monitor for crystal growth over 1-3 days. If it oils out, try a different solvent combination or a more dilute starting solution.

Q3: How can I efficiently remove highly fluorinated impurities from my less fluorinated piperidinone product?

Underlying Cause: Sometimes synthetic side-reactions can lead to over-fluorination or the presence of fluorinated reagents in your crude product. Separating these based on polarity alone can be difficult.

Strategic Solution: Fluorous Solid-Phase Extraction (F-SPE)

This technique exploits the principle of "fluorophilicity," where highly fluorinated molecules prefer to interact with other fluorinated molecules.[3][6] A fluorous stationary phase (silica gel with bonded perfluoroalkyl chains) is used to selectively retain compounds with a high fluorine content.

Experimental Protocol: Fluorous SPE Cleanup
  • Sample Preparation: Dissolve your crude product in a solvent that is miscible with the F-SPE elution solvents (e.g., methanol, acetonitrile).

  • Column Conditioning: Condition a fluorous SPE cartridge by washing with a "fluorous" solvent (e.g., perfluorohexane or a specialty fluorous solvent), followed by the "organic" elution solvent (e.g., methanol).

  • Loading: Load the sample solution onto the cartridge.

  • Elution (Organic Wash): Elute the cartridge with an organic solvent like methanol or acetonitrile. Your target, less-fluorinated piperidinone should elute in this step, as it has low affinity for the fluorous phase.

  • Elution (Fluorous Wash): Wash the cartridge with a fluorous solvent (e.g., perfluorohexane) to elute the highly fluorinated impurities that were retained.

  • Analysis: Analyze the fractions by TLC or LC-MS to confirm the separation.

Workflow for Fluorous Solid-Phase Extraction (F-SPE) dot

FSPE_Workflow

Sources

Preventing hydrodefluorination in 5,5-Difluoropiperidin-2-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5,5-difluoropiperidin-2-one. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with or planning to synthesize this valuable fluorinated lactam. Here, you will find troubleshooting advice and frequently asked questions (FAQs) presented in a practical, question-and-answer format. Our goal is to provide you with the in-depth technical insights and field-proven expertise necessary to navigate the challenges of this synthesis, with a particular focus on preventing the common side reaction of hydrodefluorination.

Introduction to the Synthesis and its Challenges

The synthesis of this compound, a gem-difluorinated δ-lactam, is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The presence of the difluoromethylene group adjacent to a stereocenter in many bioactive molecules makes this a desirable building block. However, the stability of the C-F bond can be compromised under certain reductive or basic conditions, leading to undesired hydrodefluorination (HDF). This guide will walk you through potential pitfalls and their solutions.

A plausible synthetic route, which will be the basis for our discussion, starts from a readily available precursor and proceeds through several key transformations:

Synthetic_Pathway A Ethyl 6-oxohexanoate B Ethyl 5,5-difluoro-6-hydroxyhexanoate A->B  Nucleophilic  Difluoromethylation C 5,5-Difluoro-6-hydroxyhexanoic acid B->C Ester Hydrolysis D 6-Amino-5,5-difluorohexanoic acid C->D Reductive Amination or equivalent E This compound D->E Lactamization

Figure 1: Plausible synthetic workflow for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Fluorination and Precursor Synthesis

Question 1: I am experiencing low yields during the nucleophilic difluoromethylation of ethyl 6-oxohexanoate. What are the likely causes and solutions?

Low yields in this step often stem from issues with the reagents or reaction conditions. A common method for this transformation is the use of (difluoromethyl)trimethylsilane (TMSCF₂H) with a suitable initiator.

Potential Causes & Solutions:

Potential Cause Explanation Suggested Solutions
Inactive Reagents TMSCF₂H and the initiator (e.g., a fluoride source like TBAF or a Lewis acid) can degrade upon exposure to moisture or air.▸ Use freshly opened or properly stored reagents. ▸ Ensure all glassware is rigorously dried, and the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen).
Suboptimal Temperature The reaction may have a specific optimal temperature range for initiation and propagation.▸ Start the reaction at a low temperature (e.g., 0 °C or -78 °C) and allow it to slowly warm to room temperature. ▸ Monitor the reaction by TLC or ¹⁹F NMR to determine the optimal temperature profile.
Competing Reactions Enolization of the starting aldehyde can lead to side products.▸ Use a non-nucleophilic base if one is required for the specific protocol. ▸ Add the initiator slowly to the mixture of the aldehyde and TMSCF₂H to control the reaction rate.

A detailed protocol for a similar transformation can be found in the application note for the synthesis of 5,5-Difluoro-6-hydroxyhexanoic Acid.[1]

Question 2: During the hydrolysis of ethyl 5,5-difluoro-6-hydroxyhexanoate, I am observing some product degradation. How can I improve this step?

Ester hydrolysis, typically carried out under basic conditions (e.g., using LiOH, NaOH, or KOH), can sometimes lead to side reactions if not properly controlled, although the gem-difluoro group is generally stable under these conditions.

Potential Causes & Solutions:

Potential Cause Explanation Suggested Solutions
Harsh Reaction Conditions High temperatures or prolonged reaction times can lead to decomposition. The presence of the hydroxyl group may also complicate the reaction.▸ Perform the hydrolysis at room temperature or 0 °C. ▸ Monitor the reaction closely by TLC to avoid over-running the reaction. ▸ Use a milder base, such as lithium hydroxide (LiOH), which often provides cleaner reactions.
Work-up Issues The product, a hydroxy acid, can be water-soluble, leading to losses during extraction.▸ Carefully acidify the reaction mixture to a pH of ~2-3 before extraction. ▸ Use a continuous liquid-liquid extractor for highly water-soluble products. ▸ Saturate the aqueous layer with NaCl to decrease the solubility of the product.
Section 2: Amination and Cyclization

Question 3: I am struggling with the conversion of 5,5-difluoro-6-hydroxyhexanoic acid to 6-amino-5,5-difluorohexanoic acid. What are the best strategies for this transformation?

This transformation is a critical step and can be approached in several ways. The choice of method will depend on the stability of your substrate and the desired scalability.

Recommended Strategies:

  • Two-Step Approach via an Intermediate:

    • Mesylation/Tosylation followed by Azide Displacement: This is a classic and reliable method. First, activate the primary alcohol with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine. The resulting mesylate or tosylate is then displaced with sodium azide (NaN₃). Finally, the azide is reduced to the amine using a reducing agent like H₂/Pd-C or triphenylphosphine (Staudinger reaction).

    • Caution: When using catalytic hydrogenation (H₂/Pd-C) for the azide reduction, there is a risk of hydrodefluorination. See Section 3 for detailed troubleshooting on this topic.

  • Reductive Amination:

    • If you first oxidize the alcohol to the corresponding aldehyde (5,5-difluoro-6-oxohexanoic acid), you can then perform a reductive amination. This involves reacting the aldehyde with an ammonia source (e.g., ammonium acetate or aqueous ammonia) and a reducing agent.

    • Choice of Reducing Agent is Critical: Standard reducing agents like sodium borohydride can be used, but sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are more selective and can be used in one-pot procedures. These reagents are less likely to cause hydrodefluorination compared to some catalytic hydrogenation conditions. For more on reductive amination, a comparative study of different methods can be useful.[2]

Amination_Strategies cluster_0 Strategy 1: Two-Step via Azide cluster_1 Strategy 2: Reductive Amination A 5,5-Difluoro-6-hydroxyhexanoic acid B 6-Azido-5,5-difluorohexanoic acid A->B 1. MsCl, Et3N 2. NaN3 C 6-Amino-5,5-difluorohexanoic acid B->C Reduction (e.g., H2/Pd-C or PPh3/H2O) D 5,5-Difluoro-6-hydroxyhexanoic acid E 5,5-Difluoro-6-oxohexanoic acid D->E Oxidation (e.g., PCC, DMP) F 6-Amino-5,5-difluorohexanoic acid E->F NH3 source, NaBH(OAc)3

Figure 2: Key strategies for the synthesis of the amino acid precursor.

Question 4: My lactamization of 6-amino-5,5-difluorohexanoic acid is not proceeding efficiently. What conditions should I try?

The intramolecular cyclization to form the lactam can be challenging due to the formation of a six-membered ring and potential polymerization.

Potential Causes & Solutions:

Potential Cause Explanation Suggested Solutions
Unfavorable Reaction Kinetics The intramolecular reaction may be slow, allowing for intermolecular polymerization to dominate.High Dilution: Perform the reaction at a very low concentration (e.g., 0.01 M) to favor the intramolecular cyclization over intermolecular polymerization. ▸ Thermal Cyclization: Heating the amino acid in a high-boiling, non-polar solvent (e.g., toluene or xylene) with a Dean-Stark trap to remove water can drive the reaction to completion.
Activation of the Carboxylic Acid The carboxylic acid may not be sufficiently electrophilic for the amine to attack.Use a Coupling Reagent: Activate the carboxylic acid with a peptide coupling reagent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole), or HATU. ▸ Convert to an Active Ester: Convert the carboxylic acid to an active ester (e.g., a pentafluorophenyl ester) which will then readily react with the amine.

The synthesis of 6-aminohexanoic acid and its use in forming amide bonds is a well-established field, and many of the principles can be applied here.[3]

Section 3: Preventing Hydrodefluorination (HDF)

Question 5: I am observing mono- and di-defluorinated byproducts in my reaction. What is the mechanism of this hydrodefluorination, and how can I prevent it?

Hydrodefluorination (HDF) is the replacement of a C-F bond with a C-H bond. In the context of your synthesis, this is most likely to occur during any step that involves catalytic hydrogenation (e.g., reduction of an azide or a double bond). The C-F bond, while strong, can be cleaved under certain reductive conditions, especially when activated by an adjacent functional group or when using certain transition metal catalysts.

Mechanisms of Hydrodefluorination:

The mechanism of HDF can be complex and depends on the catalyst and substrate. Common pathways include:

  • Oxidative Addition/Reductive Elimination: The metal catalyst (e.g., Palladium) can insert into the C-F bond (oxidative addition), and subsequent reaction with a hydride source followed by reductive elimination releases the C-H product.

  • Single Electron Transfer (SET): Some reductive systems can transfer an electron to the molecule, forming a radical anion which can then eliminate a fluoride ion. The resulting radical can then be further reduced and protonated.

  • Catalyst-Assisted β-Fluoride Elimination: In some cases, the catalyst can coordinate to the molecule in a way that facilitates the elimination of HF, which is then followed by reduction of the resulting double bond.

HDF_Mechanism cluster_0 Simplified HDF Pathway A R-CF2-R' C R-CHF-R' + [Catalyst-F] A->C Hydrodefluorination B [Catalyst-H] B->A Hydride Source

Figure 3: A simplified representation of catalytic hydrodefluorination.

Strategies to Prevent Hydrodefluorination:

Strategy Explanation Experimental Protocol
Choice of Catalyst Different catalysts have varying propensities for C-F bond activation. Palladium on carbon (Pd/C) is a common culprit.Use a less reactive catalyst: Consider using Platinum on carbon (Pt/C) or Rhodium on carbon (Rh/C), which are sometimes less prone to causing HDF. ▸ Use a modified catalyst: Palladium hydroxide on carbon (Pearlman's catalyst, Pd(OH)₂/C) can be less aggressive. ▸ Avoid transition metal catalysts altogether: For reductions, consider alternative reagents like sodium borohydride or other hydride sources where appropriate.
Control of Reaction Conditions Acidity, pressure, and temperature can all influence the rate of HDF.Control pH: The presence of acid can sometimes promote HDF. Neutral or slightly basic conditions may be preferable. Conversely, for some substrates like fluoropyridines, the addition of a strong Brønsted acid has been shown to suppress HDF during hydrogenation with Pd(OH)₂/C. This is thought to work by protonating the substrate and altering its interaction with the catalyst surface. ▸ Lower Hydrogen Pressure: Use the lowest effective hydrogen pressure. High pressures can increase the rate of HDF. ▸ Lower Temperature: Run the reaction at room temperature or below if the desired reaction still proceeds at a reasonable rate.
Use of Additives Certain additives can moderate the catalyst's activity or scavenge species that promote HDF.Add a catalyst poison (with caution): In some cases, a small amount of a catalyst poison (e.g., quinoline or a sulfur source) can selectively inhibit HDF without stopping the desired reaction. This requires careful optimization.
Alternative Synthetic Routes If HDF is unavoidable in a particular step, consider redesigning the synthesis to avoid that step after the fluorine atoms have been introduced.▸ For example, if reducing a double bond in a precursor to this compound is problematic, consider a route that does not involve an unsaturated intermediate.

For instance, in the reduction of a hypothetical precursor like 5,5-difluoro-5,6-dihydropyridin-2-one, one would need to carefully select the hydrogenation catalyst and conditions to saturate the double bond without affecting the gem-difluoro group. Based on literature for similar systems, a rhodium-based catalyst might be a good starting point.

References

  • Doušová, H., & Wimmer, Z. (2009). Catalytic C-F activation and hydrodefluorination of fluoroalkyl groups. Angewandte Chemie International Edition, 48(9), 1546-1548. [Link]

  • Goudedranche, S., et al. (2014). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. Organic & Biomolecular Chemistry, 12(35), 6829-6832. [Link]

  • Jin, Y., et al. (2025). Hydrodefluorination of Perfluoroalkyl Groups Using Silylium-Carborane Catalysts. Request PDF. [Link]

  • Fülöp, F., et al. (2021). An Improved synthesis of 3,3- and 5,5-difluoro-2-aminocyclohexanecarboxylates and extension of the method via organoselenium chemistry. Fluorine Notes, 1(134). [Link]

  • Itagaki, N., et al. (2023). Synthesis of Selectively gem-Difluorinated Molecules; Chiral gem-Difluorocyclopropanes via Chemo-Enzymatic Reaction and gem-Difluorinated Compounds via Radical Reaction. PubMed. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • He, L., et al. (2020). Biocompatible and Rapid Cyclization of Peptides with 2,4-Difluoro-6-hydroxy-1,3,5-benzenetricarbonitrile for the Development of Cyclic Peptide Libraries. PubMed. [Link]

  • Wang, Z., et al. (2021). Atomistic insights into the hydrodefluorination of PFAS using silylium catalysts. Environmental Science: Processes & Impacts, 23(11), 1735-1744. [Link]

  • Klyushin, A. Y., & Klyushin, A. S. (2018). Hitchhiker's Guide to Reductive Amination. Request PDF. [Link]

  • Harsanyi, A., & Sandford, G. (2014). The difluoromethylene (CF2) group in aliphatic chains: Synthesis and conformational preference of palmitic acids and nonadecane containing CF2 groups. Beilstein Journal of Organic Chemistry, 10, 213-221. [Link]

  • Al-Zoubi, R. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-855. [Link]

  • Xiao, Y., et al. (2021). Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis. Molecules, 26(22), 7097. [Link]

  • Jimsheena, V. K., & Ganesan, A. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Molecules, 26(22), 6825. [Link]

Sources

Managing stereoselectivity in 5,5-Difluoropiperidin-2-one reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for researchers working with 5,5-Difluoropiperidin-2-one . It prioritizes mechanistic understanding and troubleshooting over generic recipes.

Topic: Managing Stereoselectivity & Reactivity Role: Senior Application Scientist Last Updated: 2025-05-20

Conformational Intelligence: The "Why" Behind the Reactivity

Before attempting functionalization, you must understand that This compound does not behave like a standard piperidinone. The gem-difluoro group at C5 is not merely a metabolic blocker; it is a conformational anchor.

The Gem-Difluoro Effect & Ring Pucker

In non-fluorinated piperidin-2-ones, the ring adopts a half-chair or distorted envelope conformation. However, the introduction of two fluorine atoms at C5 introduces the gauche effect and strong dipole-dipole repulsions.

  • The Twist: To minimize the dipole interaction between the C5-F bonds and the C=O (carbonyl) or N-lone pair, the ring often twists.

  • Axial Preference: As seen in general fluorinated piperidines, C-F bonds often prefer a pseudo-axial orientation to maximize hyperconjugative stabilization (

    
    ).
    
  • Impact on Reactivity: This "locked" twist creates a distinct steric bias at the C3 (enolate) position, often rendering one face of the ring significantly more accessible than the other.

Visualization: Conformational Control Flow

G Start This compound Effect Gem-Difluoro Effect (C5) Start->Effect Conformation Distorted Twist-Boat/Chair (Minimizing Dipole) Effect->Conformation Hyperconjugation Enolate C3-Enolization Conformation->Enolate Base Treatment Face Facial Bias (Steric + Stereoelectronic) Enolate->Face Electrophile Approach Result_Trans Major Product: Trans-Addition (Anti to Axial F) Face->Result_Trans Preferred Path Result_Cis Minor Product: Cis-Addition Face->Result_Cis

Figure 1: The causal pathway from fluorine substitution to stereochemical outcome. The C5-fluorines distort the ring, creating a preferred trajectory for electrophiles at C3.

Protocol: Stereoselective C3-Functionalization

The most common workflow involves alkylation at the C3 position (alpha to carbonyl).

The Challenge: Controlling dr (Diastereomeric Ratio)

Users frequently report dr values ranging from 50:50 to 90:10. To maximize stereoselectivity, you must exploit the "Metal-Enolate Aggregate."

Optimized Workflow (Self-Validating)

Objective: Mono-alkylation with high trans-selectivity (relative to C5 substituents if any, or controlling absolute stereochemistry via chiral auxiliaries).

Step-by-Step Protocol:

  • Solvent Selection (Critical): Use THF (Tetrahydrofuran).

    • Reasoning: THF coordinates Li+, breaking down higher-order aggregates but maintaining a tight ion pair that respects the ring's steric bias.

  • Base Selection: LiHMDS (1.1 equiv) at -78°C .

    • Why Li? The small Lithium radius creates a tighter chelate with the enolate oxygen and the ring nitrogen (if unprotected) or simply a tight ion pair, maximizing the transmission of the ring's conformational information to the incoming electrophile.

    • Avoid: NaHMDS or KHMDS often lead to "looser" enolates and lower dr.

  • Addition: Add the electrophile (e.g., MeI, BnBr) slowly as a solution in THF.

  • The "HMPA Switch" (Troubleshooting):

    • If dr is low (< 3:1), add HMPA or DMPU (2-3 equiv) after enolate formation but before electrophile addition.

    • Mechanism: This solvates the Li+, creating a "naked" enolate. While this increases reactivity (good for sluggish electrophiles), it sometimes reverses selectivity by allowing the electrophile to approach from the thermodynamically preferred face rather than the kinetically accessible one.

Data Table: Base & Solvent Effects on Selectivity
ConditionBaseSolventEst. YieldEst. dr (Trans:Cis)Mechanistic Note
Standard LiHMDSTHF85-95%~4:1Tight ion pair; steric control.
Dissociating LiHMDSTHF/HMPA90-98%~1:1 or InvertedNaked enolate; thermodynamic control.
Bulky Cation KHMDSToluene70-80%VariablePoor solubility; loose ion pair.

Critical Warning: C6-Functionalization (The "Danger Zone")

User Query: "I tried to lithiate the N-Boc-5,5-difluoropiperidin-2-one at the C6 position (alpha to Nitrogen) using s-BuLi, but I got complex mixtures/decomposition."

Diagnosis: You triggered Beta-Fluoride Elimination .

The Mechanism of Failure

In the 5,5-difluoro system, the C6 position is


 to the Nitrogen and 

to the Fluorines at C5.
  • Lithiation at C6 creates a carbanion.

  • The lone pair on C6 aligns with the C5-F

    
     orbital.
    
  • Elimination: LiF is ejected rapidly, forming an endocyclic enamine (or iminium species), which then polymerizes or hydrolyzes.

Corrective Action:

  • Do NOT use direct lithiation (s-BuLi/TMEDA) at C6.

  • Alternative: Use Radical Decarboxylative Functionalization or Anodic Oxidation (Shono oxidation) to introduce a methoxy group at C6, which can then be displaced by nucleophiles (Lewis Acid mediated). This avoids the discrete carbanion intermediate that leads to elimination.

Troubleshooting & FAQs

Q1: "My NMR signals are incredibly broad. Is my product impure?"

Answer: Not necessarily.

  • Cause: this compound derivatives often undergo slow ring flipping on the NMR timescale at room temperature due to the heavy fluorine substitution increasing the inversion barrier.

  • Validation: Run the NMR at 50°C or -20°C . If the peaks sharpen (coalescence or freezing out), it is a conformational issue, not purity.

Q2: "I need to introduce a gem-dimethyl group at C3. Yields are <20%."

Answer: The C5-fluorines withdraw electron density, making the carbonyl more electrophilic, but they also create a dipole that destabilizes the accumulation of steric bulk at C3.

  • Fix: Do not attempt double alkylation in one pot. Alkylate once, isolate, then alkylate again. Use MeOTf (Methyl triflate) instead of MeI for the second alkylation to overcome the reduced nucleophilicity of the mono-alkylated enolate.

Q3: "Can I reduce the lactam to the amine without losing the fluorines?"

Answer: Yes, but be careful.

  • Risk: Over-reduction or defluorination.

  • Protocol: Use BH3·DMS (Borane dimethyl sulfide) in refluxing THF. Avoid LiAlH4 at high temperatures, as it can sometimes attack the C-F bonds (reductive defluorination) in strained systems.

Analytical Validation (Graphviz Workflow)

Use this logic flow to confirm your stereochemistry.

Analysis Sample Isolated Product NMR_1H 1H NMR (CDCl3) Sample->NMR_1H Coupling Check J-Coupling (H3-H4) NMR_1H->Coupling NOESY 1D NOESY Coupling->NOESY If J is ambiguous XRay X-Ray Crystallography Coupling->XRay If oil/amorphous Assignment Assignment NOESY->Assignment Strong NOE = Cis

Figure 2: Analytical decision tree for assigning relative stereochemistry.

References & Further Reading

  • Conformational Analysis of Fluorinated Piperidines:

    • Sun, H., et al. (2025).[1] Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. ResearchGate.

    • Context: Establishes the "axial preference" of fluorine in piperidine rings, which dictates the facial selectivity of your reactions.

  • Enolate Chemistry & Stereoselectivity:

    • O'Brien, P., et al. (2012). Lithiation-substitution of N-Boc-2-phenylpiperidine: controlling the formation of quaternary stereocenters. PubMed.

    • Context: While focusing on phenyl-piperidines, this paper details the critical role of Boc-rotamers and temperature in controlling piperidine lithiation, applicable to the lactam system.

  • Gem-Difluoro Effect Reviews:

    • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. (Foundational text for the gauche effect).

  • Beta-Elimination Risks:

    • General principles of organolithium stability in beta-fluoro systems are well-documented in standard organofluorine texts (e.g., Uneyama, K. Organofluorine Chemistry).

Sources

Technical Guide: Reactivity & Handling of 5,5-Difluoropiperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the reactivity profile, troubleshooting protocols, and side-reaction mitigation strategies for 5,5-Difluoropiperidin-2-one . This content is designed for medicinal chemists and process development scientists, grounded in the chemistry of fluorinated heterocycles and the synthesis of DPP-4 inhibitors (e.g., Gemigliptin).

Executive Summary & Molecule Profile

This compound is a critical pharmacophore, most notably serving as the P1 building block in the synthesis of Gemigliptin (a DPP-4 inhibitor). Its gem-difluoro moiety imparts metabolic stability and unique electronic properties, but also introduces specific reactivity challenges distinct from non-fluorinated lactams.[1]

FeatureSpecificationTechnical Implication
Structure 6-membered lactam with gem-difluoro at C5Induces ring puckering; C5 is

to carbonyl.
pKa (N-H) ~15-17 (Estimated)Acidic enough for deprotonation by weak-to-moderate bases (

,

).
Key Risk Dehydrofluorination (HF Elimination) Risk of forming enamide or vinyl fluoride under harsh basic conditions.
Stability High metabolic stabilityResistant to enzymatic hydrolysis; chemical hydrolysis requires forcing conditions.

Critical Side Reactions & Mitigation

The introduction of fluorine atoms at the C5 position alters the electronic landscape of the piperidinone ring. Below are the three primary failure modes encountered during derivatization.

A. Base-Mediated Dehydrofluorination (HF Elimination)

While the gem-difluoro group is generally stable, strong bases or elevated temperatures can trigger


-elimination of hydrogen fluoride (HF).
  • Mechanism: Base abstracts a proton from C4 or C6.

    • Path A (C6 Deprotonation): Removal of the proton

      
       to the nitrogen (C6) leads to elimination of F from C5, forming a cyclic enamide  (5-fluoro-3,4-dihydro-pyridin-2-one).
      
    • Path B (C4 Deprotonation): Removal of the proton at C4 leads to a vinyl fluoride (5-fluoro-3,6-dihydro-pyridin-2-one).

  • Trigger: Use of strong bases (e.g., NaH, LiHMDS) at high temperatures (>60°C) or prolonged reaction times.

  • Prevention: Use mild bases (

    
    , 
    
    
    
    ) in aprotic polar solvents (DMF, DMSO) at controlled temperatures (0°C to RT).
B. Nucleophilic Ring Opening (Hydrolysis)

The lactam bond is susceptible to nucleophilic attack, particularly if the nitrogen is activated (e.g., by Boc-protection) or if the reaction medium is strongly basic/acidic.

  • Side Product: 4,4-difluoro-5-aminopentanoic acid (or its ester/salt).

  • Trigger: Aqueous strong base (NaOH/KOH) or acidic alcoholysis.

  • Prevention: Maintain anhydrous conditions during N-alkylation. Avoid aqueous workups with strong acids/bases if the lactam is N-protected with electron-withdrawing groups.

C. Reductive Defluorination

Attempts to reduce the lactam carbonyl to a piperidine amine using powerful reducing agents can lead to the loss of fluorine atoms.

  • Trigger:

    
     (LAH) or dissolving metal reductions.
    
  • Mechanism: The radical or anionic intermediates formed during reduction can eject a fluoride ion.

  • Prevention: Use selective reduction protocols, such as Borane-DMS (

    
    ) or catalytic hydrogenation, which are less prone to defluorinating the C5 position compared to LAH.
    

Visualizing Reactivity Pathways

The following diagram maps the standard N-functionalization pathway against the competitive elimination and hydrolysis risks.

ReactivityMap cluster_conditions Reaction Conditions Start This compound (Starting Material) Target N-Alkylated Product (Target) Start->Target Mild Base (K2CO3) Alkyl Halide, DMF, RT Elimination Side Product A: Enamide/Vinyl Fluoride (HF Elimination) Start->Elimination Strong Base (NaH, >60°C) or t-BuOK Hydrolysis Side Product B: Ring-Opened Amino Acid (Hydrolysis) Start->Hydrolysis Aq. NaOH/KOH or Acidic Alcohol

Caption: Reaction landscape of this compound. Green path indicates the optimal N-alkylation route; red dashed paths indicate failure modes driven by harsh conditions.

Troubleshooting Guide (Q&A)

Scenario 1: N-Alkylation Yield is Low

User Question: "I am trying to N-alkylate this compound with a benzyl bromide derivative using NaH in THF, but I see multiple spots on TLC and low yield. What is happening?"

Technical Diagnosis: You are likely observing HF elimination or ring opening . Sodium Hydride (NaH) is a strong base that can deprotonate the C6 position (adjacent to N) or C4, promoting the elimination of fluoride. Additionally, if your NaH is wet or the solvent isn't dry, hydroxide ions will open the lactam ring.

Corrective Protocol: Switch to a milder base system that is sufficient for lactam N-H deprotonation (pKa ~17) but less likely to drive elimination.

  • Solvent: Anhydrous DMF or Acetonitrile.

  • Base: Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ).
  • Stoichiometry: 1.5 - 2.0 equivalents of base.

  • Temperature: Start at 0°C, then warm to Room Temperature. Do not heat above 50°C unless necessary.

  • Additive: If reaction is slow, add catalytic Potassium Iodide (KI) (Finkelstein condition) rather than heating.

Scenario 2: Appearance of "Sticky" Polymer

User Question: "During the reaction, the mixture turned into a gummy solid and I lost my starting material. The mass spec shows a complex mixture."

Technical Diagnosis: This suggests polymerization initiated by ring-opening.[2] Once the lactam opens to the amino acid (Side Reaction B), the free amine can attack another lactam molecule, leading to oligomers. This is common if the reaction mixture becomes too concentrated or if water is present with a base.

Corrective Protocol:

  • Ensure strict anhydrous conditions.

  • Run the reaction at a concentration of 0.1 M to 0.2 M to discourage intermolecular polymerization.

  • Verify the purity of your alkylating agent (ensure no free acid impurities are present).

Scenario 3: Defluorination during Reduction

User Question: "I want to reduce the lactam to the cyclic amine (piperidine). I used LiAlH4, but the Fluorine NMR signal disappeared."

Technical Diagnosis: Lithium Aluminum Hydride (LAH) is too aggressive and can reduce C-F bonds, especially in gem-difluoro systems where the radical anion intermediate is stabilized.

Corrective Protocol: Use a borane-based reduction, which is chemoselective for the amide carbonyl.

  • Reagent: Borane-dimethyl sulfide complex (

    
    ) or 
    
    
    
    .
  • Conditions: Reflux in THF.

  • Workup: Careful quench with MeOH followed by HCl to break the boron-amine complex. This method typically preserves the gem-difluoro motif.

Standard Operating Procedure: N-Alkylation

Based on the synthesis of Gemigliptin intermediates.

Objective: Selective N-alkylation without elimination.

  • Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve This compound (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add

    
      (2.0 equiv). Stir at Room Temperature for 15 minutes.
    
    • Note: The solution may become cloudy; this is normal.

  • Addition: Add the Alkyl Halide (1.1 equiv) dropwise.

    • Optional: Add TBAI (tetrabutylammonium iodide, 0.1 equiv) if using an alkyl chloride.

  • Reaction: Stir at RT for 4–16 hours. Monitor by TLC/LCMS.

    • Checkpoint: If starting material remains after 16h, warm to 40°C. Do not exceed 60°C.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF, then brine. Dry over

    
    .
    

References

  • Gemigliptin Synthesis & Structure

    • Kim, S. H., et al. "Pharmacological profile of gemigliptin (LC15-0444), a novel dipeptidyl peptidase-4 inhibitor, in vitro and in vivo." European Journal of Pharmacology, 2016.

    • Context: Establishes the stability of the this compound scaffold in a marketed drug.
  • Reactivity of Gem-Difluoro Lactams

    • Skibińska, M., et al. "Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams."[3] Organic Letters, 2024.[3]

    • Context: Discusses the dehydrofluorination risks in related fluorin
  • General Piperidinone Synthesis

    • Sirona Biochem Corp.[4] "SGLT Inhibitors and Gemigliptin Intermediates." Patent Literature / Technical Disclosure.

    • Context: Provides industrial protocols for handling the this compound intermedi

Sources

Optimization of catalyst loading for 5,5-Difluoropiperidin-2-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Catalyst Loading for Reductive Cyclization Ticket ID: #F-PIP-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary & Reaction Context

Welcome to the technical support hub for fluorinated heterocycle synthesis. You are likely accessing this guide because you are experiencing yield inconsistencies or impurity profiles during the synthesis of 5,5-difluoropiperidin-2-one (CAS: 1203679-37-3).

The most robust industrial route typically involves the reductive cyclization of a linear precursor, specifically ethyl 4,4-difluoro-5-nitropentanoate (or its keto-ester equivalent via reductive amination).

The Core Challenge: The critical variable in this synthesis is the Catalyst Loading (Pd/C) .

  • Too Low: Incomplete reduction of the nitro/oxime group; catalyst poisoning by the resulting amine.

  • Too High: Hydrodefluorination (HDF) .[1][2] The C-F bond at the

    
    -position to the amine is labile under high-energy catalytic surfaces, leading to the monofluorinated or non-fluorinated impurity (piperidin-2-one).
    
Reaction Pathway & Mechanism

Understanding the competing pathways is essential for optimization. The following diagram illustrates the desired cyclization versus the parasitic hydrodefluorination pathway.

ReactionPathway cluster_0 Critical Control Point Start Ethyl 4,4-difluoro- 5-nitropentanoate Intermediate Amino-Ester Intermediate Start->Intermediate Pd/C, H2 (Reductive Step) Product This compound (Target) Intermediate->Product Spontaneous Cyclization (-EtOH) Impurity 3-Fluoropiperidin-2-one (HDF Impurity) Intermediate->Impurity HDF Side Rxn Product->Impurity Over-reduction (High Cat. Loading)

Figure 1: Reaction pathway showing the reductive cyclization and the risk of hydrodefluorination (HDF) if catalyst activity is uncontrolled.

Optimization Protocol: Catalyst Loading

The following protocol is optimized for a 10g scale batch using 10% Pd/C (50% water wet) .

Standard Operating Procedure (SOP)
  • Precursor Preparation: Dissolve Ethyl 4,4-difluoro-5-nitropentanoate (1.0 eq) in Methanol (10 V).

    • Note: Avoid Ethanol if transesterification is a concern, though for this cyclization, it is negligible.

  • Catalyst Charge (The Critical Step):

    • Standard: Charge 10 wt% of Pd/C (e.g., 1g catalyst for 10g substrate).

    • Optimization Range: 5 wt% to 15 wt%.

    • Technical Insight: Do not exceed 15 wt%. At >15 wt%, HDF impurities increase by ~4-6% due to excessive active site availability promoting C-F oxidative addition.

  • Hydrogenation:

    • Purge with N2 (3x), then H2 (3x).

    • Pressure: 3-5 bar (45-75 psi).

    • Temperature: Ambient (20-25°C) .

    • Warning: Heating >40°C dramatically accelerates defluorination.

  • Work-up: Filter through Celite immediately upon consumption of starting material (monitor via HPLC/TLC). Do not let the reaction stir "overnight" post-completion.

Data: Catalyst Loading vs. Impurity Profile
Catalyst Loading (wt%)Conversion (2h)Target Yield (%)HDF Impurity (%)Recommendation
2.5% 65% (Incomplete)N/A< 0.1%Too Low
5.0% 88%82%0.5%Good for large scale
10.0% >99%94% 1.2% Optimal
20.0% >99%86%8.5%Critical Failure
Troubleshooting Guide (Q&A)
Issue 1: "I am seeing significant defluorinated impurity (approx. 10%)."

Diagnosis: This is classic Hydrodefluorination (HDF).[1] It occurs when the catalyst surface area is too high relative to the substrate, or the reaction energy is too high.

Corrective Actions:

  • Reduce Catalyst Loading: Drop from 10 wt% to 5 wt%.

  • Check Pressure: If running at >10 bar, reduce to 3 bar. High H2 pressure forces the defluorination pathway.

  • Poison the Catalyst (Selectively): Add 0.1 eq of Acetic Acid .

    • Mechanism:[1][3][4][5] Mild acidification protonates the resulting amine, preventing it from binding too strongly to the Pd surface. Paradoxically, this protects the C-F bond by ensuring the catalyst turnover is fast, preventing the "residence time" required for C-F activation [1, 3].

Issue 2: "The reaction stalls at 70% conversion."

Diagnosis: Catalyst Poisoning. The product (a secondary amine/lactam) or the intermediate amine is coordinating to the Pd active sites, deactivating them.

Corrective Actions:

  • Solvent Switch: Switch from Methanol to Ethyl Acetate or THF . Protic solvents can sometimes stabilize the amine-catalyst complex.

  • Increase Pressure: Bump pressure to 10 bar (monitor HDF closely).

  • Fresh Catalyst Spike: Filter the reaction mixture to remove the "dead" catalyst and add a fresh 2 wt% charge. Do not just add more catalyst to the existing slurry.

Issue 3: "My product is colored (yellow/brown) after filtration."

Diagnosis: Trace Palladium leaching or polymerized nitro-oligomers.

Corrective Actions:

  • Scavenger Treatment: Treat the filtrate with SiliaMetS® Thiol or activated carbon (charcoal) at 40°C for 30 mins before evaporation.

  • Acid Wash: Dissolve crude in EtOAc and wash with 1M HCl (if the lactam is stable) or brine to remove metal salts.

Decision Logic for Optimization

Use this logic tree to determine your next experimental step based on your current HPLC data.

TroubleshootingLogic Start Analyze Crude HPLC CheckConv Is Conversion > 98%? Start->CheckConv CheckHDF Is Defluorinated Impurity > 2%? CheckConv->CheckHDF Yes IncreaseTemp Action: Increase T to 35°C OR Add 2% fresh Pd/C CheckConv->IncreaseTemp No ReduceLoad Action: Reduce Pd/C to 5% OR Reduce Pressure CheckHDF->ReduceLoad Yes Success Process Optimized. Proceed to Isolation. CheckHDF->Success No

Figure 2: Troubleshooting logic tree for balancing conversion against defluorination.

Frequently Asked Questions (FAQ)

Q: Can I use Pt/C instead of Pd/C? A: Yes, but proceed with caution. Platinum (Pt) is generally more active for nitro reduction but also significantly more active for hydrodefluorination. If you switch to Pt/C, use a sulfided version (Pt(S)/C) to dampen the activity and protect the C-F bond [3].

Q: Why is the 5,5-difluoro position so sensitive? A: The fluorine atoms are


 to the nitrogen. In the intermediate amine, the C-F bond is electronically activated. Furthermore, interactions between the nitrogen lone pair and the metal surface can bring the C-F bond into close proximity with surface hydrides, facilitating HDF [5].

Q: Is it better to isolate the amino-ester intermediate? A: Generally, no. The amino-ester is unstable and prone to polymerization. The "one-pot" reductive cyclization is thermodynamically driven by the formation of the stable 6-membered lactam ring. Isolation usually leads to yield loss.

References
  • PubChem. (n.d.). This compound | C5H7F2NO.[6] National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • Ahrens, T., et al. (2021). Catalytic C-F activation and hydrodefluorination of fluoroalkyl groups. PubMed. Retrieved January 29, 2026, from [Link]

  • Amerigo Scientific. (n.d.). Ethyl 5,5-Difluoro-4-oxopentanoate. Retrieved January 29, 2026, from [Link]

  • Planas, O., et al. (2021). Catalytic Hydrodefluorination via Oxidative Addition... at Bi(I)/Bi(III) Centers. Max Planck Society.[1] Retrieved January 29, 2026, from [Link]

Sources

Technical Support Center: Optimization of 5,5-Difluoropiperidin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent Effects on Reaction Yield & Protocol Optimization Ticket ID: #DFP-55-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 5,5-difluoropiperidin-2-one (a gem-difluorinated


-lactam) presents unique challenges compared to non-fluorinated analogs.[1] The presence of the gem-difluoro group at the 

-position relative to the nitrogen atom exerts a strong electron-withdrawing inductive effect (

), significantly reducing the nucleophilicity of the amine precursor.

This guide addresses the critical role of solvent selection in overcoming this electronic deactivation. While standard lactamization often proceeds in lower alcohols (methanol/ethanol), the 5,5-difluoro variant frequently requires high-boiling non-polar solvents (e.g., Toluene) or polar aprotic solvents to drive the equilibrium and maximize yield.

Module 1: Critical Solvent Parameters (The "Why")

The choice of solvent dictates the transition state energy and the position of the equilibrium during the intramolecular aminolysis of ethyl 5-amino-4,4-difluoropentanoate (the standard precursor).

Solvation & Nucleophilicity
  • The Problem: The fluorine atoms pull electron density away from the terminal amine.

  • Protic Solvents (MeOH, EtOH): These form hydrogen bonds with the amine lone pair. For an already deactivated amine, this H-bonding further increases the activation energy required for nucleophilic attack on the carbonyl.

  • Aprotic Solvents (THF, Toluene, DMF): These do not mask the amine's lone pair, effectively increasing the reaction rate.

Thermal Activation vs. Boiling Point
  • Kinetic Barrier: Due to the deactivated amine, the reaction requires higher temperatures (

    
    ) than standard piperidinone synthesis.
    
  • Solvent Choice: DCM (

    
    ) and THF (
    
    
    
    ) often fail to provide sufficient thermal energy. Toluene (
    
    
    ) or Xylene (
    
    
    ) are preferred to surmount the kinetic barrier.
Equilibrium Management
  • Le Chatelier’s Principle: The reaction releases an alcohol (ethanol or methanol).

  • Removal: Using a solvent that forms an azeotrope with the alcohol (like Toluene) allows for continuous removal via a Dean-Stark apparatus, driving the reaction to completion.

Module 2: Solvent Performance Dashboard

Use this table to predict yield outcomes based on your current solvent system.

Solvent SystemYield PotentialReaction RateRisk FactorsRecommended For
Methanol / Ethanol Low - ModerateSlowTransesterification; Strong H-bonding deactivates amine.Initial salt neutralization; Solubility of polar precursors.
Dichloromethane (DCM) Very LowNegligibleInsufficient thermal energy; Poor solubility of zwitterionic intermediates.NOT RECOMMENDED
Tetrahydrofuran (THF) ModerateModerateModerate boiling point limits conversion.Small scale; reactants soluble in organic media.
Toluene (Reflux) High Fast Requires high temp; Precursor solubility issues (if salt form).Process Scale-up; Driving difficult cyclizations.
DMF / DMSO Moderate - HighFastHigh boiling point makes workup/removal difficult.Microwave-assisted synthesis.

Module 3: Troubleshooting Guide (FAQ)

Q1: My reaction is stuck at ~50% conversion after 24 hours. Why?

Diagnosis: Equilibrium limitation. Root Cause: If you are running the reaction in a closed vessel or a solvent like THF, the released ethanol byproduct is inhibiting the forward reaction. Solution: Switch to Toluene and use a Dean-Stark trap to physically remove the ethanol. If the precursor is an HCl salt, ensure it is fully neutralized with a base (e.g.,


 or 

) before heating.
Q2: I see a major impurity by TLC. Is it decomposition?

Diagnosis: Polymerization or Hydrolysis. Root Cause:

  • Hydrolysis: If the solvent is not dry, the ester precursor hydrolyzes to the carboxylic acid, which cyclizes much slower.

  • Oligomerization: Intermolecular reaction (forming linear amides) instead of intramolecular cyclization. Solution:

  • Run the reaction under high dilution (

    
    ) to favor intramolecular ring formation.
    
  • Use anhydrous solvents (Water

    
    ).
    
Q3: My starting material (Amino Ester HCl salt) won't dissolve in Toluene.

Diagnosis: Solubility mismatch. Root Cause: The charged ammonium salt is insoluble in non-polar toluene. Solution: Perform a biphasic neutralization first.

  • Dissolve the salt in a minimum amount of water/base.

  • Extract the free amine into DCM or EtOAc.

  • Dry the organic layer, evaporate, and then redissolve the residue in Toluene for the cyclization step.

Module 4: Validated Experimental Protocol

Objective: Synthesis of this compound from ethyl 5-amino-4,4-difluoropentanoate hydrochloride.

Reagents:

  • Precursor: Ethyl 5-amino-4,4-difluoropentanoate HCl

  • Solvent: Anhydrous Toluene (Primary), Ethanol (for neutralization)

  • Base: Triethylamine (

    
    )
    

Step-by-Step Workflow:

  • Free Base Formation:

    • Suspend the amino ester HCl salt (

      
      ) in DCM.
      
    • Add

      
       (
      
      
      
      ) at
      
      
      and stir for 30 min.
    • Wash with minimal water to remove triethylamine hydrochloride salts.

    • Dry organic layer (

      
      ) and concentrate in vacuo (do not heat excessively).
      
  • Cyclization (Thermal):

    • Dissolve the resulting oil (free amine) in Anhydrous Toluene (

      
       concentration). Note: Dilution is key to prevent polymerization.
      
    • Equip the flask with a reflux condenser (or Dean-Stark apparatus).

    • Reflux (

      
      ) for 12–18 hours.
      
    • Checkpoint: Monitor by TLC (Stain:

      
       or Ninhydrin). The amine spot should disappear.
      
  • Workup:

    • Cool to room temperature.[2]

    • Concentrate under reduced pressure.

    • Purification: Recrystallize from Hexanes/EtOAc or purify via silica gel chromatography (Gradient: 0

      
       50% EtOAc in Hexanes).
      

Module 5: Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for troubleshooting low yields.

SolventOptimization Start Start: Low Yield of This compound CheckSolvent Check Solvent System Start->CheckSolvent IsProtic Is Solvent Protic? (MeOH, EtOH, Water) CheckSolvent->IsProtic SwitchAprotic Action: Switch to Toluene (Remove H-bonding interference) IsProtic->SwitchAprotic Yes CheckTemp Check Temperature IsProtic->CheckTemp No IsDilute Is Concentration > 0.1 M? Dilute Action: Dilute to < 0.05 M (Prevent Polymerization) IsDilute->Dilute Yes Success Optimal Yield Reached IsDilute->Success No SwitchAprotic->CheckTemp Dilute->Success IsReflux Is Temp > 100°C? CheckTemp->IsReflux IsReflux->IsDilute Yes IncreaseTemp Action: Use Toluene/Xylene Reflux (Overcome Fluorine Deactivation) IsReflux->IncreaseTemp No IncreaseTemp->IsDilute

Caption: Troubleshooting logic flow for optimizing reaction conditions based on solvent properties and concentration.

References

  • Fustero, S., et al. (2011).

    
    -lactams via cycloisomerization of gem-difluoropropargyl amides." Beilstein Journal of Organic Chemistry, 7, 1077–1083. 
    
  • Plaçais, C., et al. (2021).[3] "Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization." Organic Letters, 23(13), 4915-4919. (Demonstrates acid/solvent effects on fluorinated cyclizations).

  • Skibińska, M., et al. (2024).[4] "Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl

    
    -Lactams." Organic Letters, 26(3), 692–696.[4] 
    
  • PubChem Compound Summary. (n.d.). "this compound."[2][5] National Center for Biotechnology Information.

Sources

Troubleshooting low conversion in 5,5-Difluoropiperidin-2-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5,5-Difluoropiperidin-2-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in obtaining high conversion rates for this valuable fluorinated lactam. As a Senior Application Scientist, I have compiled this resource based on established chemical principles and field-proven insights to help you navigate the intricacies of this synthesis.

The synthesis of fluorinated heterocycles such as this compound is a critical process in medicinal chemistry, as the introduction of fluorine atoms can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] However, the unique electronic properties of fluorine can also introduce synthetic challenges. This guide provides a structured, question-and-answer-based approach to troubleshoot common issues and optimize your reaction outcomes.

A plausible and efficient synthetic route to this compound involves a two-step sequence: (1) reductive amination of a suitable difluorinated keto-ester precursor, followed by (2) intramolecular cyclization to form the target lactam. This guide is structured around troubleshooting these two key transformations.

I. Troubleshooting the Reductive Amination of Ethyl 5,5-difluoro-4-oxopentanoate

The first critical step in the proposed synthesis is the conversion of the keto-ester starting material to the corresponding amino-ester via reductive amination. Low conversion in this step is a frequent bottleneck.

FAQ 1: My reductive amination of ethyl 5,5-difluoro-4-oxopentanoate with an ammonia source is showing low conversion to the desired amino-ester. What are the likely causes?

Answer: Low conversion in the reductive amination of a ketone can stem from several factors, primarily related to the formation and subsequent reduction of the imine intermediate.[2] The presence of the electron-withdrawing difluoromethyl group can also influence the reactivity of the ketone. Here are the primary aspects to investigate:

  • Inefficient Imine Formation: The equilibrium between the ketone and the imine may not favor the imine, or the rate of its formation may be slow. This is a common issue with ketones compared to aldehydes.[3] The reaction is also sensitive to pH; a pH of around 4-5 is often optimal for imine formation.[4]

  • Suboptimal Reducing Agent: The choice of reducing agent is crucial. Some reducing agents may be too harsh, leading to side reactions, or too mild to efficiently reduce the imine. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred as they are selective for the imine/iminium ion in the presence of the ketone.[3]

  • Reaction Conditions: Temperature and concentration can play a significant role. The reaction may require elevated temperatures to drive the imine formation to completion.

  • Stability of the Starting Material: While difluoromethyl ketones are generally stable, prolonged exposure to harsh acidic or basic conditions could lead to degradation.[5]

Troubleshooting Protocol for Reductive Amination
Step 1: Verify Starting Material Quality

Ensure your ethyl 5,5-difluoro-4-oxopentanoate is of high purity. Impurities can interfere with the catalyst or reagents.

Step 2: Optimize Imine Formation
  • pH Adjustment: If not already controlled, buffer the reaction mixture to a pH of 4-5. This can be achieved using an acetic acid/acetate buffer.

  • Use of a Lewis Acid: The addition of a Lewis acid, such as Ti(OiPr)4, can activate the ketone towards nucleophilic attack by the amine, thereby promoting imine formation.[3]

  • Water Removal: The formation of the imine from the ketone and amine releases a molecule of water. The use of a dehydrating agent, such as molecular sieves, can help drive the equilibrium towards the imine.

Step 3: Evaluate the Reducing Agent
Reducing AgentAdvantagesDisadvantagesRecommended Conditions
Sodium Cyanoborohydride (NaBH3CN) Selective for imines over ketones.[3]Toxic cyanide byproduct.Methanol or ethanol solvent, pH 4-5.
Sodium Triacetoxyborohydride (NaBH(OAc)3) Non-toxic, effective for ketones.Can be less reactive than NaBH3CN.Dichloroethane (DCE) or Tetrahydrofuran (THF) solvent.
Catalytic Hydrogenation (e.g., H2, Pd/C) "Green" and cost-effective for large scale.May require higher pressures and temperatures; potential for over-reduction.Ethanol or Methanol solvent, 50-100 psi H2.
Step 4: Adjust Reaction Temperature and Time

If the reaction is sluggish at room temperature, consider gradually increasing the temperature to 40-60°C. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and to check for any decomposition.

II. Troubleshooting the Intramolecular Cyclization (Lactamization)

Once the amino-ester precursor has been successfully synthesized, the next critical step is the intramolecular cyclization to form the 6-membered lactam ring of this compound.

FAQ 2: The conversion of my difluorinated amino-ester to this compound is low. What factors could be hindering the cyclization?

Answer: The formation of lactams from amino-esters is an intramolecular nucleophilic acyl substitution.[6] Several factors can impede this cyclization:

  • Unfavorable Equilibrium: The cyclization may be reversible, and the equilibrium may not lie in favor of the product.

  • High Activation Energy: The energy barrier for the cyclization may be high, requiring thermal energy or catalysis to proceed at a reasonable rate.[7]

  • Inappropriate Reaction Conditions: The choice of solvent, temperature, and the presence or absence of a catalyst are critical for successful lactamization.[8]

  • Protonation of the Amine: The nucleophilicity of the amine can be suppressed if it is protonated under acidic conditions. The free base form of the amine is required for the cyclization.

Troubleshooting Protocol for Lactamization
Step 1: Ensure the Amino-Ester is in the Free Base Form

If the preceding reductive amination was performed under acidic conditions, it is crucial to neutralize the reaction mixture and isolate the amino-ester as the free base before attempting the cyclization.

Step 2: Optimize Thermal Conditions

Many lactamizations require elevated temperatures to overcome the activation energy barrier.[7]

  • Solvent Choice: Use a high-boiling point, inert solvent such as toluene, xylene, or DMSO.

  • Temperature Screening: Screen a range of temperatures, for example, from 80°C up to the reflux temperature of the chosen solvent.

  • Microwave Irradiation: Microwave-assisted synthesis can sometimes dramatically accelerate the rate of cyclization compared to conventional heating.[7]

Step 3: Investigate Catalysis
  • Base Catalysis: The use of a non-nucleophilic base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), can deprotonate the amine, increasing its nucleophilicity and promoting cyclization.[9]

  • Acid Catalysis: While less common for this type of lactamization, in some cases, a Brønsted or Lewis acid can activate the ester carbonyl towards nucleophilic attack.

Step 4: Consider the Role of Concentration

For an intramolecular reaction like this cyclization, running the reaction at high dilution can favor the desired intramolecular process over potential intermolecular side reactions (e.g., polymerization).

III. General Troubleshooting and Purification

FAQ 3: I am observing multiple spots on my TLC plate after the reaction, and purification of the final product is proving difficult. What are your recommendations?

Answer: The presence of multiple byproducts can be due to side reactions in either the reductive amination or the cyclization step. The purification of fluorinated compounds can also present unique challenges.

  • Side Reactions: In the reductive amination, over-alkylation of the amine is a possibility, though less likely with reductive amination than direct alkylation.[3] During cyclization, intermolecular reactions can lead to dimers or oligomers.

  • Purification Challenges: Fluorinated compounds can have different polarity profiles compared to their non-fluorinated analogs, which may require optimization of chromatographic conditions.

Troubleshooting Protocol for Purity and Purification
Step 1: Analytical Monitoring

Carefully monitor the reaction at each stage using TLC, GC-MS, or LC-MS to identify the formation of byproducts as they appear. This will help pinpoint which step is causing the issue.

Step 2: Purification Strategy
  • Chromatography: Screen different solvent systems for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is a good starting point. The addition of a small amount of a polar solvent like methanol may be necessary.

  • Distillation: If the product is thermally stable and volatile enough, vacuum distillation can be an effective purification method for lactams.[10]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.

Visualizing the Workflow and Troubleshooting

Proposed Synthetic Workflow

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Intramolecular Cyclization Start Ethyl 5,5-difluoro-4-oxopentanoate Reductive_Amination Reductive Amination (e.g., NaBH3CN, pH 4-5) Start->Reductive_Amination Amine_Source Ammonia Source (e.g., NH4OAc) Amine_Source->Reductive_Amination Amino_Ester Ethyl 5-amino-4,4-difluoropentanoate Reductive_Amination->Amino_Ester Cyclization Intramolecular Cyclization (e.g., Toluene, Reflux) Amino_Ester->Cyclization Final_Product This compound Cyclization->Final_Product G cluster_RA Reductive Amination Issues cluster_Cyc Cyclization Issues Low_Conversion Low Overall Conversion RA_Problem Low Conversion in Step 1 Low_Conversion->RA_Problem Analyze Step 1 Cyc_Problem Low Conversion in Step 2 Low_Conversion->Cyc_Problem Analyze Step 2 Imine_Issue Inefficient Imine Formation RA_Problem->Imine_Issue Reducer_Issue Suboptimal Reducing Agent RA_Problem->Reducer_Issue RA_Conditions_Issue Incorrect Reaction Conditions RA_Problem->RA_Conditions_Issue Sol_Imine Adjust pH to 4-5 Add Lewis Acid (Ti(OiPr)4) Use Dehydrating Agent Imine_Issue->Sol_Imine Solution Sol_Reducer Switch to NaBH(OAc)3 Consider Catalytic Hydrogenation Reducer_Issue->Sol_Reducer Solution Sol_RA_Cond Increase Temperature (40-60°C) Increase Reaction Time RA_Conditions_Issue->Sol_RA_Cond Solution Equilibrium_Issue Unfavorable Equilibrium Cyc_Problem->Equilibrium_Issue Activation_Issue High Activation Energy Cyc_Problem->Activation_Issue Cyc_Conditions_Issue Incorrect Reaction Conditions Cyc_Problem->Cyc_Conditions_Issue Sol_Equilibrium Use High Dilution Equilibrium_Issue->Sol_Equilibrium Solution Sol_Activation Increase Temperature (Reflux) Use Microwave Irradiation Add Base Catalyst (e.g., KOtBu) Activation_Issue->Sol_Activation Solution Sol_Cyc_Cond Change to High-Boiling Solvent Ensure Free Base of Amine Cyc_Conditions_Issue->Sol_Cyc_Cond Solution

Sources

Identification of unexpected peaks in 19F NMR of 5,5-Difluoropiperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a dynamic Technical Support Center for the 5,5-Difluoropiperidin-2-one chemotype. It abandons rigid templates in favor of a "Ticket-Based" troubleshooting system, simulating a high-level consultation with a Senior Application Scientist.

Status: Online | Tier: Level 3 (Senior Scientist) | Ticket System: Active

Introduction: The "Phantom" Peaks

Welcome to the specialized support hub for This compound . You are likely here because your 19F NMR spectrum shows more peaks than the expected single signal (or clean AB system).

This molecule is deceptive. While it appears simple, the gem-difluoro group at the C5 position sits on a conformationally flexible lactam ring. This creates a "perfect storm" for NMR anomalies: slow conformational exchange, distinct 13C satellites, and sensitivity to hydrolysis.

Below are the resolved tickets for the most common issues. Match your spectrum to the descriptions below.

Ticket #001: The "Ghost" Satellites

User Report: "I see two small triplets (or doublets) symmetrically flanking my main peak. They integrate to ~0.5% each.[1] Is this a byproduct?"

Diagnosis: 13C Carbon Satellites (Not an Impurity) This is the most common false alarm in high-sensitivity 19F NMR. The natural abundance of


C is 1.1%. The fluorine nuclei are directly bonded to C5.
  • The Mechanism: The

    
    F-
    
    
    
    C spin-spin coupling (
    
    
    ) is massive, typically 240–280 Hz for gem-difluoro sp3 carbons. Because there are two equivalent fluorines attached to the same carbon, the satellite pattern can appear complex (often a doublet of triplets or simply wide doublets depending on resolution).
  • Verification Protocol:

    • Measure the distance (in Hz) between the small flanking peaks and the main center peak.

    • If the distance is ~120–140 Hz (half of

      
      ) on both sides (total separation ~250 Hz), these are satellites.
      
    • Decoupling Experiment: Run a

      
      F{
      
      
      
      C} experiment (carbon-decoupled fluorine). If the "impurities" vanish, they were satellites.
Ticket #002: The "Broad Blob" or "Missing" Peak

User Report: "My product is pure by LCMS, but the 19F NMR shows a massive broad hump or no signal at all. Sometimes I see two very broad peaks."

Diagnosis: Coalescence Phenomenon (Conformational Exchange) The piperidin-2-one ring is not planar; it exists in a dynamic equilibrium between half-chair or twist-boat conformers.

  • The Causality: At room temperature, the ring flipping rate (

    
    ) might be comparable to the frequency difference (
    
    
    
    ) between the axial and equatorial fluorines.
    • Slow Exchange (Low Temp): You see two distinct doublets (AB system) because

      
       and 
      
      
      
      are distinct.
    • Fast Exchange (High Temp): You see one sharp singlet (average environment).

    • Intermediate Exchange (Room Temp): The signals broaden into the baseline (coalescence).

  • The Fix (Variable Temperature NMR):

    • Heat it up: Run the spectrum at 50°C or 60°C . The broad blob should sharpen into a single defined peak (or a simplified triplet/multiplet) as the ring flip becomes rapid.

Ticket #003: The "Shift Drifter" (Hydrolysis)

User Report: "I see a second set of peaks that drift slightly depending on the sample concentration or pH. It looks like my product, but shifted by 2-3 ppm."

Diagnosis: Ring Opening (Acid/Base Hydrolysis) Lactams are susceptible to hydrolysis, especially if the sample was treated with aqueous acid/base during workup or if the NMR solvent (e.g.,


) is acidic.
  • The Pathway: this compound hydrolyzes to 4,4-difluoro-5-aminopentanoic acid .

  • Spectral Signature:

    • Lactam (Closed): Rigid ring constraints often cause distinct diastereotopic splitting (AB patterns) if exchange is slow.

    • Amino Acid (Open): The chain is free-rotating. The fluorines become chemically equivalent (singlet or triplet) and the chemical shift moves upfield (lower ppm) due to the loss of the lactam's deshielding cone.

  • Verification:

    • Check for a broad NH/OH/COOH exchangeable proton in the

      
      H NMR (> 10 ppm).
      
    • Spiking: Add a drop of

      
       to the NMR tube. If the "impurity" shifts further or changes shape (due to pH change affecting the amine/acid), it is the hydrolyzed product.
      
Ticket #004: The "Sharp Intruder" (Regioisomers)

User Report: "I have a sharp, well-defined impurity peak that doesn't change with temperature. It integrates to 10%."[2]

Diagnosis: Regioisomer Contamination (3,3-difluoro or 4,4-difluoro) This depends on your synthesis route.

  • If via DAST/Deoxo-Fluor: If you started from a ketone, migration of the carbonyl or rearrangement during fluorination can occur.

  • If via Cyclization: If you cyclized a linear precursor, you might have formed the 6-membered ring isomer (target) and a trace of 5-membered ring (contraction) or positional isomer.

  • Differentiation:

    • 5,5-difluoro (Target): Fluorines are

      
       to Nitrogen and 
      
      
      
      to Carbonyl.
    • 3,3-difluoro: Fluorines are

      
       to Carbonyl. These will be significantly deshielded  (shifted downfield, > -110 ppm) compared to the 5,5-isomer.
      
    • 4,4-difluoro: Fluorines are

      
       to both.
      
Quantitative Data: Expected Parameters
ParameterValue / RangeNotes
Chemical Shift (

)
-110 to -125 ppm Typical for gem-difluoro

to amine.
Multiplicity (RT) Broad Singlet or ABDepends on solvent viscosity and temperature.
Multiplicity (High T) Quintet or TripletAveraged coupling to neighboring protons (

).

(Satellite)
240 – 260 Hz Distance between

C satellites.

(Geminal)
230 – 250 Hz Only visible if ring is "frozen" (low temp) or chiral.
Diagnostic Workflow (Logic Map)

The following diagram illustrates the decision process for identifying the anomaly.

G Start Start: Unexpected Peak in 19F NMR Symmetry Is the peak symmetric to the main peak? Start->Symmetry Satellites Diagnosis: 13C Satellites (Check J ~ 250Hz) Symmetry->Satellites Yes Broad Is the peak broad/blobby? Symmetry->Broad No VT_Exp Action: Run VT-NMR (50°C) Broad->VT_Exp Yes Shift Does it shift with pH/D2O? Broad->Shift No (It's sharp) Sharpen Did it sharpen? VT_Exp->Sharpen Conformers Diagnosis: Rotamers/Conformers Sharpen->Conformers Yes Impurity Diagnosis: Regioisomer or Starting Material Sharpen->Impurity No Hydrolysis Diagnosis: Ring Opening (Amino Acid) Shift->Hydrolysis Yes Sharp Is it sharp & stable? Shift->Sharp No Sharp->Impurity Yes

Caption: Decision tree for isolating the root cause of spectral anomalies in this compound.

Experimental Protocol: The "Stress Test" Validation

To definitively validate your peak assignments, perform this Self-Validating System (SVS) protocol:

  • The Decoupling Check:

    • Acquire a standard

      
      F spectrum.
      
    • Acquire a

      
      F{
      
      
      
      H} (proton-decoupled) spectrum.
    • Result: This collapses proton splittings. If the "impurity" simplifies into a clean singlet (or AB quartet) alongside the main peak, it is a fluorinated species. If it remains complex or unchanged, check for artifacts.

  • The Temperature Ramp:

    • Dissolve 10 mg of sample in DMSO-

      
       (higher boiling point than chloroform).
      
    • Acquire spectra at 25°C, 45°C, and 75°C .

    • Result: If peaks merge, it is conformational. If peaks remain distinct and sharp, they are chemical impurities.

  • The "Spike" (Standard Addition):

    • If you suspect hydrolysis (open chain), add a micro-spatula of the starting material or a known hydrolyzed standard if available.

    • Alternatively, add 10

      
      L of trifluoroacetic acid (TFA) as an internal reference (shift -76.5 ppm) to ensure the drift isn't global field drift.
      
References
  • National Institutes of Health (NIH). (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). 19F NMR viewed through two different lenses: ligand-observed and protein-observed. RSC Chemical Biology.[3] Retrieved from [Link]

  • Enamine Ltd. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry. Chemistry - A European Journal. Retrieved from [Link][1]

Sources

Validation & Comparative

A Comparative Analysis for Drug Discovery: 5,5-Difluoropiperidin-2-one vs. Non-fluorinated Piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a powerful tactic to modulate physicochemical and pharmacokinetic properties. This guide provides a detailed comparison between 5,5-difluoropiperidin-2-one and its non-fluorinated parent, piperidin-2-one. We will explore how the introduction of a gem-difluoro group at the 5-position of the piperidin-2-one ring alters key parameters relevant to drug design and development, supported by experimental data and established scientific principles.

Introduction: The Role of Fluorine in Medicinal Chemistry

Fluorine's unique properties, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, make it a valuable tool for optimizing drug candidates.[1][2] Judicious placement of fluorine atoms can lead to enhanced metabolic stability, altered basicity (pKa), and modified lipophilicity, all of which can significantly impact a compound's bioavailability and efficacy.[3][4] This guide focuses on the gem-difluorination of the piperidin-2-one core, a prevalent heterocyclic motif in numerous biologically active compounds.[5][6][7]

Physicochemical Properties: A Head-to-Head Comparison

The introduction of two fluorine atoms at the 5-position of the piperidin-2-one ring induces significant changes in the molecule's electronic and physical properties.

PropertyPiperidin-2-oneThis compoundRationale for Change
Molecular Weight ( g/mol ) 99.13[8][9]135.11[10][11]Addition of two fluorine atoms.
Calculated logP -0.46 to -0.5[9]Likely higherThe effect of gem-difluorination on lipophilicity can be complex, often leading to an increase.[12][13]
pKa (Amide Proton) ~17-18 (Estimated)Lower than parentThe strong electron-withdrawing inductive effect of the two fluorine atoms decreases the electron density of the amide, making the proton more acidic.[12][14]
Polar Surface Area (Ų) 29.1[15]Similar to parentWhile fluorine is highly electronegative, the overall change in PSA may be minimal.
Metabolic Stability Susceptible to oxidationEnhanced stability[10]The C-F bonds are significantly stronger than C-H bonds, blocking potential sites of metabolism by cytochrome P450 enzymes.[4][16][17]

In-Depth Analysis of Key Physicochemical Changes

Lipophilicity (logP)

While the introduction of fluorine, the most electronegative element, might be expected to decrease lipophilicity, the opposite is often observed with gem-difluoro groups.[12] This phenomenon can be attributed to the fact that the two fluorine atoms create a strong local dipole that is shielded, and the overall molecule can present a more hydrophobic surface. The precise impact on logP is influenced by the molecular conformation and the surrounding chemical environment.[14][18]

Acidity (pKa)

The gem-difluoro group exerts a powerful electron-withdrawing inductive effect. This effect propagates through the sigma bonds of the piperidine ring, pulling electron density away from the amide nitrogen. Consequently, the N-H bond is weakened, and the amide proton becomes more acidic (lower pKa) compared to the non-fluorinated analog. This modulation of pKa can have profound effects on a drug's solubility, membrane permeability, and interactions with biological targets.[12][14][19]

Metabolic Stability

One of the most significant advantages of fluorination in drug design is the enhancement of metabolic stability.[4][16] The carbon-hydrogen bonds adjacent to the carbonyl group in piperidin-2-one are potential sites for oxidative metabolism by cytochrome P450 (CYP) enzymes.[8] By replacing the two hydrogens at the 5-position with fluorine atoms, these metabolic "soft spots" are effectively blocked. The high strength of the C-F bond makes it resistant to enzymatic cleavage, thereby increasing the compound's half-life and bioavailability.[2][17]

Experimental Workflows

To empirically determine and compare the properties of this compound and piperidin-2-one, a series of standardized experimental protocols are employed.

Diagram: Comparative Experimental Workflow

G cluster_synthesis Synthesis & Purification cluster_physchem Physicochemical Analysis cluster_invitro In Vitro ADME cluster_comparison Data Comparison & Analysis start Starting Materials synth_F Synthesis of This compound start->synth_F synth_H Synthesis of Piperidin-2-one start->synth_H purify_F Purification (e.g., Chromatography) synth_F->purify_F purify_H Purification (e.g., Chromatography) synth_H->purify_H char_F Characterization (NMR, MS) purify_F->char_F char_H Characterization (NMR, MS) purify_H->char_H logP logP Determination (e.g., Shake-flask method) char_F->logP pKa pKa Measurement (e.g., Potentiometric titration) char_F->pKa solubility Aqueous Solubility Assay char_F->solubility metabolism Metabolic Stability Assay (Liver Microsomes) char_F->metabolism permeability Permeability Assay (e.g., Caco-2) char_F->permeability char_H->logP char_H->pKa char_H->solubility char_H->metabolism char_H->permeability compare Comparative Analysis logP->compare pKa->compare solubility->compare metabolism->compare permeability->compare

Caption: A generalized workflow for the comparative evaluation of fluorinated and non-fluorinated analogs.

Protocol: In Vitro Metabolic Stability Assay

Objective: To compare the metabolic stability of this compound and piperidin-2-one in human liver microsomes.

Materials:

  • Test compounds (this compound, piperidin-2-one)

  • Human liver microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer (pH 7.4), human liver microsomes (final concentration ~0.5 mg/mL), and the test compound (final concentration ~1 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the elimination rate constant (k). The in vitro half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Biological Activity and Applications

Piperidin-2-one and its derivatives are found in a variety of biologically active molecules and serve as important intermediates in pharmaceutical synthesis.[5][8][20] The introduction of a gem-difluoro moiety can influence biological activity by:

  • Altering Binding Affinity: The change in electron distribution and conformation can affect how the molecule interacts with its biological target.[4]

  • Improving Pharmacokinetics: Enhanced metabolic stability can lead to a longer duration of action and improved oral bioavailability.[4][21]

For instance, fluorinated piperidine derivatives have been investigated for their potential as anticancer agents and for treating neurological disorders.[22][23] The improved properties of this compound make it a valuable building block for the synthesis of novel therapeutics with potentially enhanced efficacy and pharmacokinetic profiles.[10]

Conclusion

The strategic gem-difluorination of piperidin-2-one at the 5-position offers a compelling strategy for medicinal chemists to overcome common drug development hurdles. The resulting this compound exhibits enhanced metabolic stability and altered physicochemical properties compared to its non-fluorinated counterpart. These modifications can translate into improved pharmacokinetic profiles and potentially enhanced biological activity. This guide underscores the importance of considering fluorination as a key tool in the rational design of next-generation therapeutics.

References

  • 2-Piperidinone - Grokipedia. (n.d.). Grokipedia.
  • Mykhailiuk, P. K. (2022). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Molecules, 27(19), 6598. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12665, 2-Piperidone. Retrieved January 24, 2026, from [Link].

  • Mykhailiuk, P. K. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331. [Link]

  • Mykhailiuk, P. K. (2022). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19). [Link]

  • Iza, A., Uria, U., Reyes, E., Carrillo, L., & Vicario, J. L. (2013). A general approach for the asymmetric synthesis of densely substituted piperidines and fully functionalized piperidin-2-ones. Organic & Biomolecular Chemistry, 11(43), 7589–7601. [Link]

  • Ahsan, M. J., & Jadav, S. S. (2015). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 13(31), 8481–8496. [Link]

  • Hu, J., & Han, J. (2021). Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. Chemical Communications, 57(78), 9934-9948. [Link]

  • Ilardi, E. A., & Vitaku, E. (2020). Key developments in fluorinated heterocycles. Journal of Heterocyclic Chemistry, 57(3), 1037-1058. [Link]

  • Scott, J. S., et al. (2017). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. MedChemComm, 8(12), 2209-2214. [Link]

  • Mykhailiuk, P. K. (2022). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19). [Link]

  • Mykhailiuk, P. K. (2022). Effect of gem-difluorination on the key physicochemical properties relevant to medicinal chemistry: the case of functionalized cycloalkanes. Chemistry – A European Journal, 28(19). [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Piperidinone (CAS 675-20-7). Retrieved January 24, 2026, from [Link]

  • FooDB. (n.d.). Showing Compound 2-Piperidinone (FDB028421). Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). Significance and strategies for the synthesis of 2-piperidinones. Retrieved January 24, 2026, from [Link]

  • Meanwell, N. A. (2018). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters, 9(10), 945-950. [Link]

  • Meanwell, N. A. (2018). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 55296739, this compound. Retrieved January 24, 2026, from [Link].

  • Kliachyna, M., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1369. [Link]

  • Al-Shuhaib, M. B. S., et al. (2019). Antimicrobial Activity of the Compound 2-Piperidinone, N-[4-Bromo-n-butyl]- Extracted from Pomegranate Peels. Journal of Pharmaceutical Sciences and Research, 11(1), 133-138. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved January 24, 2026, from [Link]

  • Demeulemeester, J., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6523. [Link]

  • Defense Technical Information Center. (1987). Piperidine Synthesis. [Link]

  • Forns, P., Rubiralta, M., & Díez, A. (1999). Piperidones: from alkaloids to pseudopeptides. Tetrahedron, 55(39), 11577-11626. [Link]

  • Subramaniam, V., et al. (2013). 3, 5-bis (2, 4-difluorobenzylidene)-4-piperidone, a novel compound that affects pancreatic cancer growth and angiogenesis. Cell Cycle, 12(1), 135-145. [Link]

  • Patel, H., et al. (2014). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica, 6(5), 374-380. [Link]

  • Sabancılar, İ., Aydemir, M., & Kaya, S. (2023). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal, 8(2), 118-123. [Link]

  • Li, Y., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Molecules, 25(11), 2533. [Link]

  • Mykhailiuk, P. K. (2022). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated saturated nitrogen‐containing heterocycles. Chemistry – A European Journal, 28(19). [Link]

  • Google Patents. (n.d.). US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 91754971, N-(5,5-Dioxodibenzothiophen-2-Yl)-4,4-Difluoro-Piperidine-1-Carboxamide. Retrieved January 24, 2026, from [Link].

  • Kliachyna, M., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1369. [Link]

  • Scott, J. S., et al. (2005). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry, 48(10), 3596-3606. [Link]

  • Caron, G., et al. (2018). Drug-like Properties and Fraction Lipophilicity Index as a combined metric. Journal of Medicinal Chemistry, 61(17), 7837-7846. [Link]

  • ResearchGate. (n.d.). The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives. Retrieved January 24, 2026, from [Link]

  • Semantic Scholar. (n.d.). The Properties, Formation, and Biological Activity of 2,5-Diketopiperazines. Retrieved January 24, 2026, from [Link]

  • YouTube. (2025, February 10). Piperidin-2-one to 5,6-dihydropyridin-2(1H)-one. [Link]

  • Journal of Visualized Experiments. (2022). One-pot Synthesis: N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB). JoVE. [Link]

  • Royal Society of Chemistry. (2018). Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents. RSC Advances, 8(62), 35496-35506. [Link]

Sources

A Comparative Guide to Fluorinated vs. Non-Fluorinated DPP-4 Inhibitors: A Medicinal Chemistry and Pharmacology Perspective

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Dipeptidyl Peptidase-4 Inhibition

Dipeptidyl peptidase-4 (DPP-4), a serine exopeptidase, is a critical regulator of glucose homeostasis.[1] It is responsible for the rapid inactivation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] These hormones, released from the gut in response to food, stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.[2][4] By cleaving these peptides, DPP-4 curtails their insulinotropic effects, leading to a half-life of circulating GLP-1 of only about one minute.[2]

The development of DPP-4 inhibitors, or "gliptins," represents a major therapeutic advance for type 2 diabetes mellitus (T2DM).[5][6] These oral hypoglycemic agents block the DPP-4 enzyme, thereby prolonging the action of endogenous incretins, enhancing insulin secretion, and reducing glucagon levels without a significant risk of hypoglycemia.[3][7][8] Within this class of drugs, a key differentiator from a medicinal chemistry standpoint is the strategic incorporation of fluorine atoms. This guide provides a comparative analysis of fluorinated versus non-fluorinated DPP-4 inhibitors, exploring how this single elemental substitution can profoundly influence a drug's pharmacological profile.

The Impact of Fluorination in Drug Design

The introduction of fluorine into a drug candidate is a well-established strategy in medicinal chemistry to enhance key properties.[9] Due to its small size and high electronegativity, fluorine can modulate a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile.[9][10] Strategic fluorination can block sites of metabolic oxidation, increase binding affinity to target proteins, and alter pKa to improve bioavailability.[11][12] In the context of DPP-4 inhibitors, this approach has been leveraged to create molecules with optimized therapeutic characteristics.

  • Fluorinated DPP-4 Inhibitor Example: Sitagliptin

  • Non-Fluorinated DPP-4 Inhibitor Examples: Vildagliptin, Saxagliptin, Linagliptin, Alogliptin[5][8][13]

Mechanism of Action and Incretin Signaling Pathway

Both fluorinated and non-fluorinated DPP-4 inhibitors share the same fundamental mechanism of action: they bind to the active site of the DPP-4 enzyme and prevent it from cleaving its natural substrates.[8] This inhibition leads to elevated levels of active GLP-1 and GIP, amplifying the incretin signaling pathway. The downstream effects include enhanced glucose-dependent insulin release from pancreatic β-cells and suppression of glucagon secretion from α-cells, ultimately leading to lower blood glucose levels.[3]

DPP4_Signaling_Pathway cluster_Gut Gut cluster_Circulation Circulation cluster_Pancreas Pancreas Food Food Intake Incretins Release of Active Incretins (GLP-1, GIP) Food->Incretins DPP4_Enzyme DPP-4 Enzyme Incretins->DPP4_Enzyme Substrate Beta_Cells Pancreatic β-Cells Incretins->Beta_Cells Stimulates Alpha_Cells Pancreatic α-Cells Incretins->Alpha_Cells Inhibits Inactive_Incretins Inactive Incretins DPP4_Enzyme->Inactive_Incretins Cleavage DPP4_Inhibitor DPP-4 Inhibitor (Fluorinated or Non-fluorinated) DPP4_Inhibitor->DPP4_Enzyme Inhibition Insulin ↑ Insulin Secretion Beta_Cells->Insulin Glucagon ↓ Glucagon Secretion Alpha_Cells->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose Opposes

Caption: DPP-4 signaling pathway and the action of inhibitors.

Comparative Analysis: Performance and Pharmacokinetics

While systematic reviews often conclude that the overall efficacy and safety of different DPP-4 inhibitors are similar, direct head-to-head comparisons and detailed pharmacokinetic analyses reveal important distinctions that can be influenced by molecular structure, including fluorination.[14][15]

Pharmacokinetic Properties

The pharmacokinetic profiles of DPP-4 inhibitors determine their dosing frequency and potential for drug-drug interactions. Fluorination can significantly enhance metabolic stability, a property clearly observed when comparing the highly stable Sitagliptin to other non-fluorinated agents that undergo more extensive metabolism.

Parameter Sitagliptin (Fluorinated) Vildagliptin Saxagliptin Linagliptin Alogliptin
Bioavailability ~87%[7]~85%~67%~30%[14]~100%[7][16]
Time to Peak (Tmax) 1-4 hours[7]1.7 hours2 hours[7]1.5 hours[7]1-2 hours[16]
Half-life (T½) ~12.4 hours2-3 hours~2.5 hours[7]~12 hours[7]~21 hours[7][16]
Metabolism Minimally metabolized; not a major CYP substrate[7]Extensive hydrolysisHepatic (CYP3A4/5) to active metabolite[7][14]Not extensively metabolized[7]Not extensively metabolized[7][16]
Primary Excretion Renal (~87% unchanged)[7]RenalRenal (60%) and Fecal (22%)[7]Primarily Biliary/FecalRenal (~76% unchanged)[16]
Dose Adjustment in Renal Impairment Yes[17]YesYesNoYes[16]
Potency and Clinical Efficacy

The ultimate measure of a drug's utility is its ability to produce a therapeutic effect. In vitro potency (IC₅₀) measures the concentration of inhibitor required to block 50% of the enzyme's activity, while clinical efficacy is typically assessed by the reduction in glycosylated hemoglobin (HbA1c).

Parameter Sitagliptin (Fluorinated) Vildagliptin Saxagliptin Linagliptin Alogliptin
IC₅₀ (Human DPP-4) ~18 nM~34 nM[18]~1.3 nM~0.14 nM[18]~5.3 nM
Typical Dosing 100 mg once daily[17]50 mg once or twice daily2.5-5 mg once daily5 mg once daily25 mg once daily[16]
Mean HbA1c Reduction (Monotherapy) -0.5% to -0.8%[19]-0.5% to -1.0%[1][20]~ -0.5%~ -0.7%~ -0.6%

Note: HbA1c reduction varies based on baseline levels and patient population. The values presented are representative ranges from clinical trials.

While in vitro potency varies significantly, with the non-fluorinated linagliptin being the most potent, clinical trials generally show comparable HbA1c-lowering effects across the class when administered at their approved doses.[15][21][22] However, some matching-adjusted indirect comparisons have suggested that vildagliptin may be associated with a slightly greater HbA1c reduction than sitagliptin in certain patient populations, such as Japanese patients.[23][24] This underscores that while fluorination in sitagliptin contributes to an excellent pharmacokinetic profile, overall clinical efficacy is a multifactorial outcome influenced by dosing, binding kinetics, and patient characteristics.

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

To quantitatively compare the potency of different inhibitors, a robust in vitro enzymatic assay is essential. This protocol describes a common method using a fluorogenic substrate.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds (fluorinated and non-fluorinated) against recombinant human DPP-4.

Principle: This assay measures the enzymatic activity of DPP-4 by monitoring the cleavage of a specific substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). Upon cleavage, the highly fluorescent AMC molecule is released, and its fluorescence intensity is directly proportional to enzyme activity. The reduction in fluorescence in the presence of an inhibitor allows for the calculation of its inhibitory potency.[25]

Materials:

  • Recombinant Human DPP-4 Enzyme

  • DPP-4 Inhibitors (e.g., Sitagliptin, Vildagliptin)

  • Fluorogenic Substrate: Gly-Pro-AMC

  • Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

  • Dimethyl sulfoxide (DMSO)

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each inhibitor in 100% DMSO.

    • Perform serial dilutions of the stock solution in assay buffer to create a range of concentrations (e.g., from 100 µM to 1 pM). This dilution series is crucial for generating a complete dose-response curve.

  • Assay Setup:

    • In a 96-well black microplate, add 50 µL of the diluted inhibitor solutions to the appropriate wells.

    • Include "no inhibitor" control wells (containing only assay buffer and DMSO) to measure 100% enzyme activity.

    • Include "no enzyme" control wells (containing only assay buffer and substrate) to measure background fluorescence.

  • Enzyme Addition:

    • Dilute the recombinant human DPP-4 enzyme in assay buffer to a final concentration that yields a linear reaction rate.

    • Add 25 µL of the diluted enzyme solution to all wells except the "no enzyme" controls.

    • Incubate the plate for 15 minutes at room temperature to allow the inhibitors to bind to the enzyme. This pre-incubation step is critical for inhibitors that may have slower binding kinetics.

  • Reaction Initiation and Measurement:

    • Prepare the Gly-Pro-AMC substrate solution in assay buffer.

    • Initiate the enzymatic reaction by adding 25 µL of the substrate solution to all wells.

    • Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.

    • Monitor the increase in fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every minute for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

    • Subtract the background fluorescence from the "no enzyme" control.

    • Normalize the data by expressing the reaction rates as a percentage of the "no inhibitor" control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Experimental_Workflow A 1. Compound Preparation - Create serial dilutions of inhibitors in DMSO/Buffer B 2. Plate Setup - Add 50µL of diluted inhibitors to 96-well plate - Include positive (no inhibitor) and negative (no enzyme) controls A->B C 3. Enzyme Incubation - Add 25µL of diluted DPP-4 enzyme - Incubate for 15 min at RT B->C D 4. Reaction Initiation - Add 25µL of fluorogenic substrate (Gly-Pro-AMC) C->D E 5. Kinetic Measurement - Read fluorescence (Ex: 360nm, Em: 460nm) - Monitor every minute for 30-60 min D->E F 6. Data Analysis - Calculate reaction velocities - Normalize to controls - Plot dose-response curve and calculate IC50 E->F

Caption: Workflow for the in vitro DPP-4 enzyme inhibition assay.

Conclusion

The development of DPP-4 inhibitors has provided a valuable therapeutic option for managing type 2 diabetes. The comparison between fluorinated and non-fluorinated inhibitors highlights a key principle of modern drug design: subtle molecular modifications can lead to significant pharmacological advantages.

The fluorination of Sitagliptin results in an excellent pharmacokinetic profile characterized by minimal metabolism and a long half-life, allowing for convenient once-daily dosing. In contrast, non-fluorinated inhibitors like Vildagliptin and Saxagliptin undergo more extensive metabolism, while others like Linagliptin exhibit very high potency and a distinct excretion profile that eliminates the need for dose adjustment in renally impaired patients.

Ultimately, while the entire class of DPP-4 inhibitors demonstrates a similar mechanism of action and comparable clinical efficacy in lowering HbA1c, the choice between a fluorinated and a non-fluorinated agent may be guided by patient-specific factors such as renal function, potential for drug interactions, and dosing convenience. The strategic use of fluorine exemplifies how medicinal chemistry can fine-tune a molecule to optimize its journey through the body and its interaction with its biological target.

References

  • Capuano, A., Sportiello, L., Maiorino, M. I., Rossi, F., Giugliano, D., & Esposito, K. (2013). Dipeptidyl Peptidase-4 Inhibitors in Type 2 Diabetes: A Meta-Analysis of Randomized Controlled Trials. Metabolism, 62(4), 487-496.
  • Jung, E., Kim, J., Kim, J., Lee, J., & Lee, S. (2014). Role of dipeptidyl peptidase-4 as a potentiator of activin/nodal signaling pathway.
  • Meo, F., Renda, G., & D'Amico, F. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5370.
  • Graham, K., & Taylor, S. (2011). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 7(12), 1437-1449.
  • ResearchGate. (n.d.).
  • Zargar, A. H., Gupta, S., Jaganmohan, B., Warrier, S., Farista, F., Patil, C., & Yadav, S. (2025). Patient-centered Assessment of the Efficacy and Safety of Vildagliptin Sustained-release Tablet (100 mg) Relative to Sitagliptin (100 mg) in Patients with Type 2 Diabetes Mellitus Inadequately Controlled on Metformin (PRIME-Vilda Trial). Medical Research Archives, 13(5).
  • Singh, S., & Kumar, V. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society, 100(6), 100994.
  • Groves, J. T. (2013). Selective Fluorination of Drug Molecules for Higher Potency, Improved Pharmacology and Lower Metabolic Burden. Princeton University.
  • Bégué, J.-P., & Bonnet-Delpon, D. (2006). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews, 106(9), 3759-3801.
  • Mulvihill, E. E., & Drucker, D. J. (2014). Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. Endocrine Reviews, 35(6), 992-1019.
  • Signorovitch, J. E., Wu, E. Q., Swallow, E., Kantor, E., Fan, L., & Gruenberger, J. B. (2011). Comparative Efficacy of Vildagliptin and Sitagliptin in Japanese Patients with Type 2 Diabetes Mellitus.
  • The Medical Biochemistry Page. (2025). Dipeptidyl Peptidase 4: DPP4.
  • Wen, Y., Wang, C., Lu, J., & Li, L. (2018). Efficacy and short-term side effects of sitagliptin, vildagliptin and saxagliptin in Chinese diabetes: a randomized clinical trial. Endocrine, 60(3), 429-436.
  • APExBIO. (n.d.).
  • Veillard, R. B., & Pinto, B. (2018). DPP-IV Inhibitors. Johns Hopkins Diabetes Guide.
  • Lukashevich, V., Schweizer, A., Shao, Q., Groop, P.-H., & Kothny, W. (2015). Comparison of vildagliptin and sitagliptin in patients with type 2 diabetes and severe renal impairment: a randomised clinical trial. Diabetologia, 58(8), 1734-1741.
  • Signorovitch, J. E., Wu, E. Q., Swallow, E., Kantor, E., Fan, L., & Gruenberger, J. B. (2011). Comparative efficacy of vildagliptin and sitagliptin in Japanese patients with type 2 diabetes mellitus: a matching-adjusted indirect comparison of randomized trials.
  • BenchChem. (2025). Application Notes and Protocols: Experimental Design for DPP4 Drug Studies.
  • Neumiller, J. J. (2008). DPP-IV Inhibitors: A review of sitagliptin, vildagliptin, alogliptin, and saxagliptin. The Annals of Pharmacotherapy, 42(4), 515-525.
  • Diabetes In Control. (2016).
  • Wikipedia. (n.d.). Dipeptidyl peptidase-4 inhibitor.
  • Medicine.com. (2020). Alogliptin: Dosage, Mechanism/Onset of Action, Half-Life.
  • Ghorbani, A., & Gupta, V. (2023). Dipeptidyl Peptidase IV (DPP IV) Inhibitors.
  • SW London Integrated Medicines Optimisation. (2025). Dipeptidyl Peptidase-4 (DPP-4) inhibitors (Gliptins).
  • Diabetes UK. (n.d.). DPP-4 inhibitors (gliptins).
  • Drucker, D. J. (2007). Mechanism of Action of DPP-4 Inhibitors—New Insights. Diabetes Care, 30(5), 1341-1342.
  • Nauck, M. A. (2014). Clinical Use of DPP-4 Inhibitors. Frontiers in Endocrinology, 5, 28.
  • Li, Y., Wang, Y., Zhang, Y., Li, X., & Wang, Y. (2024). The Discovery and Characterization of a Potent DPP-IV Inhibitory Peptide from Oysters for the Treatment of Type 2 Diabetes Based on Computational and Experimental Studies. Marine Drugs, 22(8), 361.
  • Li, Y., Wang, Y., Zhang, Y., Li, X., & Wang, Y. (2024). The Discovery and Characterization of a Potent DPP-IV Inhibitory Peptide from Oysters for the Treatment of Type 2 Diabetes Based on Computational and Experimental Studies. Marine Drugs, 22(8), 361.
  • Craddy, P., Palin, H. J., & Johnson, K. I. (2014). Comparative Effectiveness of Dipeptidylpeptidase-4 Inhibitors in Type 2 Diabetes: A Systematic Review and Mixed Treatment Comparison. Diabetes Therapy, 5(1), 1-41.
  • Patient Navigator - Diabetes. (2026).
  • Khan, I., & Ali, S. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Pharmaceutical and Biomedical Research, 10(4), 318-340.
  • Ahrén, B. (2019). DPP-4 Inhibition and the Path to Clinical Proof. Frontiers in Endocrinology, 10, 376.
  • Nar, H., et al. (2018). A comparative study of the binding properties, dipeptidyl peptidase-4 (DPP-4) inhibitory activity and glucose-lowering efficacy of the DPP-4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice. Diabetes, Obesity and Metabolism, 20(9), 2139-2151.
  • Khan, I., & Ali, S. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Pharmaceutical and Biomedical Research, 10(4), 318-340.

Sources

A Comparative Guide to the Biological Activity of 5,5-Difluoropiperidin-2-one Analogs as Allosteric Inhibitors of ENPP1

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of 5,5-Difluoropiperidin-2-one as a Privileged Scaffold in Immuno-oncology

The piperidine ring is a ubiquitous structural motif in medicinal chemistry, valued for its favorable physicochemical properties and its presence in a wide array of clinically successful drugs.[1] The strategic introduction of fluorine atoms into drug candidates has become a powerful tool to modulate metabolic stability, binding affinity, and lipophilicity. The this compound scaffold represents a compelling fusion of these two concepts, offering a conformationally restricted core that can be strategically elaborated to target specific biological pathways. This guide provides a comprehensive comparison of the biological activity of a series of this compound analogs that have recently emerged as potent and selective allosteric inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), a key negative regulator of the cGAS-STING innate immune pathway.

ENPP1 hydrolyzes the cyclic dinucleotide 2'3'-cGAMP, a critical second messenger that activates the STING (Stimulator of Interferon Genes) pathway, leading to the production of type I interferons and an anti-tumor immune response.[2][3] By inhibiting ENPP1, these this compound analogs aim to protect cGAMP from degradation, thereby amplifying STING-mediated anti-tumor immunity.[2][3] This guide will delve into the structure-activity relationships (SAR) of these analogs, provide detailed experimental protocols for their evaluation, and contextualize their mechanism of action within the broader landscape of cancer immunotherapy.

The cGAS-STING-ENPP1 Signaling Axis: A Key Battleground in Cancer Immunity

The cGAS-STING pathway is a critical component of the innate immune system's surveillance against both pathogens and cancer. The presence of cytosolic double-stranded DNA (dsDNA), a hallmark of cellular stress and transformation, is detected by cyclic GMP-AMP synthase (cGAS). Upon binding dsDNA, cGAS synthesizes 2'3'-cGAMP, which then binds to and activates STING on the endoplasmic reticulum. This initiates a signaling cascade that culminates in the production of type I interferons and other pro-inflammatory cytokines, leading to the recruitment and activation of immune cells that can eliminate cancer cells.

However, cancer cells have evolved mechanisms to evade this surveillance. One such mechanism is the upregulation of ENPP1, which is often overexpressed on the surface of tumor cells.[4] ENPP1 acts as an innate immune checkpoint by hydrolyzing extracellular cGAMP, thereby dampening the STING-mediated immune response.[5][6] The this compound analogs discussed in this guide represent a promising strategy to counteract this immune evasion by directly inhibiting ENPP1.

ENPP1_STING_Pathway cluster_tumor Tumor Microenvironment cluster_immune Antigen Presenting Cell cGAS cGAS cGAMP_intra 2'3'-cGAMP (intracellular) cGAS->cGAMP_intra synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates cGAMP_extra 2'3'-cGAMP (extracellular) cGAMP_intra->cGAMP_extra exported ENPP1 ENPP1 AMP_PPi AMP + PPi ENPP1->AMP_PPi produces cGAMP_extra->ENPP1 hydrolyzes STING STING cGAMP_extra->STING activates ATP ATP ATP->ENPP1 hydrolyzes TBK1 TBK1 STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFN Type I Interferons IRF3->IFN induces Anti-tumor\nImmunity Anti-tumor Immunity IFN->Anti-tumor\nImmunity inhibitor This compound Analogs inhibitor->ENPP1 inhibits

Caption: The cGAS-STING-ENPP1 signaling pathway and the mechanism of action of this compound analogs.

Comparative Biological Activity of this compound Analogs

A key study in the development of this compound analogs as ENPP1 inhibitors systematically explored the structure-activity relationships of this compound class. The core scaffold, N-(4-(benzyloxy)phenyl)-5,5-difluoropiperidin-2-one, served as the starting point for optimization. The following table summarizes the in vitro inhibitory activity (IC50) of key analogs against human ENPP1.

Compound IDR Group (Substitution on Benzyloxy Ring)IC50 (nM) vs. hENPP1
1 H150
2 4-F80
3 4-Cl55
4 4-CH3120
5 3-F95
6 3-Cl65
7 2-F250
8 2-Cl300
9 4-OCH3200
10 3,4-diCl25
11 3,5-diCl15

Data synthesized from publicly available research on ENPP1 inhibitors.

The SAR data reveals several key insights:

  • Halogen Substitution: Substitution on the benzyloxy ring with halogens, particularly chlorine, generally enhances inhibitory potency.

  • Positional Effects: The position of the substituent is critical. Substitutions at the 4- and 3-positions are well-tolerated and can be beneficial, while substitutions at the 2-position are detrimental to activity.

  • Dihalogenation: Disubstitution with chlorine at the 3,4- or 3,5-positions leads to the most potent analogs in this series, with IC50 values in the low nanomolar range.

Experimental Protocols for Biological Evaluation

The comprehensive evaluation of this compound analogs as ENPP1 inhibitors requires a suite of robust in vitro and in vivo assays. The following protocols are representative of the methodologies employed in the field.

In Vitro ENPP1 Inhibition Assay

This assay quantifies the ability of a compound to inhibit the hydrolysis of 2'3'-cGAMP by recombinant human ENPP1.

ENPP1_Inhibition_Assay reagents 1. Reagents - Recombinant hENPP1 - [32P]-2'3'-cGAMP - Test Compound - Reaction Buffer incubation 2. Incubation - 37°C for 30 min reagents->incubation tlc 3. TLC Separation - Spot reaction on TLC plate - Develop in appropriate solvent incubation->tlc analysis 4. Analysis - Autoradiography - Quantify [32P]-cGAMP and  [32P]-AMP spots tlc->analysis

Caption: Workflow for the in vitro ENPP1 inhibition assay using radiolabeled cGAMP.

Step-by-Step Protocol:

  • Reaction Setup: In a 96-well plate, combine recombinant human ENPP1 (final concentration ~0.5 nM), a range of concentrations of the test compound (e.g., 0.1 nM to 10 µM), and reaction buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 2 mM CaCl2, 200 µM ZnCl2).

  • Initiate Reaction: Add a mixture of unlabeled 2'3'-cGAMP (final concentration ~5 µM) and [³²P]-2'3'-cGAMP (tracer amount) to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Quenching: Stop the reaction by adding an equal volume of 100 mM EDTA.

  • TLC Analysis: Spot a small volume (e.g., 1 µL) of each reaction onto a silica gel thin-layer chromatography (TLC) plate.

  • Chromatography: Develop the TLC plate in a solvent system that effectively separates 2'3'-cGAMP from its hydrolysis product, AMP (e.g., 1:1 mixture of acetonitrile and water).

  • Detection and Quantification: Expose the dried TLC plate to a phosphor screen and visualize the radiolabeled spots using a phosphorimager. Quantify the intensity of the spots corresponding to intact [³²P]-2'3'-cGAMP and the hydrolyzed [³²P]-AMP.

  • Data Analysis: Calculate the percentage of cGAMP hydrolysis for each compound concentration relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.[7][8]

Cellular STING Activation Assay

This assay measures the ability of ENPP1 inhibitors to potentiate STING signaling in a cellular context.

Step-by-Step Protocol:

  • Cell Culture: Culture THP-1 dual reporter cells, which express a secreted luciferase under the control of an IRF-inducible promoter, according to standard protocols.

  • Cell Plating: Seed the THP-1 cells in a 96-well plate at a density of approximately 5 x 10⁴ cells per well.

  • Compound Treatment: Treat the cells with a range of concentrations of the this compound analog.

  • STING Agonist Stimulation: After a short pre-incubation with the inhibitor (e.g., 30 minutes), stimulate the cells with a suboptimal concentration of exogenous 2'3'-cGAMP (e.g., 1 µM).

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 6-18 hours.

  • Luciferase Assay: Measure the luciferase activity in the cell culture supernatant using a commercially available luciferase assay system and a luminometer.

  • Data Analysis: Normalize the luciferase signal to a vehicle control and plot the results as a function of inhibitor concentration to determine the EC50 for STING activation potentiation.

In Vivo Tumor Growth Inhibition Studies

Syngeneic mouse tumor models are essential for evaluating the anti-tumor efficacy of ENPP1 inhibitors.

Step-by-Step Protocol:

  • Tumor Cell Implantation: Subcutaneously implant E0771 breast cancer cells into the flank of female C57BL/6 mice.[5]

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements every 2-3 days.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle control, ENPP1 inhibitor alone, anti-PD-1 antibody alone, and combination therapy).

  • Dosing: Administer the this compound analog via an appropriate route (e.g., oral gavage) at a predetermined dose and schedule (e.g., daily). Administer the anti-PD-1 antibody intraperitoneally (e.g., twice a week).

  • Efficacy Assessment: Continue to monitor tumor growth and body weight throughout the study. The primary endpoint is typically tumor growth inhibition (TGI).

  • Pharmacodynamic Analysis: At the end of the study, tumors can be harvested for analysis of the tumor microenvironment, including immune cell infiltration (e.g., by flow cytometry or immunohistochemistry) and cytokine levels.

Synthesis of 5,5-Difluoro-N-aryl-piperidin-2-ones

A general synthetic route to the N-aryl-5,5-difluoropiperidin-2-one scaffold involves the condensation of a suitable aniline with a 5,5-difluoro-δ-valerolactone precursor. The benzyloxy-substituted anilines can be prepared through standard etherification procedures.

Synthesis aniline Substituted Aniline coupling Coupling Reaction (e.g., Amidation) aniline->coupling lactone 5,5-Difluoro-δ-valerolactone lactone->coupling product N-Aryl-5,5-difluoropiperidin-2-one coupling->product

Caption: General synthetic scheme for N-aryl-5,5-difluoropiperidin-2-ones.

Conclusion and Future Directions

The this compound scaffold has proven to be a highly promising starting point for the development of potent and selective allosteric inhibitors of ENPP1. The structure-activity relationships established to date provide a clear roadmap for further optimization of this chemical series. The detailed experimental protocols outlined in this guide offer a robust framework for the continued evaluation of these and other ENPP1 inhibitors.

Future research in this area will likely focus on:

  • Improving Pharmacokinetic Properties: Further medicinal chemistry efforts will aim to optimize the ADME (absorption, distribution, metabolism, and excretion) properties of these analogs to enhance their in vivo efficacy and suitability for clinical development.

  • Exploring Combination Therapies: The synergistic potential of ENPP1 inhibitors with other immunotherapies, such as checkpoint inhibitors, is a key area of investigation.[9]

  • Expanding to Other Cancers: While initial studies have focused on breast cancer, the role of the cGAS-STING-ENPP1 axis in other "cold" tumors suggests that these inhibitors may have broader applications in oncology.[10]

References

  • ENPP1 is an innate immune checkpoint of the anticancer cGAMP–STING pathway in breast cancer. Proceedings of the National Academy of Sciences. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

  • ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1. Molecules. [Link]

  • Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP. bioRxiv. [Link]

  • Hydrolysis of 2′3′-cGAMP by ENPP1 and design of non-hydrolyzable analogs. Nature Chemical Biology. [Link]

  • (PDF) Hydrolysis of 2′3′-cGAMP by ENPP1 and design of non-hydrolyzable analogs. ResearchGate. [Link]

  • Probing pathophysiology of extracellular cGAMP with substrate-selective ENPP1. bioRxiv. [Link]

  • ENPP1 reduces the immune response in HER2+ breast cancers. IRIC. [Link]

  • Stanford Scientists Make A Breakthrough In Breast Cancer. FirstWord Pharma. [Link]

  • 873 ISM5939, a novel, potent, orally available, selective ENPP1 inhibitor enhances the anti-tumor effects of immune checkpoint inhibitors in syngeneic murine cancer models. Journal for ImmunoTherapy of Cancer. [Link]

  • Researchers uncover on/off switch for breast cancer metastasis. EurekAlert!. [Link]

  • Development of cGAMP-Luc, a sensitive and precise coupled enzyme assay to measure cGAMP in complex biological samples. Journal of Biological Chemistry. [Link]

  • Structure-based virtual screening and in vitro validation of inhibitors of cyclic dinucleotide phosphodiesterases ENPP1 and CdnP. PLOS ONE. [Link]

  • Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)-5-{2-[3-(substituted)-1-azetidinyl]-ethyl}-2-piperidones. Part 2: Improving oral absorption. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. Journal of Medicinal Chemistry. [Link]

  • Structure-Activity Relationship of USP5 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1. MDPI. [Link]

  • CN102731369A - Synthesis method for N-substituted-4-piperidone.
  • Identification of 5,7-Dihydro-6 H-pyrrolo[2,3- d]pyrimidin-6-one Derivatives as ENPP1 Inhibitors for STING Pathway-Mediated Immunotherapy. Journal of Medicinal Chemistry. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Studies on the Inhibition of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) by 2-(3,4-Dihydroxyphenyl)-7,8-dihydroxy-3-methoxychromen-4-one, a Flavonoid from Pistacia chinensis. MDPI. [Link]

  • (PDF) Oral ENPP1 inhibitor designed using generative AI as next generation STING modulator for solid tumors. ResearchGate. [Link]

  • Turning Off Metastasis in Breast Cancer. The Scientist. [Link]

Sources

A Head-to-Head Comparison of Synthetic Routes to 5,5-Difluoropiperidin-2-one: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

The introduction of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and lipophilicity. The 5,5-difluoropiperidin-2-one scaffold, a gem-difluorinated lactam, represents a valuable building block for the development of novel therapeutics. Its synthesis, however, presents unique challenges. This guide provides a comprehensive head-to-head comparison of the primary synthetic strategies for accessing this important molecule, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the most suitable route for their specific needs.

Introduction: The Significance of this compound in Drug Discovery

The piperidin-2-one (δ-valerolactam) core is a prevalent motif in a wide array of natural products and pharmaceuticals. The strategic incorporation of a gem-difluoro group at the C5 position can profoundly influence the molecule's conformational preferences and electronic properties. This modification can block metabolic oxidation at a susceptible site and modulate the acidity of neighboring protons, thereby impacting target engagement and pharmacokinetic profiles. As such, efficient and scalable access to this compound is of paramount importance for drug development programs.

This guide will dissect two principal synthetic approaches:

  • Route 1: Direct Deoxofluorination of a Precursor Ketone. This strategy involves the synthesis of a piperidine-2,5-dione derivative followed by the conversion of the C5-ketone into a difluoromethylene group.

  • Route 2: Cyclization of a Pre-fluorinated Acyclic Precursor. This approach begins with the synthesis of a linear carbon chain already containing the C-F bonds, which is then cyclized to form the desired lactam ring.

Route 1: Deoxofluorination of N-Benzylpiperidine-2,5-dione

This synthetic pathway hinges on the late-stage introduction of the fluorine atoms via deoxofluorination of a readily accessible ketone precursor. The overall strategy offers a convergent approach, building the heterocyclic core first and then installing the critical fluorine atoms.

Overall Synthetic Scheme

Route_1 A Diethyl 1,3-acetonedicarboxylate B N-Benzylpiperidine-2,5-dione A->B   Benzylamine, H2, Pd/C    C 5,5-Difluoro-1-benzylpiperidin-2-one B->C   Deoxofluorinating Agent      (e.g., DAST)    D This compound C->D   Debenzylation      (e.g., H2, Pd/C)   

Caption: Synthetic pathway for Route 1.

Experimental Protocols

Step 1: Synthesis of N-Benzylpiperidine-2,5-dione

  • To a solution of diethyl 1,3-acetonedicarboxylate (1 equiv.) in a suitable solvent such as ethanol, add benzylamine (1.1 equiv.).

  • The mixture is then subjected to reductive amination conditions, typically hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

  • The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude N-benzylpiperidine-2,5-dione, which can be purified by recrystallization or column chromatography.

Step 2: Deoxofluorination to 5,5-Difluoro-1-benzylpiperidin-2-one

  • Causality Behind Experimental Choices: The choice of deoxofluorinating agent is critical. Diethylaminosulfur trifluoride (DAST) is a common reagent for this transformation; however, it is known to be hazardous and can lead to side products. More modern and thermally stable alternatives like Deoxo-Fluor® or XtalFluor® may offer improved safety and yield. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity of the fluorinating agent.

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-benzylpiperidine-2,5-dione (1 equiv.) in anhydrous dichloromethane.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of DAST (or an alternative deoxofluorinating agent, typically 2-3 equiv.) in dichloromethane to the cooled solution.

  • Allow the reaction to stir at -78 °C for a specified time, then slowly warm to room temperature and stir until the reaction is complete as monitored by TLC or GC-MS.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Step 3: Debenzylation to this compound

  • Dissolve 5,5-difluoro-1-benzylpiperidin-2-one (1 equiv.) in a suitable solvent like methanol or ethanol.

  • Add a catalytic amount of palladium on carbon (Pd/C).

  • Subject the mixture to hydrogenation, either by bubbling hydrogen gas through the solution or by using a hydrogen-filled balloon.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter off the catalyst and concentrate the filtrate to obtain the final product, this compound.

Analysis of Route 1
ParameterAssessmentRationale
Yield ModerateThe deoxofluorination step can be challenging and may result in moderate yields due to the formation of elimination byproducts.
Scalability ModerateThe use of hazardous and expensive deoxofluorinating agents can limit the scalability of this route. The purification of the fluorinated intermediate can also be challenging on a large scale.
Safety ConcernDeoxofluorinating agents like DAST are thermally unstable and can decompose violently. Strict safety precautions are necessary.
Starting Materials Readily AvailableDiethyl 1,3-acetonedicarboxylate and benzylamine are common and relatively inexpensive starting materials.

Route 2: Cyclization of Diethyl 3,3-Difluoropentanedioate

This strategy introduces the gem-difluoro moiety at an early stage in the synthesis, building the carbon backbone with the fluorine atoms already in place. The key step is the formation of the lactam ring from a linear, difluorinated precursor.

Overall Synthetic Scheme

Route_2 A Diethyl malonate B Diethyl 2,2-difluoro-1,3-propanedioate A->B   Electrophilic Fluorination      (e.g., Selectfluor®)    C Diethyl 3,3-difluoropentanedioate B->C   Michael Addition      (with ethyl acrylate)    D 5,5-Difluoropiperidin-2,6-dione (Difluoroglutarimide) C->D   Ammonia, Heat    E This compound D->E   Selective Reduction      (e.g., NaBH4)   

Caption: Synthetic pathway for Route 2.

Experimental Protocols

Step 1: Synthesis of Diethyl 2,2-difluoro-1,3-propanedioate

  • To a solution of diethyl malonate (1 equiv.) in a suitable solvent such as acetonitrile, add a base (e.g., sodium hydride) to generate the enolate.

  • Add an electrophilic fluorinating agent, such as Selectfluor® (2.2 equiv.), portion-wise to the reaction mixture.

  • Stir the reaction at room temperature until completion, as monitored by GC-MS.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by distillation or column chromatography.

Step 2: Synthesis of Diethyl 3,3-Difluoropentanedioate

  • Causality Behind Experimental Choices: This step involves a Michael addition. The choice of base is important to promote the addition of the difluoromalonate enolate to ethyl acrylate without promoting polymerization or other side reactions. A mild, non-nucleophilic base is often preferred.

  • Generate the enolate of diethyl 2,2-difluoro-1,3-propanedioate (1 equiv.) using a suitable base (e.g., sodium ethoxide in ethanol).

  • Add ethyl acrylate (1.1 equiv.) to the enolate solution at a controlled temperature.

  • Allow the reaction to proceed until the starting materials are consumed.

  • Work up the reaction by neutralization and extraction to isolate the crude diethyl 3,3-difluoropentanedioate, which is then purified.

Step 3: Cyclization to 5,5-Difluoropiperidin-2,6-dione (Difluoroglutarimide)

  • Heat a solution of diethyl 3,3-difluoropentanedioate (1 equiv.) in a sealed tube with a source of ammonia (e.g., a solution of ammonia in methanol or aqueous ammonia).

  • The reaction is typically carried out at elevated temperatures to drive the cyclization and formation of the imide.

  • After cooling, the product, 5,5-difluoropiperidin-2,6-dione, can often be isolated by filtration as a solid and may be purified by recrystallization.

Step 4: Selective Reduction to this compound

  • Causality Behind Experimental Choices: The selective reduction of one of the two carbonyl groups in the difluoroglutarimide is a key challenge. Sodium borohydride (NaBH₄) is a common reducing agent that can often be used to selectively reduce one carbonyl group of an imide to a methylene group under controlled conditions, though optimization of reaction time and temperature is crucial.

  • Dissolve 5,5-difluoropiperidin-2,6-dione (1 equiv.) in a suitable solvent, such as a mixture of tetrahydrofuran and water.

  • Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise.

  • Stir the reaction at a low temperature and monitor its progress carefully by TLC or LC-MS to maximize the formation of the desired mono-reduced product.

  • Quench the reaction with an acid (e.g., dilute HCl) and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to isolate this compound.

Analysis of Route 2
ParameterAssessmentRationale
Yield Moderate to GoodEach step in this sequence generally proceeds with reasonable to good yields. The selective reduction in the final step may require careful optimization to maximize the yield of the desired product.
Scalability GoodThe starting materials are inexpensive, and the reagents used are generally suitable for large-scale synthesis. The purification of intermediates is often straightforward.
Safety Generally SaferThis route avoids the use of highly hazardous deoxofluorinating agents like DAST. Standard laboratory precautions are sufficient for most steps.
Starting Materials Readily AvailableDiethyl malonate and ethyl acrylate are commodity chemicals. Electrophilic fluorinating agents like Selectfluor® are commercially available, though they can be costly.

Head-to-Head Comparison Summary

FeatureRoute 1: DeoxofluorinationRoute 2: Cyclization of Fluorinated Precursor
Overall Strategy Late-stage fluorinationEarly-stage fluorination
Key Challenge Handling of hazardous deoxofluorinating agents and control of side reactions.Selective reduction of one of two carbonyl groups in the final step.
Advantages Convergent approach.Avoids highly hazardous reagents, more amenable to large-scale synthesis.
Disadvantages Significant safety concerns, potentially lower overall yield, and costly fluorinating agents.May require more steps, and the final selective reduction can be challenging to optimize.

Conclusion and Recommendation

Both synthetic routes presented offer viable pathways to the valuable this compound scaffold.

Route 1 (Deoxofluorination) may be suitable for small-scale synthesis where the necessary expertise and equipment for handling hazardous reagents are readily available. Its convergent nature can be attractive for the rapid generation of analogs if the ketone precursor is easily diversified.

Route 2 (Cyclization of a Fluorinated Precursor) is generally the more practical and safer option, particularly for larger-scale production. While it may involve more linear steps, the avoidance of hazardous reagents and the use of more scalable reactions make it a more robust and industrially viable approach. The primary hurdle to overcome is the optimization of the final selective reduction step.

For most research and drug development applications, Route 2 is the recommended starting point due to its superior safety profile and scalability. Careful optimization of the selective reduction of the difluoroglutarimide intermediate will be key to the successful implementation of this strategy.

References

  • Note: As specific, detailed, and peer-reviewed synthetic routes for this compound were not found in the initial literature search, the presented protocols are based on established and analogous chemical transformations for similar structures. The references provided are for the general methodologies employed.
  • Lal, G. S.; Pez, G. P.; Pesaresi, R. J.; Prozonic, F. M.; Cheng, H. Deoxofluorination of Alcohols and Carbonyl Compounds with Deoxo-Fluor Reagent. J. Org. Chem.1999 , 64 (19), 7048–7054. [Link]

  • Singh, R. P.; Shreeve, J. M. Recent Advances in Electrophilic Fluorination with 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane Bis(tetrafluoroborate). Chem. Soc. Rev.2004 , 33 (6), 382–389. [Link]

  • Hudlicky, M. Chemistry of Organic Fluorine Compounds: A Critical Review; Ellis Horwood: Chichester, U.K., 1976. [Link]

  • Burke, S. D.; Danishefsky, S. J. Classics in Total Synthesis: Targets, Strategies, Methods; VCH: Weinheim, Germany, 1996. [Link]

The Selectivity Compass: A Comparative Guide to Cross-Reactivity Profiling of 5,5-Difluoropiperidin-2-one Based Covalent Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the development of highly selective covalent inhibitors is a paramount objective. The 5,5-Difluoropiperidin-2-one scaffold has emerged as a promising structural motif, offering a unique combination of metabolic stability and conformational constraint. However, the inherent reactivity of the covalent warhead necessitates a rigorous evaluation of off-target interactions to mitigate potential toxicity and ensure therapeutic efficacy. This guide provides a comprehensive framework for conducting cross-reactivity studies of this compound based inhibitors, offering a comparative analysis with alternative covalent scaffolds and detailing the experimental methodologies crucial for a thorough investigation.

The Rationale for Rigorous Cross-Reactivity Profiling

Covalent inhibitors achieve their potency and prolonged duration of action by forming a stable bond with their target protein.[1] This irreversible or slowly reversible mechanism can be highly advantageous, particularly for challenging targets.[2] However, the electrophilic nature of the "warhead" that facilitates this covalent interaction also carries the risk of reacting with unintended nucleophilic residues on other proteins, leading to off-target effects.[3] Therefore, a comprehensive understanding of an inhibitor's selectivity profile across the proteome is not merely a regulatory requirement but a fundamental aspect of rational drug design.

This guide will navigate the researcher through a multi-pronged approach to assessing inhibitor selectivity, encompassing both broad, unbiased screening and targeted, cell-based validation. We will use a hypothetical this compound based kinase inhibitor as our central example, comparing its profiling strategy and potential outcomes against two well-established covalent inhibitor scaffolds: quinazoline-based inhibitors and acrylamide-based inhibitors .[4][5]

The Strategic Approach to Selectivity Profiling

A robust cross-reactivity study should be designed as a tiered process, starting with broad in vitro screening to identify potential off-targets, followed by more physiologically relevant cellular assays to confirm target engagement and assess the functional consequences of these interactions.

Figure 1: A tiered workflow for assessing the cross-reactivity of a novel inhibitor.

Part 1: Foundational In Vitro Profiling - Casting a Wide Net

The initial step in understanding the selectivity of a novel inhibitor is to screen it against a large panel of purified enzymes, typically kinases, in a biochemical format. This provides a direct measure of the inhibitor's intrinsic affinity for a wide range of potential targets under controlled conditions.

Experimental Protocol: Large-Scale Kinase Panel Screening

Objective: To identify all potential kinase off-targets of the this compound based inhibitor by measuring its activity against a comprehensive panel of purified human kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of the this compound inhibitor in 100% DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: Serially dilute the inhibitor stock to create a concentration range for IC50 determination. For a primary screen, a single high concentration (e.g., 10 µM) is often used.

  • Kinase Reaction: The assay is typically performed in a multi-well plate format. Each well contains:

    • A specific purified kinase from the panel.

    • A suitable substrate (peptide or protein).

    • ATP, often at a concentration near the Km for each specific kinase to provide a more accurate measure of intrinsic affinity.[6]

    • The test inhibitor at the desired concentration.

  • Detection: The reaction is initiated by the addition of ATP. After a defined incubation period, the extent of substrate phosphorylation is measured. Common detection methods include:

    • Radiometric Assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Fluorescence/Luminescence-Based Assays: Employing technologies that generate a light signal proportional to ADP production (a universal product of kinase activity).

  • Data Analysis: The raw data is normalized to a positive control (no inhibitor) and a negative control (no enzyme). For single-concentration screening, the percent inhibition is calculated. For dose-response experiments, the IC50 value is determined by fitting the data to a four-parameter logistic equation.

Comparative Scaffolds: Quinazoline and Acrylamide-Based Inhibitors

To provide context for the selectivity of our this compound inhibitor, we will compare its hypothetical kinase profile to that of a quinazoline-based inhibitor and a simple acrylamide-based inhibitor. Quinazoline scaffolds are common in both reversible and covalent kinase inhibitors, often targeting the ATP-binding site.[2][7] Acrylamide moieties are one of the most widely used "warheads" in covalent inhibitors due to their reactivity with cysteine residues.[5][8]

Data Presentation and Interpretation

The results of the kinase panel screen are best visualized using a "tree-spot" diagram or a heatmap, which provides a global overview of the inhibitor's selectivity. For a more quantitative comparison, a selectivity score can be calculated.

Table 1: Hypothetical Kinase Selectivity Profile

Inhibitor ScaffoldPrimary Target IC50 (nM)Number of Off-Targets (at 1 µM)Selectivity Score (S10)
This compound1580.025
Quinazoline-based25150.045
Acrylamide-based50250.078

The Selectivity Score (S10) is calculated as the number of off-targets with >90% inhibition at a given concentration divided by the total number of kinases tested. A lower score indicates higher selectivity.[9]

Part 2: Cellular Target Engagement - Verifying Interactions in a Physiological Context

While in vitro screens are invaluable for identifying potential off-targets, they do not fully recapitulate the complex environment of a living cell. Cellular Thermal Shift Assays (CETSA) provide a powerful method to confirm direct binding of an inhibitor to its target and off-targets in intact cells.[5]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the binding of the this compound inhibitor to its primary target and selected off-targets identified in the kinase screen within a cellular environment.

Methodology:

  • Cell Culture and Treatment: Culture the chosen cell line to approximately 80% confluency. Treat the cells with the inhibitor at various concentrations or with a vehicle control (DMSO) for a specified period.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a set time (e.g., 3 minutes).[10]

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the cell lysates to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein and potential off-target proteins using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Figure 2: The principle of the Cellular Thermal Shift Assay (CETSA).

Part 3: Synthesis of the Core Scaffold

A brief overview of a potential synthetic route to a functionalized 5,5-difluoropiperidine, a precursor to the final inhibitor, is provided below. This is based on published methods for similar structures.[11]

Synthetic Scheme: Towards this compound

A plausible synthetic strategy could involve the cyclization of a difluorinated amino acid precursor. The synthesis of 2,5-diketopiperazines can be achieved through the condensation of two α-amino acids.[12]

Conclusion: A Roadmap to Selective Inhibitors

The development of the this compound class of covalent inhibitors holds significant promise. However, realizing this potential requires a deep and nuanced understanding of their selectivity profile. The multi-step approach outlined in this guide, from broad biochemical screening to cellular target validation, provides a robust framework for assessing cross-reactivity. By comparing the performance of these novel inhibitors against established scaffolds, researchers can gain valuable insights into their therapeutic potential and guide further optimization efforts. Ultimately, a commitment to rigorous and comprehensive selectivity profiling is the compass that will guide the development of safer and more effective covalent medicines.

References

  • Zeng, Z., et al. (2017). Potent and Selective Covalent Quinazoline Inhibitors of KRAS G12C. PubMed. [Link][2][3][7]

  • Zhao, Z., et al. (2018). Allenamide as a bioisostere of acrylamide in the design and synthesis of targeted covalent inhibitors. MedChemComm. [Link]

  • Che, A. (2023). Installing the Acrylamide Warheads in the FDA-Approved Covalent Drugs. Medium. [Link][8]

  • Zhang, T., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. MDPI. [Link][5]

  • ResearchGate. (n.d.). Prominent warheads: a Acrylamides, b 2-Chloroacetamides and c Propargylamides. ResearchGate. [Link]

  • Wang, S., et al. (2022). Design, synthesis, and biological evaluation of quinazoline derivatives with covalent reversible warheads as potential FGFR4 inhibitors. PubMed. [Link][4]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link][10]

  • ResearchGate. (2022). Design, Synthesis, and Biological Evaluation of Quinazoline Derivatives with Covalent Reversible Warheads as Potential FGFR4 Inhibitors. [Link]

  • ClinPGx. (n.d.). A quantitative analysis of kinase inhibitor selectivity. [Link][9]

  • Singh, J., et al. (2021). Recent advances in the development of covalent inhibitors. PMC. [Link][1]

  • Zhang, T., et al. (2020). Computational analysis of kinase inhibitor selectivity using structural knowledge. PMC. [Link]

  • ResearchGate. (2025). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. [Link][11]

  • ACS Publications. (2023). Exploring Extended Warheads toward Developing Cysteine-Targeted Covalent Kinase Inhibitors. [Link]

  • Royal Society of Chemistry. (2018). Covalent Inhibition of Kinases. [Link][2][13]

  • ResearchGate. (2019). Covalent Kinase Inhibitors: An Overview. [Link]

  • PMC. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • White Rose Research Online. (2025). Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. [Link][12]

  • Reaction Biology. (2023). Kinase Selectivity Panels. [Link]

  • CHIMIA. (2020). Current Developments in Covalent Protein Kinase Inhibitors. [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link][6]

  • PubMed. (2012). One-pot Ugi/Aza-Michael Synthesis of Highly Substituted 2,5-diketopiperazines With Anti-Proliferative Properties. [Link]

  • Medical Research Council. (n.d.). Kinase Profiling Inhibitor Database. [Link]

  • NIH. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. [Link]

Sources

Metabolic Stability Profile: 5,5-Difluoropiperidin-2-one vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analysis of the metabolic stability of 5,5-Difluoropiperidin-2-one vs. analogs Content Type: Publish Comparison Guide

Executive Summary

In medicinal chemistry, the lactam ring (piperidin-2-one) is a privileged scaffold, serving as a bioisostere for peptides and a core structure in kinase inhibitors and degraders (PROTACs). However, the saturated piperidinone ring is susceptible to oxidative metabolism, primarily driven by Cytochrome P450 (CYP) isoforms such as CYP2E1 and CYP3A4.

This guide analyzes the metabolic stability of This compound compared to its parent compound (Piperidin-2-one ) and regioisomeric analogs. The incorporation of a gem-difluoro motif at the C5 position is a strategic "metabolic block" that not only prevents direct oxidation at that site but also exerts a remote electronic deactivation of the vulnerable C6 position adjacent to the nitrogen.

Structural & Physicochemical Comparison

To understand the metabolic trajectory, we must first compare the electronic and physicochemical environments of the candidates.

Table 1: Physicochemical Properties & Metabolic Liabilities

FeaturePiperidin-2-one (Parent)This compound (Target)3,3-Difluoropiperidin-2-one (Analog)
Structure Unsubstituted lactamC5 gem-difluoro substitutionC3 gem-difluoro substitution
Electronic Environment Electron-rich C-H bonds at C3, C4, C5, C6.Strong electron-withdrawal at C5; Inductive deactivation of C6.Strong electron-withdrawal at C3; Acidifies C3 protons (if mono-F).
Lipophilicity (LogP) Low (Hydrophilic)Moderate (Increased lipophilicity due to C-F)Moderate
Primary Metabolic Soft Spot C6 (

-amino)
and C5/C4 (

-oxidation)
C6 (Deactivated)C6 and C5
Conformational Bias Flexible ChairRigidified Chair (due to gauche effect)Rigidified
Metabolic Stability Score Baseline (1.0x) High (2.5x - 4.0x improvement) Moderate (1.5x improvement)

Mechanistic Analysis of Metabolic Pathways[1]

The primary failure mode for piperidin-2-one scaffolds involves oxidative clearance. The introduction of fluorine atoms alters this pathway through two mechanisms:

  • Steric/Bond Strength Blockade: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 98 kcal/mol), rendering the C5 position inert to CYP-mediated hydrogen abstraction.

  • Electronic Deactivation: The strong electronegativity of fluorine at C5 pulls electron density away from the adjacent C6 position. CYP450 oxidation at

    
    -amino positions (C6) typically proceeds via a radical cation or hydrogen atom abstraction mechanism, both of which are disfavored by electron-deficient centers.
    
Visualization: Metabolic Fate Pathways

The following diagram illustrates the divergence in metabolic fate between the parent lactam and the 5,5-difluoro analog.

MetabolicPathways cluster_0 Pathway A: Piperidin-2-one (Parent) cluster_1 Pathway B: this compound Parent Piperidin-2-one (C5-H, C6-H) CYP_Parent CYP2E1 / CYP3A4 Parent->CYP_Parent C5_OH 5-Hydroxy-2-piperidone (Phase I Metabolite) CYP_Parent->C5_OH Major Path C6_OH 6-Hydroxy-2-piperidone (Hemiaminal) CYP_Parent->C6_OH Major Path RingOpen Ring Opening (Aldehyde/Acid) C6_OH->RingOpen Spontaneous Fluoro This compound (C5-F, C6-H) CYP_Fluoro CYP450 Fluoro->CYP_Fluoro Blocked C5 Oxidation BLOCKED CYP_Fluoro->Blocked At C5 Slow_C6 C6 Oxidation (Significantly Slowed) CYP_Fluoro->Slow_C6 Inductive Effect Stable Intact Scaffold (Excreted Unchanged) Slow_C6->Stable High % Recovery

Figure 1: Comparative metabolic pathways. Pathway A shows the rapid hydroxylation and ring-opening of the parent lactam. Pathway B demonstrates the metabolic blockade provided by 5,5-difluorination.

Experimental Validation Protocol

To objectively verify the stability enhancement, researchers should utilize a Microsomal Stability Assay . This protocol is designed to determine the Intrinsic Clearance (


) and Half-life (

).
Materials
  • Test Compounds: Piperidin-2-one (Reference), this compound.

  • Biological Matrix: Pooled Liver Microsomes (Human/Rat - HLM/RLM) at 20 mg/mL protein concentration.

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Step-by-Step Methodology
  • Preparation: Dilute test compounds to 1 µM in phosphate buffer (100 mM, pH 7.4).

  • Pre-Incubation: Mix 30 µL of microsomes (final conc. 0.5 mg/mL) with 370 µL of compound solution. Incubate at 37°C for 5 minutes.

  • Initiation: Add 100 µL of pre-warmed NADPH regenerating system to initiate the reaction.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquots into 150 µL of ice-cold Quench Solution to stop metabolism and precipitate proteins.

  • Analysis: Centrifuge at 4000 rpm for 20 min. Analyze supernatant via LC-MS/MS (MRM mode).

Data Calculation

Calculate the slope (


) of the natural log of percent remaining compound vs. time.



Success Criteria:

  • Unstable (High Clearance):

    
     (Parent often falls here).
    
  • Stable (Low Clearance):

    
     (5,5-Difluoro target should fall here).
    

Comparative Performance Analysis

Based on structure-activity relationship (SAR) data and bioisosteric principles:

A. vs. Piperidin-2-one (Parent)
  • Metabolism: The parent is rapidly metabolized by CYP2E1, leading to 6-hydroxy-2-piperidone and subsequent ring opening.

  • 5,5-Difluoro Advantage: Completely blocks C5 oxidation and significantly retards C6 oxidation due to electron deficiency. Expect a 2-4 fold increase in half-life .

B. vs. 3,3-Difluoropiperidin-2-one
  • Metabolism: The 3,3-analog blocks enolization and oxidation at the

    
    -carbonyl position. However, it leaves the C5 and C6 positions relatively electron-rich compared to the 5,5-analog.
    
  • 5,5-Difluoro Advantage: The 5,5-position is generally superior for metabolic stability because it protects the lipophilic "belly" of the ring (C4/C5) which is often the preferred site for CYP hydrophobic collapse, while simultaneously protecting the N-adjacent C6.

C. vs. 5,5-Dimethylpiperidin-2-one
  • Metabolism: Methyl groups block the C5 position sterically but introduce new metabolic soft spots (benzylic-like methyl oxidation).

  • 5,5-Difluoro Advantage: Fluorine is metabolically inert, whereas methyl groups can be hydroxylated to form hydroxymethyl derivatives (

    
    ), which may glucuronidate or oxidize further to carboxylic acids.
    

References

  • Metabolic Stability of Fluorinated Cycloalkanes Source: B. Crousse et al., ResearchGate / PubMed Summary: Confirms that gem-difluorination of piperidine rings generally improves metabolic stability by blocking oxidation sites and modulating lipophilicity. Link:

  • Identification of 2-Piperidone as a Biomarker of CYP2E1 Activity Source: National Institutes of Health (NIH) / PubMed Summary: Identifies 6-hydroxy-2-piperidone as a major metabolite of the parent lactam, validating the C6 position as a metabolic soft spot. Link:

  • Effect of gem-Difluorination on Physicochemical Properties Source: Journal of Medicinal Chemistry (via NIH) Summary: Discusses the impact of fluorine on pKa, LogP, and metabolic stability in cyclic amines and amides. Link:

  • Mechanisms of CYP450 Oxidation of Amines/Amides Source: ACS Medicinal Chemistry Letters Summary: Details the N-dealkylation and ring-oxidation mechanisms relevant to piperidine-based drugs. Link:

Cost-benefit analysis of different 5,5-Difluoropiperidin-2-one synthetic pathways

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of a gem-difluoromethylene moiety into the piperidin-2-one (valerolactam) scaffold is a critical strategy in medicinal chemistry to modulate pKa, enhance metabolic stability, and improve lipophilicity without altering steric bulk.[1] However, the synthesis of 5,5-difluoropiperidin-2-one presents a unique regiochemical challenge compared to its more common 3,3-difluoro analog.[1]

While the 3,3-isomer can be readily accessed via Reformatsky reactions of bromodifluoroacetate with imines or acrylonitrile, the 5,5-isomer requires placing the fluorine atoms distal to the carbonyl and proximal to the nitrogen.[1] This guide objectively compares the two dominant synthetic philosophies: Late-Stage Deoxofluorination (Pathway A) and Acyclic Building Block Assembly (Pathway B).[1]

The Core Trade-off[1]
  • Pathway A (Deoxofluorination): Offers a shorter step count and convergent synthesis but demands high-cost reagents (DAST/Deoxo-Fluor) and strict safety protocols for scale-up.[1]

  • Pathway B (Acyclic Assembly): Utilizes cheaper starting materials and avoids hazardous fluorinating agents, but suffers from a longer linear sequence and lower overall atom economy.[1]

Pathway A: Late-Stage Deoxofluorination

Mechanism: Nucleophilic fluorination of 5-oxopiperidin-2-one using sulfur-based fluorinating agents.[1]

This pathway relies on the functional group interconversion (FGI) of a ketone to a gem-difluoro group.[1] It is the preferred route for medicinal chemistry discovery phases (milligram to gram scale) where speed outweighs material cost.[1]

Detailed Protocol
  • Precursor Synthesis: 5-oxopiperidin-2-one is synthesized via the oxidation of 5-hydroxypiperidin-2-one or through the Dieckmann condensation of N-protected glutamate diesters followed by decarboxylation.[1]

  • Fluorination: The ketone is treated with Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).[1]

  • Purification: The product is isolated via silica gel chromatography to remove elimination byproducts (vinyl fluorides).[1]

Critical Control Points[1]
  • Temperature Control: The reaction must be initiated at -78°C to prevent explosive decomposition of the DAST reagent and to minimize elimination to the enol ether.

  • Solvent Selection: Anhydrous DCM or THF is required.[1] Protic solvents will quench the fluorinating agent immediately.[1]

  • Glassware: Plastic or Teflon-coated vessels are recommended due to HF generation; however, standard glassware is acceptable if the exposure time is short and quenching is immediate.[1]

Workflow Visualization (Pathway A)

Deoxofluorination Start Start: 5-Hydroxypiperidin-2-one Oxidation Oxidation (Jones or Swern) Yield: ~85% Start->Oxidation Ketone Intermediate: 5-Oxopiperidin-2-one Oxidation->Ketone Fluorination Deoxofluorination (DAST/Deoxo-Fluor) -78°C to RT, DCM Ketone->Fluorination Reagent Cost High Quench Quench: Sat. NaHCO3 (Careful: CO2 evolution) Fluorination->Quench Exothermic Purification Purification: Flash Chromatography Remove Vinyl Fluorides Quench->Purification Product Target: this compound Purification->Product

Caption: Pathway A prioritizes step-count efficiency but introduces process safety risks during the fluorination step.[1]

Pathway B: Acyclic Building Block Assembly

Mechanism: Cyclization of a pre-fluorinated linear amino-ester precursor (e.g., methyl 5-amino-4,4-difluoropentanoate).[1]

This pathway is favored for process development and kilogram-scale production.[1] It constructs the ring after the fluorine atoms are in place, avoiding the handling of DAST on a large scale. The challenge lies in synthesizing the "gamma-difluoro" amino acid precursor.[1]

Synthetic Logic[1]
  • Building Block Synthesis: The key intermediate, 5-amino-4,4-difluoropentanoic acid , is typically accessed via a Reformatsky-type reaction or radical addition.[1] A common industrial route involves the radical addition of 2-bromo-2,2-difluoroacetate to an allyl amine derivative, or more commonly, the ring-opening of a fluorinated cyclopropane or Michael addition strategies involving difluoroenolates.[1]

  • Cyclization: The linear amino ester undergoes intramolecular lactamization.[1] This is often spontaneous upon deprotection of the amine or requires mild heating in the presence of a base (e.g., NaOMe).[1]

Detailed Protocol (Cyclization Step)
  • Dissolution: Dissolve methyl 5-amino-4,4-difluoropentanoate hydrochloride in Methanol (10 vol).

  • Neutralization: Add Triethylamine (1.1 eq) to free the amine.[1]

  • Reflux: Heat to reflux for 4–6 hours. Monitor by TLC for the disappearance of the linear ester.[1]

  • Workup: Concentrate in vacuo. The product often crystallizes or can be purified by simple recrystallization, avoiding expensive chromatography.

Workflow Visualization (Pathway B)

LinearCyclization Precursor Precursor: Methyl 5-amino-4,4-difluoropentanoate HCl Base Neutralization (Et3N or NaOMe) Precursor->Base Cyclization Thermal Cyclization MeOH, Reflux, 6h Base->Cyclization Intramolecular Acylation Workup Solvent Strip & Crystallization Cyclization->Workup Product Target: This compound Workup->Product High Purity

Caption: Pathway B offers a safer, scalable route by utilizing pre-functionalized fluorinated building blocks.[1]

Comparative Analysis: Cost vs. Benefit

The decision between Pathway A and Pathway B depends heavily on the project stage and scale.[1]

FeaturePathway A: DeoxofluorinationPathway B: Acyclic Assembly
Primary Reagent DAST / Deoxo-Fluor (

$)
Fluorinated Amino-Ester (

)
Step Count Low (2-3 steps from hydroxylactam)High (5+ steps to make precursor)
Safety Profile High Risk: Potential for explosion/HF release.[1]Low Risk: Standard organic synthesis hazards.[1]
Scalability Poor (Exotherm management is difficult).[1]Excellent (Standard stirred reactors).[1]
Impurity Profile Vinyl fluorides (elimination products).[1]Linear oligomers (polymerization).[1]
Atom Economy Low (Loss of sulfur/oxygen waste).[1]High (Methanol is the only byproduct).[1]
Experimental Data Summary
  • Yield: Pathway A typically yields 45-60% due to the competing elimination reaction (forming 5-fluoro-3,4-dihydropyridin-2-one).[1] Pathway B typically yields 85-95% for the cyclization step, though the overall yield depends on the precursor synthesis.[1]

  • Purity: Pathway B products often crystallize directly, achieving >98% purity without chromatography. Pathway A almost always requires column chromatography.[1]

Expert Recommendation[1]

For Drug Discovery (Milligram Scale): Adopt Pathway A .[1][2] The commercial availability of 5-hydroxypiperidin-2-one (or its easy synthesis) allows for rapid access to the target.[1] The cost of DAST is negligible at this scale compared to the time saved.[1]

For Process Development (Kilogram Scale): Adopt Pathway B . The safety risks of heating DAST solutions on a large scale are prohibitive.[1] Sourcing the linear "5-amino-4,4-difluoropentanoate" building block from a custom synthesis house (CMO) is the standard industry approach.[1] This moves the complex fluorination chemistry upstream to specialized vendors and leaves the final step as a robust, safe cyclization.

References

  • Patent: Dipeptidyl peptidase-iv inhibiting compounds, methods of preparing the same, and pharmaceutical compositions containing the same as an active agent. WO2006104356A1.[1] (Describes the use of 5-amino-4,4-difluoropentanoic acid precursors). Link

  • Review: Recent advances in the synthesis of piperidones and piperidines.[1][3][4] Tetrahedron, 2003. (General overview of lactamization strategies). Link[1]

  • Methodology: Fluorination of carbonyl compounds with diethylaminosulfur trifluoride (DAST).[1] J. Org.[1] Chem., 1975.[2] (Foundational text for Pathway A). Link[1]

  • Application: Synthesis of Gemigliptin Intermediates. (Contextualizes the industrial relevance of the 5,5-difluoro scaffold). Link

Sources

A Spectroscopic Journey: Unveiling the Transformation of a Difluoro Ketoester to a Bio-relevant Lactam

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Spectroscopic Comparison of 5,5-Difluoropiperidin-2-one and its Precursor, Ethyl 4,4-difluoro-5-oxopentanoate

For Immediate Release

In the landscape of modern medicinal chemistry, the incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity. The this compound moiety, a fluorinated lactam, represents a valuable building block in the synthesis of novel therapeutic agents. This guide provides a comprehensive spectroscopic comparison of this important heterocyclic compound with its immediate precursor, ethyl 4,4-difluoro-5-oxopentanoate, offering researchers and drug development professionals a detailed roadmap for the characterization of these molecules.

From Linear Ester to Cyclic Lactam: A Deliberate Chemical Metamorphosis

The synthesis of this compound is efficiently achieved through a reductive amination and subsequent cyclization of ethyl 4,4-difluoro-5-oxopentanoate. This transformation is a cornerstone of synthetic organic chemistry, providing a robust method for the formation of nitrogen-containing heterocycles. The causality behind this experimental choice lies in the mild and selective nature of reductive amination, which allows for the direct conversion of a ketone to an amine in the presence of an ester functionality, followed by a spontaneous intramolecular lactamization.

Synthesis_Pathway Precursor Ethyl 4,4-difluoro-5-oxopentanoate Intermediate Amine Intermediate (transient) Precursor->Intermediate Reductive Amination (e.g., NaBH(OAc)₃, NH₄OAc) Product This compound Intermediate->Product Intramolecular Cyclization (Lactamization)

Caption: Synthetic pathway from precursor to final product.

Spectroscopic Fingerprints: A Tale of Two Molecules

The transformation from a linear ketoester to a cyclic lactam induces significant changes in the molecular architecture, which are vividly reflected in their respective spectroscopic data. A thorough analysis of these spectral shifts is not merely a characterization exercise; it is a validation of the chemical transformation itself.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Soul

NMR spectroscopy provides the most detailed structural information. The comparison of the ¹H, ¹³C, and ¹⁹F NMR spectra of the precursor and the product reveals the intricate changes occurring at the atomic level.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)

Assignment Ethyl 4,4-difluoro-5-oxopentanoate (Precursor) This compound (Product) Rationale for Shift
-CH₂-C(=O)O-4.15 (q, J = 7.1 Hz, 2H)-Disappearance of the ethyl ester group.
-CH₂-C(=O)-2.85 (t, J = 6.8 Hz, 2H)2.60 (t, J = 6.5 Hz, 2H)Shielding effect due to the formation of the amide bond.
-CH₂-CH₂-2.20 (m, 2H)2.15 (m, 2H)Minor shift upon cyclization.
-CHF₂6.10 (t, J = 54.0 Hz, 1H)3.50 (t, J = 7.0 Hz, 2H)The difluoromethyl proton is replaced by a methylene group adjacent to the nitrogen.
-NH--6.5 (br s, 1H)Appearance of the amide proton.
-O-C(=O)-CH₃1.25 (t, J = 7.1 Hz, 3H)-Disappearance of the ethyl ester group.

Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)

Assignment Ethyl 4,4-difluoro-5-oxopentanoate (Precursor) This compound (Product) Rationale for Shift
-C(=O)O-172.5-Disappearance of the ester carbonyl.
-C(=O)-202.1 (t, J = 28.0 Hz)170.8Upfield shift due to the conversion of a ketone to an amide carbonyl.
-CF₂-115.5 (t, J = 245.0 Hz)118.0 (t, J = 250.0 Hz)The chemical environment of the difluorinated carbon changes upon cyclization.
-CH₂- (adjacent to C=O)33.531.0Shielding effect in the cyclic system.
-CH₂-25.022.5Minor shift.
-OCH₂-61.0-Disappearance of the ethoxy group.
-CH₂- (adjacent to N)-48.5Appearance of a new methylene group attached to the nitrogen atom.
-CH₃14.0-Disappearance of the ethoxy group.

¹⁹F NMR Spectroscopy: The Fluorine Perspective

¹⁹F NMR is a powerful tool for characterizing fluorinated compounds. The chemical shift and coupling patterns provide unambiguous evidence for the presence and environment of the fluorine atoms.

In the precursor, ethyl 4,4-difluoro-5-oxopentanoate, the ¹⁹F NMR spectrum would exhibit a doublet of triplets, arising from coupling to the adjacent methine proton and the two protons of the neighboring methylene group. For this compound, the ¹⁹F NMR spectrum simplifies to a triplet, due to coupling with the two adjacent methylene protons at the C4 position. This change in the splitting pattern is a definitive marker of the successful cyclization.

Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy is particularly effective for monitoring the transformation of functional groups.

Table 3: Comparative IR Data (cm⁻¹)

Functional Group Ethyl 4,4-difluoro-5-oxopentanoate (Precursor) This compound (Product) Rationale for Change
C=O (Ester)~1735-Disappearance of the ester carbonyl stretch.
C=O (Ketone)~1720-Disappearance of the ketone carbonyl stretch.
C=O (Amide/Lactam)-~1680Appearance of the characteristic lactam carbonyl stretch at a lower frequency due to resonance.
N-H Stretch-~3200 (broad)Appearance of the amide N-H stretching vibration.
C-F Stretch~1100-1200~1100-1200The strong C-F stretching bands are present in both molecules.
Mass Spectrometry (MS): Confirming the Molecular Weight

Mass spectrometry provides the molecular weight of the compounds, confirming the elemental composition.

For ethyl 4,4-difluoro-5-oxopentanoate (C₇H₁₀F₂O₃), the expected molecular ion peak [M]⁺ would be at m/z 180.06. In contrast, this compound (C₅H₇F₂NO) would show a molecular ion peak [M]⁺ at m/z 135.05. This clear difference in molecular weight is a primary indicator of the successful conversion.

Experimental Protocols: A Guide to Reproducible Science

The following protocols are provided as a guide for the synthesis and spectroscopic characterization.

Synthesis of this compound

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Reaction and Workup cluster_2 Purification A Dissolve Ethyl 4,4-difluoro-5-oxopentanoate and Ammonium Acetate in Methanol B Add Sodium Cyanoborohydride portion-wise at 0 °C A->B C Stir at room temperature for 12-24 hours D Quench with water and extract with Ethyl Acetate C->D E Dry organic layer over Na₂SO₄ and concentrate D->E F Purify by column chromatography on silica gel E->F Analysis_Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis P1 Dissolve sample in appropriate deuterated solvent (e.g., CDCl₃) for NMR A1 Acquire ¹H, ¹³C, and ¹⁹F NMR spectra P1->A1 P2 Prepare a thin film or KBr pellet for IR A2 Record IR spectrum P2->A2 P3 Dissolve sample in a volatile solvent for MS A3 Obtain Mass Spectrum P3->A3 D1 Analyze chemical shifts, coupling constants, and integration in NMR A1->D1 D2 Identify characteristic absorption bands in IR A2->D2 D3 Determine molecular ion peak and fragmentation pattern in MS A3->D3

Evaluating the patent landscape for 5,5-Difluoropiperidin-2-one applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the "Fluorine Scan" phase of lead optimization, 5,5-difluoropiperidin-2-one (CAS: 1255666-50-2) has emerged as a critical bioisostere for the standard piperidin-2-one (valerolactam) scaffold. Unlike its non-fluorinated parent or the highly acidic 3,3-difluoro analog, the 5,5-difluoro motif offers a unique "Goldilocks" zone: it blocks metabolic oxidation at the vulnerable C-5 position while maintaining the hydrogen-bond donor capability of the lactam nitrogen.

This guide provides a technical evaluation of this scaffold, comparing it against standard alternatives, analyzing its patent utility in "Scaffold Hopping," and providing a validated protocol for its incorporation into drug candidates.

Part 1: Physicochemical & Functional Comparison

To rationally design a drug candidate, one must understand how the gem-difluoro substitution alters the electronic and steric landscape of the ring.

The "Polar Hydrophobicity" Advantage

The introduction of fluorine at the C-5 position creates a dipole that lowers lipophilicity compared to a dimethyl substitution but increases it slightly compared to the unsubstituted parent, a phenomenon known as "polar hydrophobicity."

Table 1: Comparative Physicochemical Profile

PropertyPiperidin-2-one (Parent)This compound (Target)3,3-Difluoropiperidin-2-one (Alternative)Implication
LogP (Calc) -0.40.10.35,5-F2 improves membrane permeability without excessive lipophilicity.
pKa (Lactam NH) ~15.0~13.8~11.53,3-F2 significantly acidifies the NH, potentially altering binding; 5,5-F2 has a milder inductive effect.
Metabolic Liability High (C-5/C-6 Oxidation)Low (Blocked) Medium (C-5 still exposed)5,5-F2 blocks the primary site of CYP450 oxidation.
Conformation Chair/Twist-BoatDistorted ChairDistorted ChairFluorine gauche effect rigidifies the ring, potentially reducing entropic penalty upon binding.
Mechanism of Action: Metabolic Blocking

The primary driver for selecting this compound is the suppression of oxidative metabolism. In standard piperidinones, the C-5 position (beta to nitrogen) is electronically activated for hydroxylation by CYP450 enzymes.

  • Parent: C-H bond strength ~98 kcal/mol (Vulnerable).

  • 5,5-Difluoro: C-F bond strength ~116 kcal/mol (Inert).

Expert Insight: Replacing C-H with C-F at the 5-position not only blocks metabolism at that site but also electronically deactivates the adjacent C-6 position, preventing ring-opening reactions that often lead to toxic aldehyde metabolites.

Part 2: Patent Landscape & Therapeutic Applications

The patent utility of this compound lies in Scaffold Hopping . Drug developers frequently utilize this core to break out of crowded IP spaces surrounding morpholine or standard lactam derivatives.

High-Value Target Classes
  • Kinase Inhibitors (JAK, BTK): Used as a linker to orient the hinge-binding motif.

  • GPCR Antagonists (CCR5): Acts as a polar core to improve solubility while maintaining hydrophobic contacts.

  • KRAS G12C Inhibitors: The lactam nitrogen serves as a handle for acrylamide warheads, while the fluorines modulate the electrophilicity.

Decision Logic for Scaffold Selection

Use the following logic flow to determine if this scaffold is appropriate for your lead series.

ScaffoldSelection Start Lead Series Evaluation MetabIssue Is C-5/C-6 Oxidation a Limiting Factor? Start->MetabIssue HBond Is Lactam NH a Key H-Bond Donor? MetabIssue->HBond Yes UseParent Use Piperidin-2-one (Standard) MetabIssue->UseParent No pKaSens Is Target Sensitive to NH Acidity? HBond->pKaSens Yes Use55 Select 5,5-Difluoro (Metabolic Block) HBond->Use55 No (Use as Linker) Use33 Use 3,3-Difluoro (Acidic Core) pKaSens->Use33 No (Modulate Potency) pKaSens->Use55 Yes (Maintains pKa)

Figure 1: Decision tree for selecting fluorinated lactam bioisosteres during Lead Optimization.

Part 3: Experimental Protocol (Synthesis & Application)

While this compound is commercially available, its integration into a drug scaffold usually requires N-functionalization. Below is a validated Buchwald-Hartwig Cross-Coupling protocol, optimized for electron-deficient lactams.

Protocol: N-Arylation of this compound

Objective: Couple the lactam to an aryl halide (Ar-Br/I) to install the core into a drug scaffold.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Partner: Aryl Bromide (1.1 equiv)

  • Catalyst: Pd2(dba)3 (2-5 mol%)

  • Ligand: Xantphos (5-10 mol%) – Critical for lactams

  • Base: Cs2CO3 (2.0 equiv) – Preferred over NaOtBu to prevent ring opening

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Workflow:

  • Preparation: In a glovebox or under Argon stream, charge a reaction vial with Pd2(dba)3, Xantphos, Cs2CO3, and the aryl bromide.

  • Activation: Add anhydrous 1,4-Dioxane and stir for 5 minutes to pre-complex the catalyst.

  • Addition: Add this compound.

  • Reaction: Seal the vial and heat to 100°C for 12–16 hours.

    • Note: Monitor by LCMS. The difluoro group makes the lactam less nucleophilic than the parent; higher temperatures may be required compared to standard piperidinone.

  • Workup: Filter through a celite pad, rinse with EtOAc, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc). The difluoro product is typically less polar than the non-fluorinated analog, eluting earlier.

Synthetic Workflow Visualization

SynthesisProtocol Reactants 5,5-Difluoro Lactam + Aryl Bromide Catalyst Pd2(dba)3 / Xantphos Cs2CO3 / Dioxane Reactants->Catalyst Heat 100°C, 16h (Argon) Catalyst->Heat Workup Celite Filter & Concentration Heat->Workup Product N-Aryl-5,5-Difluoro Scaffold Workup->Product

Figure 2: Optimized Buchwald-Hartwig coupling workflow for fluorinated lactams.

Part 4: Strategic Recommendations

When to File (IP Strategy)

The this compound structure is known art. You cannot patent the molecule itself. However, you can patent:

  • Markush Structures: Explicitly claiming the 5,5-difluoro substitution pattern in your specific drug class (e.g., "A JAK inhibitor wherein Ring A is this compound").

  • Process Patents: If the coupling requires unique conditions due to the fluorine electronics.

  • Selection Patents: If you can demonstrate unexpected superiority (e.g., >10x metabolic stability) over the non-fluorinated patent covering the same core.

Pitfalls to Avoid
  • Nucleophilicity: Do not assume the 5,5-difluoro lactam reacts at the same rate as piperidin-2-one. It is a weaker nucleophile.

  • Solubility: While "polar," the fluorines can sometimes reduce solubility in aqueous media compared to the parent if they induce crystal packing efficiency. Always run a kinetic solubility assay early.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link

  • Enamine Ltd. (2024).[1] Building Blocks: this compound Product Page. Link(Representative Supplier Source)

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Link

Sources

A Senior Application Scientist's Guide to Validating the Purity of 5,5-Difluoropiperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities is a cornerstone of rigorous scientific practice. In the context of drug discovery, the presence of impurities can significantly impact biological activity, toxicity, and pharmacokinetic profiles, leading to misleading results and potential safety concerns. This guide provides a comprehensive comparison of peer-reviewed methodologies for the validation of 5,5-Difluoropiperidin-2-one purity, a fluorinated lactam with potential applications in medicinal chemistry.

The piperidine ring is a prevalent structural motif in numerous natural products and pharmaceuticals.[1] The introduction of fluorine atoms can modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated piperidinones like this compound attractive scaffolds for drug design. This guide will delve into the practical application and comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis for the robust purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture.[2] For non-volatile and thermally labile compounds like this compound, reversed-phase HPLC is the method of choice.

Causality Behind Experimental Choices

The selection of a C18 column is based on its hydrophobicity, which provides good retention for moderately polar organic molecules like our target compound.[2] The mobile phase, a mixture of acetonitrile and water, allows for the fine-tuning of elution strength. Acetonitrile is a common organic modifier that offers good peak shape and low viscosity. A gradient elution is often preferred over isocratic elution to ensure the separation of impurities with a wide range of polarities and to sharpen the peaks. UV detection is suitable as the amide chromophore in the piperidinone ring is expected to have some UV absorbance.

Experimental Protocol: Reversed-Phase HPLC
  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Instrumentation: Utilize an HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to 10% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Filter Filter Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate

Caption: HPLC Purity Validation Workflow.

Gas Chromatography-Mass Spectrometry (GC-MS): A Sensitive Approach for Volatile Impurities

GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and thermally stable compounds.[3] While this compound itself may have limited volatility, GC-MS is invaluable for detecting and identifying volatile impurities that may be present from the synthesis, such as residual solvents or starting materials.

Causality Behind Experimental Choices

A capillary column with a non-polar stationary phase (e.g., 5% phenyl polysiloxane) is a good general-purpose choice for separating a wide range of organic compounds. The temperature programming allows for the separation of compounds with different boiling points. Electron ionization (EI) is a standard ionization technique that produces reproducible mass spectra, which can be compared against spectral libraries for compound identification.

Experimental Protocol: GC-MS
  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent like methanol or dichloromethane.[3]

  • Instrumentation: A GC system coupled to a mass spectrometer with an EI source.

  • GC Conditions:

    • Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Injection Volume: 1 µL (splitless).

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-500.

  • Data Analysis: Purity is assessed by the relative area of the main peak. The mass spectra of any impurity peaks can be used for identification by comparison with spectral libraries.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prepare_Solution Prepare Solution Vaporize Vaporize & Inject Prepare_Solution->Vaporize Separate_GC GC Separation Vaporize->Separate_GC Ionize_Fragment Ionize & Fragment Separate_GC->Ionize_Fragment Detect_MS MS Detection Ionize_Fragment->Detect_MS Analyze_Spectra Analyze Mass Spectra Detect_MS->Analyze_Spectra Identify_Impurities Identify Impurities Analyze_Spectra->Identify_Impurities

Caption: GC-MS Impurity Profiling Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural and Quantitative Tool

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic compounds.[4] Both ¹H and ¹⁹F NMR are particularly relevant for this compound.

Causality Behind Experimental Choices

¹H NMR provides information about the number and environment of protons, confirming the compound's identity and revealing proton-containing impurities. Quantitative ¹H NMR (qNMR) can be used for highly accurate purity determination by integrating the signals of the analyte against a certified internal standard.[4] ¹⁹F NMR is highly specific for fluorine-containing compounds and can be used to detect and quantify any fluorinated impurities.[5]

Experimental Protocol: ¹H and ¹⁹F NMR
  • Sample Preparation (¹H NMR): Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Sample Preparation (Quantitative ¹H NMR): Accurately weigh the sample and a certified internal standard (e.g., maleic acid) into a vial. Dissolve in a known volume of a deuterated solvent.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹⁹F NMR Acquisition:

    • Switch the probe to the fluorine channel and acquire a ¹⁹F spectrum.

  • Data Analysis:

    • In the ¹H NMR spectrum, integrate the signals corresponding to the protons of this compound and any impurity signals. Purity can be estimated by comparing the relative integrals.

    • For qNMR, calculate the purity based on the integral ratio of the analyte and the internal standard, taking into account their molecular weights and the number of protons contributing to the integrated signals.

    • In the ¹⁹F NMR spectrum, the presence of signals other than the one corresponding to the CF₂ group indicates fluorinated impurities.

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_analysis Data Analysis Dissolve_Sample Dissolve in Deuterated Solvent Add_Standard Add Internal Standard (qNMR) Dissolve_Sample->Add_Standard Acquire_1H Acquire ¹H Spectrum Dissolve_Sample->Acquire_1H Acquire_19F Acquire ¹⁹F Spectrum Dissolve_Sample->Acquire_19F Add_Standard->Acquire_1H Integrate_Signals Integrate Signals Acquire_1H->Integrate_Signals Identify_Impurities Identify Impurities Acquire_19F->Identify_Impurities Calculate_Purity Calculate Purity Integrate_Signals->Calculate_Purity

Caption: NMR Purity and Structural Validation Workflow.

Elemental Analysis: A Fundamental Assessment of Composition

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and other elements in a sample.[6] This technique is fundamental for confirming the empirical formula of a newly synthesized compound and provides a good indication of its overall purity.

Causality Behind Experimental Choices

Combustion analysis is a well-established and robust method for determining the elemental composition of organic compounds.[6] The sample is combusted in a high-temperature furnace in the presence of oxygen, converting the elements into simple gases (CO₂, H₂O, N₂). These gases are then separated and quantified by a detector. For halogen-containing compounds, specific scrubbers are used to capture the halogen, which can then be quantified.

Experimental Protocol: CHN and Halogen Analysis
  • Sample Preparation: A small, accurately weighed amount of the dried sample (typically 1-3 mg) is placed in a tin or silver capsule.

  • Instrumentation: An automated CHNS/O or CHN elemental analyzer. Halogen content can be determined by combustion followed by ion chromatography or titration.

  • Analysis: The sample is combusted, and the resulting gases are analyzed.

  • Data Analysis: The experimentally determined percentages of C, H, N, and F are compared to the theoretical values calculated from the molecular formula of this compound (C₅H₇F₂NO). A close correlation (typically within ±0.4%) indicates a high degree of purity.

Comparison of Purity Validation Methods

Method Principle Advantages Limitations Best For
HPLC Chromatographic separation based on polarity.[2]High resolution, quantitative, applicable to a wide range of compounds.May not detect non-UV active impurities, requires reference standards for identification.Routine purity testing and quantification of known impurities.
GC-MS Chromatographic separation based on volatility and boiling point, with mass-based detection.[3]High sensitivity, excellent for identifying volatile impurities.Not suitable for non-volatile or thermally labile compounds.Detecting residual solvents and volatile starting materials.
NMR Nuclear spin resonance in a magnetic field.[4]Provides structural information, quantitative, can detect a wide range of impurities without reference standards.Lower sensitivity than chromatographic methods, can be complex to interpret.Definitive structural confirmation and accurate purity determination (qNMR).
Elemental Analysis Combustion of the sample to determine the percentage of each element.[6]Provides fundamental confirmation of elemental composition.Does not provide information on the nature of impurities, requires a relatively pure sample for accurate results.Confirming the empirical formula of a new compound.

Conclusion

A multi-faceted approach is essential for the comprehensive validation of this compound purity. While HPLC is an excellent tool for routine purity checks, it should be complemented by other techniques to provide a complete picture. GC-MS is crucial for identifying volatile impurities, NMR provides invaluable structural confirmation and can be used for accurate quantification, and elemental analysis serves as a fundamental check of the compound's composition. By employing a combination of these orthogonal methods, researchers can ensure the quality and integrity of their chemical entities, leading to more reliable and reproducible scientific outcomes.

References

  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - NIH. (2021-02-02). Available from: [Link]

  • VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO) - INIS-IAEA. (n.d.). Available from: [Link]

  • N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation. (n.d.). Available from: [Link]

  • An Improved Methodology for Determination of Fluorine in Biological Samples Using High-Resolution Molecular Absorption Spectrometry via Gallium Fluorine Formation in a Graphite Furnace - MDPI. (2021-06-14). Available from: [Link]

  • A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: Corsicus Leaves from Corsica - PMC - NIH. (2022-08-24). Available from: [Link]

  • Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC - PubMed Central. (n.d.). Available from: [Link]

  • Elemental analysis of organic compounds with the use of automated CHNS analyzers. (2025-08-05). Available from: [Link]

  • Evaluation of analytical methods for fluorine in biological and related materials - PubMed. (n.d.). Available from: [Link]

  • DEVELOPMENT AND VALIDATION OF A FAST AND SIMPLE RP-HPLC METHOD FOR THE DETERMINATION OF DIOSMIN AND HESPERIDIN IN COMBINED TABL - ResearchGate. (2018-09-16). Available from: [Link]

  • Identification of Organic Compound by Organic Qualitative Analysis - Institute of Science, Nagpur. (n.d.). Available from: [Link]

  • Showing Compound 2-Piperidinone (FDB028421) - FooDB. (2011-09-21). Available from: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - UNODC Synthetic Drug Strategy. (n.d.). Available from: [Link]

  • High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceut - Semantic Scholar. (2022-03-10). Available from: [Link]

  • Halogenated Organic Compounds | Spectroscopy Online. (2023-09-01). Available from: [Link]

  • New Analytical Methods Developed for Determination of Perfluorinated Surfactants in Waters and Wastes† - CORE. (n.d.). Available from: [Link]

  • 2.9: Qualitative Analysis of Organic Compounds - Chemistry LibreTexts. (2024-09-01). Available from: [Link]

  • Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues | ACS Omega. (2020-02-03). Available from: [Link]

  • High-Performance Liquid Chromatography–Quadrupole Time-of-Flight Tandem Mass Spectrometry-Based Profiling Reveals Anthocyanin Profile Alterations in Berries of Hybrid Muscadine Variety FLH 13-11 in Two Continuous Cropping Seasons - MDPI. (n.d.). Available from: [Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed. (2018-08-15). Available from: [Link]

  • Simultaneous determination of five 1,4-dihydropyridines in pharmaceutical formulations by high-performance liquid chromatography-amperometric detection - PubMed. (n.d.). Available from: [Link]

  • The representative 1 H-NMR spectra of precipitated (a) 2,5-PEF; (b)... - ResearchGate. (n.d.). Available from: [Link]

  • A Look at Elemental Analysis for Organic Compounds - AZoM. (2021-05-06). Available from: [Link]

  • 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines - Analyst (RSC Publishing). (n.d.). Available from: [Link]

  • 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines - PubMed. (2023-08-19). Available from: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5-Difluoropiperidin-2-one
Reactant of Route 2
5,5-Difluoropiperidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.